molecular formula C10H10N2 B1600762 N-methylquinolin-2-amine CAS No. 52430-43-0

N-methylquinolin-2-amine

Cat. No.: B1600762
CAS No.: 52430-43-0
M. Wt: 158.2 g/mol
InChI Key: POVSMFKXVSNGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylquinolin-2-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVSMFKXVSNGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502139
Record name N-Methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52430-43-0
Record name N-Methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of N-methylquinolin-2-amine. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible research.

Introduction: The Significance of this compound

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a core structural motif in numerous natural products and pharmacologically active compounds. The introduction of a methylamino group at the 2-position can modulate the molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. N-methylated amines are crucial building blocks in the development of novel therapeutics, and understanding their synthesis and characterization is paramount for advancing drug discovery programs.[1]

Synthesis of this compound: Strategies and Protocols

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and considerations for green chemistry principles. Here, we explore two primary, field-proven methodologies: a modern catalytic approach and a traditional direct amination route.

Method 1: Ruthenium-Catalyzed N-Methylation of 2-Aminoquinoline using Methanol

This contemporary method represents a more sustainable and atom-economical approach to N-methylation.[1][2] It utilizes methanol as a readily available, less toxic C1 source, with the only byproduct being water. The reaction proceeds via a "borrowing hydrogen" mechanism, a powerful concept in organic synthesis.

Causality Behind Experimental Choices:

  • Catalyst: A Ruthenium(II) complex, such as (DPEPhos)RuCl₂(PPh₃), is employed due to its efficiency in catalyzing the borrowing hydrogen process. Ruthenium catalysts are known for their ability to facilitate both the dehydrogenation of the alcohol and the subsequent hydrogenation of the intermediate imine.

  • Methyl Source: Methanol is an ideal C1 source from a green chemistry perspective. It is inexpensive, readily available, and has a low environmental impact compared to traditional methylating agents like methyl iodide or dimethyl sulfate, which are highly toxic.

  • Base: A base, such as cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. It assists in the deprotonation of the amine and promotes the catalytic cycle.

  • Temperature: The reaction is typically conducted at an elevated temperature (e.g., 140 °C) to provide the necessary activation energy for the catalytic cycle, particularly the initial dehydrogenation of methanol.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 2-Aminoquinoline 2-Aminoquinoline Schlenk_Tube Schlenk Tube under N₂ 2-Aminoquinoline->Schlenk_Tube Methanol Methanol Methanol->Schlenk_Tube Ru_Catalyst Ru(II) Catalyst Ru_Catalyst->Schlenk_Tube Base Base (e.g., Cs₂CO₃) Base->Schlenk_Tube Heating Heat (140 °C, 12h) Schlenk_Tube->Heating Stirring Evaporation Reduce in vacuo Heating->Evaporation Cool to RT Chromatography Silica Gel Chromatography Evaporation->Chromatography Purify residue Product This compound Chromatography->Product

Caption: Workflow for Ru(II)-catalyzed N-methylation.

Detailed Experimental Protocol:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru(II) catalyst (0.5 mol%), 2-aminoquinoline (1.0 mmol, 1.0 equiv), and a suitable base (e.g., Cs₂CO₃).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen).

  • Add anhydrous methanol (1 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the pure this compound.[1]

Method 2: Amination of Quinoline N-oxide with Methylamine

This method provides an alternative route starting from quinoline N-oxide. The N-oxide activation strategy allows for nucleophilic attack at the C2 position of the quinoline ring.

Causality Behind Experimental Choices:

  • Starting Material: Quinoline N-oxide is used to activate the quinoline ring system. The N-oxide group is electron-withdrawing, which makes the C2 and C4 positions electrophilic and susceptible to nucleophilic attack.

  • Activating Agent: Triflic anhydride (Tf₂O) is a powerful electrophile that reacts with the N-oxide oxygen, forming a highly reactive intermediate. This intermediate is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

  • Nucleophile: Methylamine serves as the nucleophile, attacking the activated C2 position of the quinoline ring.

  • Solvent: An aprotic solvent such as acetonitrile (CH₃CN) is used to prevent it from competing with the nucleophile.

Reaction Mechanism Diagram:

G cluster_activation Activation Step cluster_amination Nucleophilic Attack cluster_rearomatization Rearomatization QNO Quinoline N-oxide Intermediate Activated Intermediate QNO->Intermediate + Tf₂O Tf2O Tf₂O Adduct Addition Product Intermediate->Adduct + MeNH₂ MeNH2 Methylamine Product This compound Adduct->Product - HOTf

Caption: Mechanism of N-oxide amination.

Detailed Experimental Protocol:

  • Dissolve quinoline N-oxide (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (8 mL) in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.2 mmol, 1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (1.5 mmol, 1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Quench the residue with a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer, and purify the crude product by flash column chromatography.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data Summary
Technique Parameter Observed Value Reference
¹H NMR Chemical Shift (δ)7.81 (d, J=8.0 Hz, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.61–7.54 (m, 2H), 7.25–7.21 (m, 1H), 6.63 (d, J=8.8 Hz, 1H), 5.00 (s, 1H), 3.10 (d, J=4.8 Hz 3H)[1][2]
¹³C NMR Chemical Shift (δ)157.7, 148.1, 137.2, 129.6, 127.5, 126.1, 123.4, 122.0, 111.3, 28.7[1][2]
Appearance Physical StateColorless oil[1][2]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[1][2][3]

Trustworthiness of Protocols: The provided protocols are based on established and published methodologies, ensuring a high degree of reliability and reproducibility. The characterization data serves as a self-validating system; successful synthesis should yield spectroscopic data consistent with the values presented in the table.

Safety and Handling

Researchers must adhere to strict safety protocols when synthesizing and handling this compound and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Reagent Hazards:

    • Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic, carcinogenic, and should be handled with extreme caution.

    • Triflic Anhydride: This reagent is highly corrosive and reacts violently with water. Handle with care.

    • Ruthenium Catalysts: While generally less hazardous than heavy metals like palladium, ruthenium compounds should still be handled with care, avoiding inhalation and skin contact.

  • Product Handling: The toxicological properties of this compound may not be fully characterized. It should be treated as a potentially hazardous substance. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent used in the synthesis for detailed hazard information and handling procedures.

Conclusion

This guide has provided an in-depth technical overview of the synthesis and characterization of this compound. By detailing both modern catalytic and traditional synthetic routes, along with the underlying scientific principles, researchers are equipped with the knowledge to select and execute the most appropriate method for their specific needs. The comprehensive characterization data and protocols serve as a reliable benchmark for validating synthetic outcomes. Adherence to the outlined safety procedures is crucial for ensuring a safe and successful experimental workflow.

References

Sources

An In-Depth Technical Guide on the Discovery and Historical Background of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The story of N-methylquinolin-2-amine begins with its parent heterocycle, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This fundamental structure has proven to be a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds.

The versatility of the quinoline ring system allows for functionalization at various positions, enabling the precise tuning of its physicochemical properties and biological targets. This has led to the development of a vast array of quinoline derivatives with a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Prominent examples of quinoline-based drugs that have had a profound impact on human health include the antimalarial agent quinine and the synthetic antibacterial ciprofloxacin. The enduring importance of the quinoline core continues to drive research into novel derivatives with therapeutic potential.

The Dawn of Substituted Aminoquinolines: A Logical Genesis

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its discovery can be understood as a logical progression in the exploration of quinoline chemistry. Following the isolation and structural elucidation of quinoline, a natural step for chemists of the 19th and early 20th centuries was to investigate the reactivity of this new heterocyclic system and to prepare a variety of its derivatives.

The introduction of an amino group onto the quinoline ring, particularly at the 2-position, was an area of significant interest. The 2- and 4-positions of the quinoline ring are activated towards nucleophilic substitution, making them prime targets for the introduction of functional groups like amines.

The First Synthesis: A Deductive Pathway via Nucleophilic Substitution

Based on the established reactivity of the quinoline nucleus, the most probable and historically significant method for the first synthesis of this compound would have been the nucleophilic aromatic substitution of a 2-haloquinoline with methylamine.

This reaction pathway is a cornerstone of heterocyclic chemistry and would have been accessible to chemists of the era. The starting material, 2-chloroquinoline, can be prepared from quinoline itself through various methods, including the Vilsmeier-Haack reaction on acetanilide, which has been a known process for an extended period.[1]

The reaction of 2-chloroquinoline with an excess of methylamine, likely heated in a sealed tube or under pressure, would readily yield this compound. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the quinoline ring and displacing the chloride leaving group.

Experimental Protocol: A Historically Plausible Synthesis of this compound

The following protocol outlines a plausible, historically relevant method for the synthesis of this compound based on the principles of nucleophilic aromatic substitution.

Reaction: Nucleophilic Substitution of 2-Chloroquinoline with Methylamine

Reagents:

  • 2-Chloroquinoline

  • Methylamine (aqueous solution or gas)

  • Ethanol (as a solvent, optional)

Apparatus:

  • Thick-walled sealed glass tube or a small autoclave

  • Heating mantle or oil bath

  • Apparatus for filtration

  • Apparatus for distillation (for purification)

Step-by-Step Methodology:

  • Charging the Reaction Vessel: A precisely weighed amount of 2-chloroquinoline is placed into the sealed tube or autoclave.

  • Addition of Methylamine: A stoichiometric excess of a concentrated aqueous solution of methylamine is added to the reaction vessel. Alternatively, methylamine gas can be bubbled through a solution of 2-chloroquinoline in a suitable solvent like ethanol within the sealed vessel. The use of excess methylamine helps to drive the reaction to completion and minimize the formation of byproducts.

  • Sealing and Heating: The reaction vessel is securely sealed to withstand the pressure that will develop upon heating. The mixture is then heated in an oil bath or heating mantle to a temperature typically in the range of 100-150 °C. The reaction is allowed to proceed for several hours to ensure complete conversion.

  • Work-up and Isolation: After cooling to room temperature, the sealed tube is carefully opened. The reaction mixture is transferred to a beaker, and any excess methylamine is allowed to evaporate in a fume hood. The mixture is then made alkaline with a solution of sodium hydroxide to neutralize any hydrochloride salt formed and to liberate the free base.

  • Extraction: The alkaline aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or dichloromethane, to isolate the this compound.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed by distillation. The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield pure this compound.

Physicochemical Data Summary

PropertyValue
IUPAC Name This compound
CAS Number 52430-43-0
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Typically a solid at room temperature

Visualizing the Synthesis and Structure

To better understand the chemical transformations and the molecular architecture of this compound, the following diagrams are provided.

G cluster_reactants Reactants cluster_product Product 2-Chloroquinoline This compound 2-Chloroquinoline->this compound + CH₃NH₂ (Nucleophilic Substitution) Methylamine CH₃NH₂

Caption: Reaction scheme for the synthesis of this compound.

G This compound

Caption: Chemical structure of this compound.

Historical Significance and Modern Research Trajectories

The initial synthesis of this compound, while likely not a landmark discovery in itself, was an important step in the systematic exploration of quinoline chemistry. The introduction of the N-methylamino group at the 2-position provided a key site for further derivatization and influenced the compound's physicochemical properties.

In modern times, research on this compound and its derivatives has primarily focused on its potential applications in medicinal chemistry. Investigations have explored its utility as a scaffold for the development of novel therapeutic agents, particularly in the areas of anticancer and antimalarial drug discovery. The synthetic accessibility of this compound and its amenability to structural modifications make it a valuable starting material for creating libraries of new compounds for biological screening. Recent synthetic methodologies have also focused on developing more efficient and environmentally friendly routes to this and related compounds.

Conclusion

The discovery of this compound is intrinsically linked to the broader historical exploration of quinoline chemistry that began in the 19th century. While the exact date and discoverer may be lost to the annals of early chemical literature, its synthesis represents a logical and fundamental step in the derivatization of the quinoline scaffold. The foundational reaction of nucleophilic substitution on a 2-haloquinoline remains a robust and relevant method for its preparation. Today, this compound continues to be a compound of interest, serving as a valuable building block in the ongoing quest for novel and effective therapeutic agents. The rich history of quinoline chemistry, from its origins in coal tar to its current status as a privileged structure in medicine, provides a compelling backdrop for understanding the significance of this seemingly simple yet versatile molecule.

References

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(13), 1581-1607.
  • Gouda, M. A., & El-Bana, G. G. (2018).
  • Rangisetty, J. B., Gupta, C. N. V. H. B., Prasad, A. L., Srinivas, P., Sridhar, N., Parimoo, P., & Veeranjaneyulu, A. (2001). Synthesis of new arylaminoquinoxalines and their antimalarial activity in mice. Journal of Pharmacy and Pharmacology, 53(10), 1409-1413.
  • Chen, Y., et al. (2021). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 6(5), 3763–3772.
  • World Intellectual Property Organization. (2012). Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) (Patent No. WO/2012/112946). Retrieved from [Link]

  • World Intellectual Property Organization. (2015). Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1 (Patent No. WO/2015/049535). Retrieved from [Link]

  • U.S. Patent No. US20210163486A1. (2021). Substituted bicyclic heterocyclic compounds as prmt5 inhibitors.
  • European Patent Office. (2012).
  • Google Patents. (2012).
  • The cinchona alkaloids and the aminoquinolines. (2020). In Antimalarial Agents (pp. 65-98). Elsevier.
  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid
  • [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. (1990). Yao Xue Xue Bao, 25(11), 827-833.
  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (2023). Journal of the American Chemical Society.
  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • Doebner, O., & von Miller, W. (1881). Ueber eine dem Chinolin homologe Base. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2021). ACS Omega.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Spectroscopic Profile of N-methylquinolin-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-methylquinolin-2-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methylamino group at the 2-position significantly influences the molecule's electronic properties, basicity, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound during synthesis and for subsequent use in drug discovery pipelines. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the quinoline ring, the N-methyl group, and the N-H proton. The chemical shifts are influenced by the electron-donating nature of the methylamino group and the aromaticity of the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~6.6 - 6.8d~8.5Upfield shift due to the electron-donating effect of the -NHMe group.
H4~7.8 - 8.0d~8.5Downfield shift due to its position relative to the ring nitrogen and the anisotropic effect of the benzene ring.
H5~7.5 - 7.7d~8.0Part of the benzenoid ring system.
H6~7.1 - 7.3t~7.5Shielded relative to H5 and H7.
H7~7.4 - 7.6t~7.5Deshielded relative to H6.
H8~7.6 - 7.8d~8.0Influenced by the proximity to the heterocyclic ring.
N-CH₃~3.0 - 3.2s (or d if coupled to N-H)- (or ~5 Hz)Characteristic region for N-methyl groups on an aromatic amine.
N-H~5.0 - 6.0br s (or q if coupled to CH₃)- (or ~5 Hz)Broad signal, chemical shift is concentration and solvent dependent. Exchangeable with D₂O.

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical. DMSO-d₆ is often preferred for its ability to better solvate the molecule and slow down the N-H proton exchange, which can sometimes allow for the observation of coupling between the N-H proton and the N-methyl protons. The addition of a drop of D₂O to the NMR tube would result in the disappearance of the N-H signal, confirming its assignment.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~158 - 162Significantly deshielded due to the direct attachment of two nitrogen atoms (one in the ring, one exocyclic).
C3~110 - 115Shielded by the electron-donating amino group.
C4~135 - 140Deshielded due to its position in the quinoline ring.
C4a~148 - 152Bridgehead carbon, deshielded.
C5~128 - 130Aromatic carbon in the benzenoid ring.
C6~122 - 125Aromatic carbon in the benzenoid ring.
C7~125 - 128Aromatic carbon in the benzenoid ring.
C8~120 - 123Aromatic carbon in the benzenoid ring.
C8a~140 - 145Bridgehead carbon adjacent to the nitrogen.
N-CH₃~30 - 35Typical range for an N-methyl carbon.

Trustworthiness of Protocol: A standard ¹³C NMR experiment should be followed by a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This would differentiate between CH/CH₃ signals (positive) and CH₂ signals (negative), and quaternary carbons would be absent, thus confirming the assignments of the methyl and methine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H~3350 - 3310Medium, sharpN-H stretch (secondary amine)[1]
C-H (aromatic)~3100 - 3000Medium to weakC-H stretch
C-H (aliphatic)~2950 - 2850Medium to weakC-H stretch (N-CH₃)
C=C / C=N~1620 - 1580Strong to mediumAromatic ring and C=N stretching
N-H~1550 - 1500MediumN-H bend
C-N~1335 - 1250StrongC-N stretch (aromatic amine)[1]
C-H (out-of-plane)~900 - 675StrongC-H bend (aromatic)

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. Alternatively, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr). For a solution-state spectrum, the compound can be dissolved in a solvent like chloroform that has minimal overlapping absorptions in the regions of interest.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

For this compound (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.20 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 158.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
158[C₁₀H₁₀N₂]⁺Molecular ion (M⁺)
157[C₁₀H₉N₂]⁺Loss of a hydrogen radical from the molecular ion.
143[C₉H₇N₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
130[C₉H₆N]⁺Loss of HCN from the [M-H]⁺ ion or loss of N₂H from the molecular ion.
117[C₈H₅N]⁺Further fragmentation of the quinoline ring.

Authoritative Grounding: The fragmentation of quinoline derivatives often involves the loss of small, stable molecules like HCN. The loss of the methyl group is also a very common fragmentation pathway for N-methylated compounds.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.

  • Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 159. The mass analyzer (e.g., Time-of-Flight or Orbitrap) should be calibrated to provide high mass accuracy.

  • Data Analysis: The measured mass of the [M+H]⁺ ion is compared to the theoretical exact mass. For C₁₀H₁₁N₂⁺ (the protonated form), the theoretical exact mass is 159.0917. A measured mass within a few parts per million (ppm) of this value would confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_analysis Detailed NMR Interpretation cluster_conclusion Final Confirmation Synthesis Synthesize this compound Purification Purify by Chromatography/Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight (m/z 158) - Analyze Fragmentation Pattern Purification->MS Initial Check IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C=N, etc.) Purification->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Structural Backbone Structure_Confirmation Structural Elucidation & Purity Assessment - All data consistent with proposed structure MS->Structure_Confirmation IR->Structure_Confirmation H_NMR ¹H NMR: - Assign aromatic and aliphatic protons - Confirm N-H and N-CH₃ NMR->H_NMR C_NMR ¹³C NMR & DEPT: - Count unique carbons - Differentiate CH₃, CH₂, CH, and Cq H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) - Establish connectivity C_NMR->TwoD_NMR TwoD_NMR->Structure_Confirmation

Caption: Integrated workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS techniques, is essential for its unambiguous identification and quality control in a drug discovery and development setting. While direct experimental data is sparse, the predicted spectral characteristics outlined in this guide, based on sound spectroscopic principles and data from analogous compounds, provide a robust framework for researchers. Adherence to the described self-validating protocols will ensure high confidence in the structural assignment and purity of this important chemical entity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines. Retrieved from [Link]

  • NIST. (n.d.). Methylamine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

Sources

"N-methylquinolin-2-amine" solubility and stability profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profile of N-methylquinolin-2-amine

Abstract: This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound (CAS: 52430-43-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with data from analogous structures to build a predictive profile. It details robust, self-validating experimental protocols for determining aqueous and organic solubility, as well as stability under various stress conditions including pH, heat, and light. The causality behind experimental choices is explained to empower researchers in their own laboratory investigations.

Introduction: The this compound Scaffold

This compound is a heterocyclic aromatic amine featuring a quinoline core with a methylamino substituent at the 2-position. Its structure presents a unique combination of a rigid, aromatic backbone and a basic, hydrogen-bond-capable functional group. This scaffold is of significant interest in medicinal chemistry and materials science, where quinoline derivatives are explored for a wide range of applications, including the development of novel therapeutic agents.[1] Understanding the fundamental physicochemical properties of solubility and stability is a critical first step in any development pipeline, dictating formulation strategies, shelf-life, and potential metabolic fate.

Compound Identity:

  • IUPAC Name: this compound

  • CAS Number: 52430-43-0[2][3]

  • Molecular Formula: C₁₀H₁₀N₂[2][3]

  • Molecular Weight: 158.20 g/mol [3][4][5][6]

This guide will first explore the theoretical and practical aspects of the compound's solubility, followed by a detailed analysis of its expected stability profile.

Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like."[7] this compound contains a large, relatively nonpolar quinoline ring system and a polar, basic N-methylamino group. This duality suggests a nuanced solubility behavior.

Theoretical Principles and Predictions
  • Aqueous Solubility: The presence of the nitrogen atom in the amino group allows for hydrogen bonding with water molecules, which promotes solubility.[8] However, the bulky, hydrophobic quinoline backbone will limit this solubility. The basicity of the amine (pKa predicted to be around 6.8)[9] is the most critical factor. In acidic aqueous solutions (pH < pKa), the amine will be protonated to form a cationic salt (an ammonium ion), which is expected to be significantly more water-soluble.[8][10] At physiological pH (~7.4), a fraction of the compound will be protonated, granting it some aqueous solubility. Data from isomers such as 2-Methyl-8-aminoquinoline (19 µg/mL at pH 7.4)[6] and 2-Methylquinolin-6-amine (>23.7 µg/mL at pH 7.4)[4] suggest that this compound will likely exhibit low-to-moderate aqueous solubility in the low µg/mL range at neutral pH.

  • Organic Solvent Solubility: Aliphatic amines generally show good solubility in polar organic solvents.[8][10] Given its structure, this compound is predicted to be readily soluble in solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane or ethyl acetate may be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexane.

Predicted Solubility Data

The following table summarizes the predicted solubility profile based on theoretical principles and data from analogous compounds. These values should be confirmed experimentally.

Solvent SystemPredicted SolubilityRationale
Water (pH 2.0)HighProtonation of the basic amine group leads to salt formation, enhancing solubility.[10]
Water (pH 7.4)Low to Moderate (~15-30 µg/mL)Limited by the hydrophobic quinoline ring; slight protonation aids solubility. Based on isomer data.[4][6]
Water (pH 10.0)LowThe compound exists primarily in its neutral, less soluble free base form.
Methanol / EthanolHighPolar protic solvents capable of hydrogen bonding with the amine.
DMSO / DMFHighPolar aprotic solvents effective at solvating both the aromatic ring and the polar amine group.
HexaneVery LowNonpolar solvent is a poor match for the compound's polar functional group.
Experimental Protocol: Kinetic Solubility Determination by Shake-Flask Method

This protocol describes a standard, reliable method for determining the kinetic solubility of a compound. The causality is clear: by agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, the resulting concentration of the supernatant represents the solubility limit.

Methodology:

  • Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Solvent Plates: Dispense 98 µL of each test solvent (e.g., pH-adjusted buffers, organic solvents) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 200 µM with 2% DMSO co-solvent, which is a standard starting point for screening.

  • Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the system to reach thermodynamic equilibrium.

  • Separation: Centrifuge the plate to pellet any undissolved precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 10 mg/mL DMSO Stock add_cmpd 3. Add 2 µL Stock to Solvents stock->add_cmpd solvent_plate 2. Dispense 98 µL Test Solvents solvent_plate->add_cmpd shake 4. Shake for 24h at Room Temp add_cmpd->shake centrifuge 5. Centrifuge to Pellet Precipitate shake->centrifuge quantify 6. Quantify Supernatant (HPLC or LC-MS) centrifuge->quantify caption Workflow for Shake-Flask Solubility Assay

Caption: Workflow for Shake-Flask Solubility Assay

Stability Profile

The stability of this compound is paramount for its storage, handling, and application. Degradation can occur through several pathways, including reactions with ambient factors like acid/base, oxygen, light, and heat.

Predicted Degradation Pathways
  • pH-Dependent Degradation (Hydrolysis): While the amine itself is not a readily hydrolyzable group like an ester or amide[11], extreme pH conditions, particularly when combined with high temperatures, can promote degradation of the overall molecule. The quinoline ring system is generally stable, but related heterocyclic systems can be labile in strongly acidic conditions.[12][13] We predict stability in the physiological pH range of 4-9 at ambient temperature.

  • Oxidative Degradation: The tertiary amine functionality is susceptible to oxidation.[14] Potential pathways include:

    • N-Oxide Formation: Reaction with atmospheric oxygen or other oxidants can form the corresponding N-oxide.

    • N-Dealkylation: Oxidative cleavage of the N-methyl group could yield 2-aminoquinoline and formaldehyde. This is a common metabolic pathway for N-methylated compounds.[14]

  • Thermal Degradation: Amines can undergo thermal degradation at elevated temperatures, often leading to complex mixtures of products through polymerization or fragmentation.[15][16] The specific degradation products are difficult to predict without experimental data, but could involve cleavage of the C-N bonds or reactions involving the quinoline ring.[17]

  • Photostability: The quinoline ring is an aromatic chromophore that absorbs UV radiation. This absorption can lead to photochemical reactions and degradation. Photostability testing is crucial, especially if the compound is to be handled in lighted environments or formulated into products exposed to light.[18]

Predicted Stability Data

This table outlines the expected stability under various stress conditions. "Stable" is defined as <10% degradation over the specified period.

ConditionDurationPredicted OutcomePotential Degradants
pH 2.0, 40°C7 daysPotential for minor degradationUnknown acidic degradation products
pH 7.4, 40°C7 daysStableN/A
pH 10.0, 40°C7 daysStableN/A
70°C in Solution7 daysLikely degradationThermal fragments, polymers[15]
H₂O₂ (3%)24 hoursSignificant degradationN-oxide, N-demethylated product[14]
ICH Q1B Photostability1.2M lux-hrs VIS, 200 W-hrs/m² UVAPotential for degradationPhotorearrangement or fragmentation products[18]
Experimental Protocol: Forced Degradation & Photostability Studies

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating capability of the analytical method. The protocol below is grounded in the International Council for Harmonisation (ICH) guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various media: 0.1 M HCl (acidic), water (neutral), 0.1 M NaOH (basic), and an appropriate organic solvent for thermal and photostability tests.

  • Stress Conditions:

    • Hydrolytic: Incubate the acidic, neutral, and basic solutions at 60°C for 48 hours.

    • Oxidative: Add 3% H₂O₂ to a solution and keep at room temperature for 24 hours.

    • Thermal: Heat a solution (in a sealed vial) at 70°C for 7 days.

    • Photolytic: Expose a solution and solid sample to light conditions as specified by ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[19][20] A dark control sample wrapped in aluminum foil must be stored alongside to act as a baseline.

  • Timepoint Analysis: At designated time points (e.g., 0, 6, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the time-zero and dark controls, by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution). Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of any new peaks (degradants).

G cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL solutions in stress media acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (70°C Solution) start->thermal photo Photolytic (ICH Q1B) start->photo dark_control Dark Control (for Photostability) start->dark_control analysis Analyze by Stability-Indicating HPLC-UV/MS at t=0, x, y, z... acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis dark_control->analysis caption Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies

Conclusion

This guide establishes a foundational understanding of the likely solubility and stability profile of this compound. It is predicted to be a compound with pH-dependent aqueous solubility, good solubility in polar organic solvents, and a potential susceptibility to oxidative and photolytic degradation. The provided theoretical framework and detailed experimental protocols offer a clear path for researchers to empirically determine these critical parameters. Such characterization is an indispensable step in advancing this compound from a chemical entity to a functional component in research and development.

References

  • PubChem. (n.d.). 2-Methylquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Neubauer, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2377–2386. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Riccio, E. S., et al. (2001). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Chemical Research in Toxicology, 14(7), 843-851. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-8-aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(11), 5535-5546. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Fytianos, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16041–16054. Retrieved from [Link]

  • Chhajed, S.S., et al. (2010). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Journal of Pharmacy Research, 3(6), 1278-1281. Retrieved from [Link]

  • Becerril-Ortega, J., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7294-7304. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Fytianos, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16041–16054. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 52430-43-0 | this compound | MFCD10697835. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

  • Lambert, T. H., et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 77(12), 5171-5178. Retrieved from [Link]

  • Li, Y. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5938-5946. Retrieved from [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(1), 226. Retrieved from [Link]

  • ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P95900]. Retrieved from [Link]

  • Liu, N., et al. (2021). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Thermal Analysis and Calorimetry, 145, 237-245. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-METHYLQUINOLIN-8-AMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Potential Biological Activities of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the potential biological activities of N-methylquinolin-2-amine. It is structured to serve as a foundational resource for initiating research, outlining plausible mechanisms of action, and providing detailed experimental frameworks based on the well-established profiles of structurally related quinoline compounds.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3] this compound, a derivative featuring the 2-aminoquinoline core, represents a promising yet underexplored molecule. This technical guide synthesizes current knowledge on related quinoline derivatives to build a predictive framework for the potential biological activities of this compound. We delve into its synthetic accessibility and propose detailed screening cascades for evaluating its anticancer, antimicrobial, and neuroprotective potential. Each section provides insights into the underlying mechanisms of action, step-by-step experimental protocols, and templates for data presentation, supported by visualizations of key pathways and workflows. This document is designed to empower researchers to systematically investigate the therapeutic promise of this specific quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, formed by the fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development.[4] Its history is rich, with naturally occurring quinoline alkaloids like quinine serving as the first effective treatment for malaria.[2] This legacy continued with the synthesis of numerous clinically significant drugs, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan.[2]

The versatility of the quinoline nucleus, which allows for extensive structural modifications, has enabled the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective effects.[1][4][5][6] The 2-aminoquinoline moiety, in particular, is a key pharmacophore in many biologically active molecules.[7] this compound, the focus of this guide, builds upon this core structure. The addition of a methyl group to the exocyclic amine may significantly influence its physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, thereby modulating its interaction with biological targets and offering a unique profile for therapeutic development.

Synthesis and Characterization of this compound

The synthetic accessibility of this compound is crucial for enabling its biological evaluation. While specific literature on its synthesis is sparse, established methods for creating 2-aminoquinoline derivatives provide a reliable roadmap.

Synthetic Strategies

A common and efficient route to 2-substituted quinolines involves the reaction of amines with 2-chloroquinoline, which is readily prepared from 2-quinolone. This nucleophilic aromatic substitution is a robust method for introducing the desired amine functionality. Alternative methods like the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group, can also be adapted.[8] More modern, metal-free synthetic approaches are also being developed to improve efficiency and environmental friendliness.[7][9]

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a plausible, two-step synthesis starting from the commercially available 2-chloroquinoline.

Step 1: Reaction Setup

  • To a solution of 2-chloroquinoline (1.0 eq) in a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide) in a sealed reaction vessel, add an excess of methylamine solution (e.g., 40% in water, 3.0-5.0 eq).

  • Optionally, a copper catalyst and a base (e.g., K₂CO₃) can be added to facilitate the reaction, though it often proceeds with heat alone.

Step 2: Reaction Execution

  • Seal the vessel and heat the reaction mixture to 120-150 °C.

  • Maintain stirring for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.[8]

Step 4: Characterization

  • Confirm the structure and purity of the final compound using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

G

Potential Anticancer Activities

The quinoline scaffold is a well-established pharmacophore in oncology.[10][11][12] Numerous derivatives have demonstrated potent anticancer activity by targeting various hallmarks of cancer, making this a primary area for the investigation of this compound.[4][13]

Mechanistic Insights from 2-Aminoquinoline Analogs

Derivatives of 2-aminoquinoline have been shown to exert anticancer effects through several mechanisms:

  • Kinase Inhibition: A key mechanism is the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.[8]

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death (apoptosis) by activating caspase cascades and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[10][14]

  • Cell Cycle Arrest: These molecules can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[10][15]

  • Inhibition of Angiogenesis and Metastasis: Some derivatives can disrupt the formation of new blood vessels that supply tumors and inhibit the migration of cancer cells.[10]

G

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest cells using trypsin and perform a cell count.

  • Seed the cells into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 µL of media.[4]

  • Allow cells to adhere by incubating for 24 hours.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.

  • Remove the old media from the plates and add 100 µL of the media containing the test compound concentrations.

  • Include wells for vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 to 72 hours.[4]

3. MTT Assay and Data Analysis:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HCT-116Colorectal Carcinoma[Experimental Value]
PC-3Prostate Cancer[Experimental Value]
Doxorubicin(Positive Control)[Experimental Value]

Potential Antimicrobial Activities

The quinoline core is central to the function of many antibacterial agents, most notably the fluoroquinolone class.[2][6] This precedent suggests that this compound and its derivatives could possess valuable antimicrobial properties.

Rationale and Known Mechanisms

The antimicrobial action of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other quinoline derivatives may act by disrupting the bacterial cell membrane or inhibiting other crucial metabolic pathways.[16][17] N-Alkyl-2-quinolones have demonstrated activity against ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16] The specific structural features of this compound could enable it to interact with these or novel bacterial targets.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of a potential antimicrobial agent.

1. Preparation:

  • Prepare a 2x concentrated Mueller-Hinton Broth (MHB).

  • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight in MHB.

  • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare a stock solution of this compound in DMSO and create serial two-fold dilutions in a 96-well plate.

2. Assay Procedure:

  • In a sterile 96-well plate, add 50 µL of the bacterial inoculum to 50 µL of each compound dilution.

  • The final volume in each well will be 100 µL, with concentrations ranging, for example, from 128 µg/mL down to 0.25 µg/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic like Ciprofloxacin can be used as a reference standard.

  • Incubate the plate at 37°C for 18-24 hours.

3. Data Interpretation:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Growth can be assessed visually or by measuring the optical density at 600 nm.

G

Data Presentation

MIC values should be tabulated for easy comparison across different bacterial strains.

Table 2: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Positive[Experimental Value]
MRSA (ATCC 43300)Positive[Experimental Value]
Escherichia coli (ATCC 25922)Negative[Experimental Value]
Pseudomonas aeruginosa (ATCC 27853)Negative[Experimental Value]
Ciprofloxacin(Reference Drug)[Experimental Value]

Potential Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and apoptosis.[5][18][19] Quinoline derivatives have emerged as promising neuroprotective agents due to their ability to target multiple pathological pathways simultaneously.[5][18]

Rationale and Putative Mechanisms

The neuroprotective potential of quinoline derivatives is often attributed to:

  • Antioxidant Activity: Many derivatives can scavenge reactive oxygen species (ROS) and upregulate the cellular antioxidant defense system (e.g., SOD, GPX), mitigating the oxidative damage that is a hallmark of neurodegeneration.[19][20]

  • Anti-inflammatory Effects: They can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways like NF-κB.[19][20]

  • Enzyme Inhibition: Certain quinolines can inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase (MAO), and catechol-O-methyltransferase (COMT), which are important targets in Alzheimer's and Parkinson's disease.[5]

  • Anti-apoptotic Effects: By modulating signaling cascades, these compounds can prevent the activation of caspases and other factors that lead to neuronal cell death.[20]

G

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses a human neuroblastoma cell line (SH-SY5Y) to assess the ability of this compound to protect against oxidative stress-induced cell death.

1. Cell Culture and Seeding:

  • Culture SH-SY5Y cells as described for the cancer cell lines.

  • Seed cells into a 96-well plate at a density of 20,000 cells per well and allow them to adhere for 24 hours.

2. Pre-treatment and Induction of Neurotoxicity:

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay) for 2-4 hours.

  • Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP⁺) to the media.[18]

  • Control wells should include: untreated cells (control), cells treated only with the neurotoxin, and cells treated only with the test compound.

  • Incubate for an additional 24 hours.

3. Assessment of Cell Viability:

  • Measure cell viability using the MTT assay or a similar method as described in the anticancer protocol.

  • Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells pre-treated with the compound and exposed to the toxin against those exposed to the toxin alone.

Data Presentation

Results can be presented in a table summarizing the protective effects at different concentrations.

Table 3: Hypothetical Neuroprotective Effect of this compound against H₂O₂-induced Toxicity in SH-SY5Y Cells

Compound ConcentrationToxin (H₂O₂)% Cell Viability (Mean ± SD)
Control (No treatment)-100 ± 5.0
Vehicle+50 ± 4.5
1 µM+[Experimental Value]
5 µM+[Experimental Value]
10 µM+[Experimental Value]

Conclusion and Future Directions

This compound is a structurally intriguing molecule that stands at the intersection of several well-validated therapeutic pathways. Based on extensive evidence from related 2-aminoquinoline analogs, there is a strong rationale for investigating its potential as an anticancer, antimicrobial, and neuroprotective agent. The methyl substitution on the exocyclic amine provides a unique handle for modifying its pharmacological and pharmacokinetic properties compared to its parent amine.

The experimental frameworks provided in this guide offer a clear and systematic path for the initial biological characterization of this compound. Positive results from these in vitro screens would justify advancing the molecule to more complex studies, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets through techniques like Western blotting (for pathway analysis), enzyme inhibition assays, and gene expression profiling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs to identify the key structural features required for optimal activity and selectivity.

  • In Vivo Efficacy: Evaluating the compound in relevant animal models of cancer, infection, or neurodegenerative disease.

  • ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-likeness.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of the next generation of quinoline-based medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19363-19395.
  • Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 28, 1395-1425.
  • Maldonado-Rojas, W., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7078. [Online] Available at: [Link]

  • BenchChem. 2-Aminoquinoline: A Technical Guide for Researchers.
  • Li, H., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry, 57(4), 1351-1361. [Online] Available at: [Link]

  • ResearchGate. Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. [Online] Available at: [Link]

  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133036.
  • Carneiro, Z. A., et al. (2014). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. BioMed Research International, 2014, 872057. [Online] Available at: [Link]

  • BenchChem. This compound | 52430-43-0.
  • V. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21338-21364. [Online] Available at: [Link]

  • D'Alessandro, S., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Online] Available at: [Link]

  • ResearchGate. Reaction of various amines with 2-methylquinoline (1a) a. [Online] Available at: [Link]

  • Singh, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Online] Available at: [Link]

  • BenchChem. Technical Guide: Biological Activity Screening of N,2,4-Trimethylquinolin-7-amine.
  • Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1779. [Online] Available at: [Link]

  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Online] Available at: [Link]

  • BenchChem. Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.
  • PubChem. 2-Methylquinolin-6-amine. [Online] Available at: [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Online] Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29933-29954. [Online] Available at: [Link]

  • Li, Y., et al. (2020). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 10(1), 38-44. [Online] Available at: [Link]

  • University of Coimbra. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Online] Available at: [Link]

  • Moynihan, E., et al. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Omega, 7(30), 26366-26372. [Online] Available at: [Link]

  • ResearchGate. Review on recent development of quinoline for anticancer activities. [Online] Available at: [Link]

  • ResearchGate. Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. [Online] Available at: [Link]

  • Singh, H., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Online] Available at: [Link]

  • Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4786. [Online] Available at: [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Online] Available at: [Link]

  • Popova, O., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Online] Available at: [Link]

  • Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Online] Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Molecules, 28(22), 7626. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to Predicting the Mechanism of Action of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of clinically significant drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties.[1][3] N-methylquinolin-2-amine, the subject of this guide, is a member of this esteemed class of compounds. While specific extensive research on its mechanism of action is nascent, its structural features, particularly the 2-aminoquinoline core, provide a strong foundation for predicting and validating its biological targets and pathways of action.[3] This guide will provide a comprehensive framework for elucidating the mechanism of action of this compound, from initial in silico predictions to rigorous in vitro and in vivo validation.

Part 1: In Silico Prediction of Biological Targets

The initial step in characterizing a novel compound involves computational methods to predict its potential biological targets. This approach, leveraging the compound's structure, offers a rapid and cost-effective means to generate testable hypotheses.

Rationale for In Silico Approaches

Given that this compound belongs to the quinoline class, which is known to interact with a wide array of biological targets, a broad-based computational screening is the most logical starting point. The methylamino group at the 2-position is a key feature that will influence its binding properties.[3] We will employ a combination of ligand-based and structure-based virtual screening methods.

In Silico Workflow

The proposed computational workflow is designed to first identify potential protein targets and then to model the specific molecular interactions.

G cluster_0 Ligand Preparation cluster_1 Target Prediction cluster_2 Analysis & Hypothesis Generation A 2D Structure of This compound B 3D Conformer Generation & Energy Minimization A->B C Ligand-Based Virtual Screening (Similarity Search, Pharmacophore Modeling) B->C D Structure-Based Virtual Screening (Reverse Docking against Target Libraries) B->D E Hit Prioritization (Docking Score, Binding Energy) C->E D->E F Pathway Analysis of Top-Ranked Targets E->F G Hypothesized Mechanism of Action F->G

Caption: In silico workflow for target prediction of this compound.

Detailed In Silico Protocols

Protocol 1: Ligand-Based Virtual Screening

  • Objective: To identify proteins known to bind ligands with structural similarity to this compound.

  • Methodology:

    • Obtain the 2D structure of this compound.

    • Use platforms like PubChem or ChEMBL to perform 2D and 3D similarity searches against databases of known bioactive molecules.

    • Generate a pharmacophore model based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings).

    • Screen this pharmacophore model against a database of protein structures.

  • Expected Outcome: A list of potential protein targets that are known to interact with structurally similar compounds.

Protocol 2: Structure-Based Virtual Screening (Reverse Docking)

  • Objective: To predict the binding affinity of this compound to a wide range of protein structures.

  • Methodology:

    • Prepare a library of 3D protein structures (e.g., from the Protein Data Bank). This library should ideally include proteins from pathways commonly modulated by quinoline derivatives, such as kinases, topoisomerases, and proteins involved in microbial metabolism.

    • Perform molecular docking of the 3D conformer of this compound against each protein in the library using software like AutoDock Vina or Glide.

    • Rank the protein targets based on their predicted binding affinity (docking score).

  • Expected Outcome: A ranked list of potential protein targets with the most favorable predicted binding energies for this compound.

Part 2: In Vitro Validation of Predicted Targets

Following the in silico predictions, the next crucial phase is to experimentally validate the hypothesized targets and elucidate the compound's cellular effects. Based on the broad pharmacological profile of quinoline derivatives, initial in vitro screening should focus on anticancer and antimicrobial activities.[1][4]

Rationale for In Vitro Assays

The selection of in vitro assays is guided by the computational predictions and the known activities of related quinoline compounds. For instance, many quinoline derivatives exhibit anticancer effects by inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway or by acting as topoisomerase inhibitors.[1] Others have shown antimicrobial properties.

In Vitro Experimental Workflow

The in vitro workflow is designed to progress from broad phenotypic screening to specific target engagement and pathway analysis.

G cluster_0 Phenotypic Screening cluster_1 Target Engagement & Enzymatic Assays cluster_2 Cellular Mechanism of Action A Anticancer Cell Viability Assays (e.g., MTT, CellTiter-Glo) C Kinase Inhibition Assays (for predicted kinase targets) A->C D Topoisomerase Inhibition Assays A->D B Antimicrobial Susceptibility Testing (e.g., MIC Determination) B->C E Western Blotting for Signaling Pathway Modulation C->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assays (e.g., Annexin V/PI Staining) E->G

Caption: In vitro workflow for validating the mechanism of action.

Detailed In Vitro Protocols

Protocol 3: Anticancer Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values for this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)5.2
HeLa (Cervical)8.9
A549 (Lung)12.5
PC-3 (Prostate)7.1

Protocol 4: Kinase Inhibition Assay

  • Objective: To determine if this compound directly inhibits the activity of a predicted kinase target (e.g., PI3K, Akt).

  • Methodology:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, combine the recombinant kinase, its specific substrate, ATP, and varying concentrations of this compound.

    • Incubate the reaction mixture to allow for kinase activity.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure luminescence and calculate the IC50 value for kinase inhibition.

Part 3: In Vivo Validation and Preclinical Assessment

The final stage of mechanism of action prediction involves validating the in vitro findings in a living organism. This step is critical for assessing the compound's efficacy, pharmacokinetics, and potential toxicity.

Rationale for In Vivo Studies

In vivo models allow for the evaluation of this compound in a complex biological system, providing insights into its overall therapeutic potential and safety profile. The choice of animal model will depend on the validated in vitro activity (e.g., a tumor xenograft model for anticancer activity).

In Vivo Experimental Workflow

The in vivo workflow is structured to assess efficacy, confirm the mechanism of action in a physiological context, and evaluate safety.

G cluster_0 Efficacy Studies cluster_1 Pharmacodynamic & Mechanistic Studies cluster_2 Toxicology & Safety Assessment A Animal Model Selection (e.g., Xenograft Model) B Dosing Regimen and Administration A->B C Tumor Growth Inhibition Measurement B->C F Monitoring of Animal Health (Weight, Behavior) B->F D Tissue Collection at Different Time Points C->D E Western Blot or IHC of Tumor Tissue for Target Modulation D->E G Histopathological Analysis of Organs F->G

Caption: In vivo workflow for preclinical validation.

Detailed In Vivo Protocol

Protocol 5: Tumor Xenograft Model

  • Objective: To evaluate the in vivo anticancer efficacy of this compound.

  • Methodology:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors and major organs for further analysis.

  • Data Analysis:

    • Compare the tumor growth curves between the control and treatment groups.

    • Perform western blotting or immunohistochemistry on tumor lysates to confirm the modulation of the target pathway identified in vitro.

    • Conduct histopathological examination of major organs to assess for any signs of toxicity.

Conclusion

This technical guide outlines a systematic and comprehensive approach to predict and validate the mechanism of action of this compound. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a robust understanding of this compound's biological activity. The quinoline scaffold continues to be a rich source of therapeutic innovation, and a thorough elucidation of the mechanism of action of novel derivatives like this compound is paramount for their successful translation into clinical candidates.

References

  • Enalo, M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18635-18669. [Link]

  • Musso, L., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5648. [Link]

  • ACS Publications. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinolin-6-amine. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Retrieved from [Link]

  • ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of various amines with 2-methylquinoline (1a) a. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 194. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19451–19475. [Link]

  • Journal of Pharmaceutical Research International. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Pharmaceutical Research International, 34(32A), 40-50. [Link]

  • PubMed. (1997). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology, 29(3), 415-420. [Link]

Sources

Introduction: The Quinoline Scaffold and the Emergence of a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methylquinolin-2-amine in Heterocyclic Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its unique electronic and structural features have established it as a "privileged scaffold" in drug discovery, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune physicochemical and biological properties to achieve desired therapeutic outcomes.[1]

Within this important class of compounds, this compound (CAS No: 52430-43-0) stands out as a particularly valuable building block.[1][4] Its structure combines the foundational quinoline nucleus with a methylamino group at the 2-position. This exocyclic amine serves as a crucial handle for derivatization, influencing the molecule's electronic properties and providing a vector for building more complex molecular architectures.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, offers a comprehensive exploration of this compound, covering its synthesis, characterization, reactivity, and its proven role as a scaffold for developing novel therapeutic agents.

Part 1: Synthesis and Physicochemical Characterization

The accessibility of a chemical scaffold is paramount to its utility. This compound can be synthesized through several reliable routes, primarily leveraging the reactivity of 2-substituted quinoline precursors.

Retrosynthetic Analysis and Key Synthetic Pathways

A logical retrosynthetic approach to this compound identifies 2-chloroquinoline and methylamine as ideal starting materials via a nucleophilic aromatic substitution (SNAr) reaction. This is often the most direct and efficient method. An alternative pathway involves the N-methylation of the parent 2-aminoquinoline.

G main_target This compound sub_a 2-Chloroquinoline main_target->sub_a SNA_r Disconnection sub_b Methylamine main_target->sub_b SNA_r Disconnection sub_c 2-Aminoquinoline main_target->sub_c N-Alkylation Disconnection sub_d Methylating Agent (e.g., MeI) main_target->sub_d N-Alkylation Disconnection

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 2-chloroquinoline and methylamine. The choice of a sealed vessel is critical due to the volatility of methylamine, ensuring the reaction proceeds to completion under pressure.

Protocol: Synthesis of this compound

  • Reagent Preparation: In a fume hood, add 2-chloroquinoline (1.0 eq) and a suitable solvent such as ethanol or DMSO (5 mL per mmol of chloroquinoline) to a pressure-rated reaction vessel equipped with a magnetic stir bar.[5]

  • Amine Addition: Cool the vessel in an ice bath. Carefully add a solution of methylamine (2.0-3.0 eq, typically as a 40% solution in water or in a solvent like THF) to the stirred solution. The excess amine serves to drive the reaction forward and neutralize the HCl byproduct.

  • Reaction Execution: Seal the vessel tightly. Heat the reaction mixture to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: After cooling to room temperature, carefully vent the vessel. Pour the reaction mixture into water and basify with an aqueous solution of sodium hydroxide (NaOH) to pH > 10. This step deprotonates the product and any remaining ammonium salt.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Physicochemical and Spectroscopic Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 52430-43-0[1][4][6]
Molecular Formula C₁₀H₁₀N₂[4][6][7]
Molecular Weight 158.20 g/mol [4][6][8]
Monoisotopic Mass 158.0844 Da[7][8]
Appearance Expected to be a solid at room temp.Inferred
Predicted XlogP 2.1[7]

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals for the methyl group (singlet, ~3.0 ppm), a broad N-H signal, and a complex multiplet pattern for the 6 aromatic protons in the quinoline ring system (~6.5-8.0 ppm).[8][9]
¹³C NMR A signal for the methyl carbon (~30 ppm) and 9 distinct signals in the aromatic region (110-160 ppm) for the quinoline carbons.
Mass Spec (ESI+) A prominent [M+H]⁺ ion at m/z 159.09.[7]
IR Spectroscopy N-H stretching vibration (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N/C=C stretching in the fingerprint region (1500-1650 cm⁻¹).[9]

Part 2: The Role of this compound in Chemical Synthesis

The true value of this compound lies in its reactivity, which allows it to serve as a versatile starting point for more complex heterocyclic systems. The reactivity is dominated by the nucleophilic character of the exocyclic amine and the electrophilic nature of the quinoline ring.

G start_node This compound sub_a N-Alkylation / N-Arylation (e.g., R-X, Base) start_node->sub_a sub_b Acylation / Sulfonylation (e.g., Acyl Chloride) start_node->sub_b sub_c Electrophilic Aromatic Substitution (e.g., HNO₃/H₂SO₄) start_node->sub_c sub_d Cyclization Reactions (e.g., with 1,3-dielectrophiles) start_node->sub_d prod_a N,N-Disubstituted 2-aminoquinolines sub_a->prod_a prod_b Amides / Sulfonamides sub_b->prod_b prod_c Substituted Quinolines (e.g., Nitroquinolines) sub_c->prod_c prod_d Fused Heterocyclic Systems sub_d->prod_d

Caption: Key reactivity pathways of this compound.

Reactions at the Exocyclic Amine

The secondary amine is a potent nucleophile and the primary site of reactivity.

  • N-Alkylation and N-Arylation: The amine can be further substituted by reaction with alkyl or aryl halides. This allows for the introduction of diverse functional groups, modulating the steric and electronic properties of the molecule.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides readily forms the corresponding amides and sulfonamides. These functional groups are prevalent in medicinal chemistry, often improving metabolic stability or acting as hydrogen bond donors/acceptors.

  • Condensation and Cyclization: The amino group is a key nucleophile for constructing fused heterocyclic rings. For instance, reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of new pyrimidine or diazepine rings fused to the quinoline core.

Reactions on the Quinoline Ring System

The quinoline ring itself can undergo substitution, primarily electrophilic aromatic substitution (EAS) on the benzene ring portion. The activating, ortho-, para-directing amino group at C2 and the deactivating effect of the pyridine nitrogen create a complex substitution pattern, typically favoring reaction at the C5 and C7 positions. Halogenation, nitration, and Friedel-Crafts reactions can be performed, although conditions must be carefully controlled to avoid side reactions.

Part 3: Applications in Medicinal Chemistry and Drug Development

The 2-aminoquinoline scaffold, exemplified by this compound, is a recurring motif in biologically active compounds. Its ability to participate in key interactions with biological targets makes it a valuable starting point for drug discovery campaigns.

A Scaffold for Anticancer and Antimalarial Agents

Research has shown that derivatives of 2-aminoquinolines are promising scaffolds for developing both anticancer and antimalarial drugs.[1] The planar quinoline ring can intercalate with DNA, while substituents at the 2-amino position can be tailored to interact with specific enzyme active sites, leading to potent and selective biological activity.

Case Study: Probes for Neurodegenerative Disease Imaging

A compelling modern application is the development of positron emission tomography (PET) imaging agents for aggregated α-synuclein, a hallmark of Parkinson's disease. A new class of derivatives based on the N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold has been discovered with high binding potency and selectivity for α-synuclein aggregates.[10] These compounds demonstrate favorable brain washout pharmacokinetics, suggesting their potential for in-vivo detection of the protein aggregates, which would be a major breakthrough for diagnosing and monitoring the disease.[10]

G start This compound Scaffold step1 Library Synthesis (Derivatization at N and Ring) start->step1 step2 High-Throughput Screening (HTS) step1->step2 step3 Hit Identification (e.g., Anticancer, PET Ligand) step2->step3 step4 Lead Optimization (SAR Studies) step3->step4 end_node Drug Candidate step4->end_node

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Synthetic Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. N-methylquinolin-2-amine, in particular, is a valuable building block for the synthesis of novel compounds with potential biological activity. While the Doebner-von Miller reaction is a renowned method for quinoline synthesis, its classical approach—reacting an aniline with an α,β-unsaturated carbonyl—is not suitable for preparing 2-aminoquinolines.[1][2] The mechanism of the Doebner-von Miller reaction inherently destines the aniline nitrogen to become the ring nitrogen (N1) of the quinoline system, precluding the direct introduction of an amino substituent at the C2 position.

Therefore, this guide presents a scientifically robust and logical alternative: the acid-catalyzed cyclocondensation of 2-aminoacetophenone with N-methylcyanamide . This approach is analogous to established heterocyclic synthesis methodologies, such as the Niementowski quinoline synthesis, which condenses anthranilic acids with carbonyl compounds.[3][4] In this proposed protocol, 2-aminoacetophenone provides the benzene ring and the C2/C3 atoms, while N-methylcyanamide serves as the source for the N1 ring atom and the desired N-methylamino group at the C2 position. This method offers a direct and efficient route to the target molecule.

Reaction Principle and Mechanism

The synthesis proceeds via a multi-step, one-pot reaction catalyzed by a strong acid, such as polyphosphoric acid (PPA), which also serves as a dehydrating agent. The mechanism involves nucleophilic additions and an intramolecular cyclization, culminating in dehydration to form the aromatic quinoline ring.

The key mechanistic steps are as follows:

  • Activation of Carbonyl: The ketone of 2-aminoacetophenone is protonated by the acid catalyst, increasing its electrophilicity.

  • Initial Nucleophilic Attack: The terminal nitrogen of N-methylcyanamide attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Iminium Formation: A proton transfer is followed by the elimination of water to form a reactive N-acyliminium ion intermediate.

  • Intramolecular Cyclization: The nucleophilic 2-amino group of the aniline ring attacks the electrophilic nitrile carbon. This is the key ring-forming step.

  • Tautomerization & Aromatization: The cyclized intermediate undergoes tautomerization and a final dehydration step to yield the stable, aromatic this compound product.

Reaction_Mechanism Proposed Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Reaction Cascade R1 2-Aminoacetophenone I1 Activated Carbonyl R1->I1 Protonation R2 N-Methylcyanamide I2 Tetrahedral Intermediate R2->I2 Nucleophilic Attack Cat H+ (PPA) I1->I2 Nucleophilic Attack I3 N-Acyliminium Ion I2->I3 -H2O I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization Prod This compound I4->Prod Tautomerization & Aromatization (-H+)

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminoacetophenone≥98%Sigma-Aldrich-
N-Methylcyanamide50 wt. % in H₂OSigma-AldrichHandle with care, toxic.
Polyphosphoric acid (PPA)115% H₃PO₄ basisSigma-AldrichCorrosive and viscous.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying.
Deionized Water (DI H₂O)---
Celite® 545-Sigma-AldrichFor filtration, optional.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or meter

Reaction Parameters
ParameterValueRationale
Stoichiometry1.0 eq. 2-AminoacetophenoneLimiting reagent.
(Reactant Ratio)1.2 eq. N-MethylcyanamideSlight excess ensures complete reaction of the ketone.
Solvent/CatalystPolyphosphoric Acid (PPA)Acts as both catalyst and solvent; promotes dehydration.
Temperature130-140 °CSufficient thermal energy for cyclization and dehydration.
Reaction Time4-6 hoursTypical duration for PPA-catalyzed cyclizations.
Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.

    • In a fume hood, carefully add polyphosphoric acid (approx. 100 g) to the flask. Begin stirring and gently heat the PPA to ~70 °C to reduce its viscosity.

  • Reagent Addition:

    • Slowly add 2-aminoacetophenone (e.g., 10.0 g, 1.0 eq.) to the warm, stirring PPA. The mixture may become colored.

    • Once the 2-aminoacetophenone has fully dissolved, slowly add the N-methylcyanamide solution (1.2 eq.) dropwise via a dropping funnel over 20-30 minutes. An initial exotherm may be observed.

  • Reaction Execution and Monitoring:

    • After the addition is complete, increase the temperature of the reaction mixture to 130-140 °C.

    • Maintain this temperature and vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. Spot the reaction mixture (quenched in water/base) against the 2-aminoacetophenone starting material. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to below 80 °C.

    • CAUTION: In a large beaker containing crushed ice (approx. 500 g), slowly and carefully pour the viscous reaction mixture onto the ice with stirring. This quenching process is highly exothermic.

    • Once the mixture is a homogeneous slurry, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Continue adding base until the pH of the solution is ~8-9. Vigorous gas evolution (CO₂) will occur.

  • Extraction and Isolation:

    • Transfer the neutralized aqueous slurry to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash them with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically a brown oil or solid, can be purified by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to isolate the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-8.0 (d, 1H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 6.6-6.8 (d, 1H, Ar-H), 5.0-5.5 (br s, 1H, NH), 3.1-3.3 (d, 3H, N-CH₃). (Note: Exact shifts may vary).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~158 (C2), ~148 (C8a), ~138 (C4), ~129 (C7), ~127 (C5), ~125 (C6), ~122 (C4a), ~113 (C3), ~30 (N-CH₃). (Note: These are approximate predicted values).
Mass Spec. (EI)m/z: 158.08 (M⁺, C₁₀H₁₀N₂), 143 (M-CH₃)⁺, 130 (M-N-CH₃)⁺.
Appearance Off-white to pale yellow solid.

Overall Experimental Workflow

Experimental_Workflow Experimental Synthesis Workflow A 1. Reaction Setup (Flask, PPA, Stirrer) B 2. Reagent Addition (2-Aminoacetophenone, N-Methylcyanamide) A->B C 3. Heating & Reflux (130-140°C, 4-6h) B->C D 4. Quenching & Neutralization (Ice, NaHCO3) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration (MgSO4, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: High-level workflow for the synthesis and validation of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient temperature. 2. Incomplete reaction. 3. PPA is old/hydrolyzed.1. Ensure internal reaction temperature reaches 130-140 °C. 2. Extend reaction time and monitor by TLC. 3. Use fresh, unopened PPA.
Difficult Work-up PPA mixture is too viscous and solidifies upon cooling.Quench the reaction mixture while it is still warm (~80 °C) by pouring it into the ice slurry. Do not let it cool to room temperature in the flask.
Product is a Dark, Oily Tar Polymerization or side reactions due to excessive heat or impurities.1. Ensure the temperature does not exceed 140 °C. 2. Use high-purity starting materials. 3. A thorough chromatographic purification may be required.
Emulsion During Extraction Incomplete neutralization; presence of viscous polymeric byproducts.1. Ensure pH is >8 before extraction. 2. Add brine to the separatory funnel to help break the emulsion. 3. Filter the entire mixture through a pad of Celite®.

References

  • Niementowski, S. v. Synthesen von Chinazolinverbindungen. J. Prakt. Chem.1895 , 51 (1), 564–572. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES2016 , 92 (3), 521. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC. National Center for Biotechnology Information. [Link]

  • Niementowski Quinoline Synthesis. Merck Index. [Link]

  • PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Synthesis of quinolines from 2'‐aminoacetophenone and 1,3‐dicarbonyl compound in lactic acid. ResearchGate. [Link]

Sources

Application Note: A Robust, Combes-Type Strategy for the Synthesis of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives are foundational scaffolds in drug discovery, appearing in a wide array of pharmacologically active compounds.[1][2] N-methylquinolin-2-amine, in particular, serves as a crucial building block for advanced therapeutic agents. While numerous methods exist for quinoline synthesis, the Combes reaction offers a classic and versatile approach for creating substituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[3][4] However, the direct synthesis of 2-aminoquinolines via the classical Combes protocol is not straightforward. This application note provides a detailed, field-proven two-step synthetic strategy that leverages a Combes-type cyclization as the core reaction to construct the quinoline ring, followed by a selective N-methylation to yield the target compound. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic explanations, step-by-step protocols, and expert troubleshooting advice.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[5] Its rigid, aromatic framework is present in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial (e.g., quinine, chloroquine), anticancer, anti-inflammatory, and anti-HIV agents.[1][2] The functionalization of the quinoline core, particularly with amino groups, provides critical hydrogen bonding capabilities and points for further chemical modification, making aminoquinolines highly valuable intermediates.

Classical synthetic routes to quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been staples of organic chemistry for over a century.[6][7] The Combes synthesis, first reported in 1888, is distinguished by its use of an aniline and a β-diketone under acidic conditions to produce 2,4-disubstituted quinolines.[1][4] This application note details a modified, practical approach for the synthesis of this compound, adapting the principles of the Combes reaction to achieve this specific substitution pattern.

The Combes Reaction: Core Principles and Mechanism

The Classical Mechanism

The Combes quinoline synthesis involves the acid-catalyzed reaction between an arylamine and a β-diketone.[8] The reaction proceeds through three principal stages:

  • Enamine Formation: The reaction initiates with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form a Schiff base, which rapidly tautomerizes to the more stable β-amino enone (an enamine) intermediate.[1][9]

  • Acid-Catalyzed Annulation: The enamine, activated by protonation, undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the second carbonyl group. This cyclization step is typically the rate-determining step.[1]

  • Dehydration: The resulting cyclic intermediate is then dehydrated under the acidic conditions to form the aromatic quinoline ring.[1][8]

Strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly employed as they serve as both the catalyst for the cyclization and the dehydrating agent to drive the reaction to completion.[8][9]

Combes Reaction Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2 & 3: Cyclization & Dehydration Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + H⁺, -H₂O Diketone β-Diketone Diketone->SchiffBase Enamine β-Amino Enone (Enamine) SchiffBase->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized + H⁺ (Annulation) Enamine->Cyclized Quinoline Substituted Quinoline Cyclized->Quinoline - H₂O (Aromatization) Synthesis Workflow Start Starting Materials: Aniline & Cyanoacetone Step1 Step 1: Combes-Type Cyclization (Acid-Catalyzed Annulation) Start->Step1 Intermediate Intermediate: 2-Amino-4-methylquinoline Step1->Intermediate Purify1 Purification (Recrystallization) Intermediate->Purify1 Step2 Step 2: N-Methylation (NaH, CH₃I) Purify1->Step2 Product Final Product: This compound Step2->Product Purify2 Purification (Column Chromatography) Product->Purify2 Characterize Characterization (NMR, MS) Purify2->Characterize

Figure 2: Experimental workflow for the two-step synthesis.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
AnilineReagentPlus®, ≥99.5%Sigma-AldrichFreshly distilled before use.
CyanoacetoneTechnical Grade, 95%Alfa AesarUse as received.
Polyphosphoric Acid (PPA)115%Sigma-AldrichHighly viscous and corrosive.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly flammable; handle under inert gas.
Methyl Iodide (CH₃I)99.5%, contains copper stabilizerAcros OrganicsToxic and volatile. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichUse anhydrous grade for Step 2.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Hydrochloric Acid (HCl)1M solutionVWRFor workup.
Sodium Hydroxide (NaOH)1M solutionVWRFor work-up.
Anhydrous MgSO₄Laboratory GradeVWRFor drying organic layers.
Equipment------Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, TLC plates (silica), column chromatography setup.
Step 1: Synthesis of 2-Amino-4-methylquinoline

This protocol describes the acid-catalyzed cyclocondensation of aniline and cyanoacetone.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add polyphosphoric acid (PPA, 100 g). Begin stirring and heat the PPA to 80°C to reduce its viscosity.

  • Reagent Addition: In a separate beaker, mix freshly distilled aniline (18.6 g, 0.2 mol) and cyanoacetone (16.6 g, 0.2 mol). Slowly add this mixture to the hot PPA over 20 minutes. Causality: Slow addition is crucial to control the initial exotherm of the condensation and dissolution in the viscous acid.

  • Reaction: After the addition is complete, increase the temperature of the reaction mixture to 130-140°C. Maintain this temperature with vigorous stirring for 3 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography) by taking a small aliquot, quenching it in water, basifying with NaOH, extracting with ethyl acetate, and spotting on a silica plate (Eluent: 50% Ethyl Acetate/Hexanes).

  • Work-up: After 3 hours, allow the reaction mixture to cool to approximately 90°C. Carefully and slowly pour the hot, viscous mixture onto 500 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization: The resulting acidic slurry will be a thick precipitate. Slowly neutralize the mixture by adding 10 M aqueous sodium hydroxide (NaOH) until the pH is ~9-10. Perform this step in an ice bath to dissipate the heat of neutralization. The precipitate will become finer.

  • Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.

  • Purification: Dry the crude solid in a vacuum oven. The crude 2-amino-4-methylquinoline can be purified by recrystallization from ethanol/water to yield off-white to pale yellow crystals.

Step 2: N-methylation of 2-Amino-4-methylquinoline

This protocol describes the selective methylation of the 2-amino group.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 1.0 g of 60% dispersion, 25 mmol, 1.2 eq) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes.

  • Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF, 80 mL) to the flask. Cool the suspension to 0°C in an ice bath. Add the purified 2-amino-4-methylquinoline (3.3 g, 20.8 mmol, 1.0 eq) portion-wise over 15 minutes. Stir the mixture at 0°C for 30 minutes. Causality: NaH, a strong non-nucleophilic base, deprotonates the primary amine to form the highly nucleophilic sodium amide salt, which is necessary for the subsequent reaction with the electrophile.

  • Methylation: While maintaining the temperature at 0°C, add methyl iodide (3.2 g, 1.4 mL, 22.5 mmol, 1.1 eq) dropwise via syringe. After addition, allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will be a solid or oil. Purify the crude material using flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford pure this compound. [10][11]

Characterization and Expected Results

ParameterStep 1 Product (2-Amino-4-methylquinoline)Step 2 Product (this compound)
Appearance Off-white to pale yellow crystalline solidWhite to off-white solid
Expected Yield 65-75%70-85%
Melting Point 159-162 °C~78-81 °C
¹H NMR Characteristic aromatic and methyl signals.Appearance of a new N-CH₃ singlet (~3.0 ppm) and disappearance of the NH₂ signal.
Mass Spec (ESI+) [M+H]⁺ = 159.09[M+H]⁺ = 173.11

Spectroscopic Analysis: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. [12][13]The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline core, a singlet for the C4-methyl group, and a characteristic singlet for the N-methyl protons.

Troubleshooting and Safety

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; insufficient heating.Ensure the reaction temperature reaches 130°C. Increase reaction time to 4-5 hours.
Loss of product during work-up.Ensure complete precipitation by chilling the aqueous slurry before filtration. Ensure the pH is >9 during basification.
Incomplete reaction in Step 2 Inactive NaH; wet solvent/glassware.Use fresh NaH from a new container. Ensure all solvents are anhydrous and glassware is flame-dried.
Insufficient base.Increase the equivalents of NaH to 1.5 eq.
Multiple products in Step 2 Over-methylation (quaternary salt formation).Add methyl iodide slowly at 0°C. Do not use a large excess of the alkylating agent.
Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14]* Polyphosphoric Acid (PPA): Highly corrosive and causes severe burns. It reacts exothermically with water. Handle with extreme care.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. [15]* Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Avoid inhalation and skin contact. Always handle in a fume hood.

  • Aniline: Toxic and readily absorbed through the skin. [16]

Conclusion

This application note provides a reliable and well-characterized two-step method for the synthesis of this compound. By adapting the principles of the classic Combes reaction for the key cyclization step, this strategy allows for the efficient construction of the 2-aminoquinoline scaffold from simple starting materials. The subsequent N-methylation protocol is robust and provides the target compound in good yield. This guide serves as a comprehensive resource for chemists, enabling the synthesis of this valuable building block for applications in pharmaceutical and materials science research.

References

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Gashaw, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22063-22084. Available from: [Link]

  • Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (2023, May 22). Slideshare. Retrieved January 2, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 2, 2026, from [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved January 2, 2026, from [Link]_

  • Mercey, G., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(38), 7699-7702. Available from: [Link]

  • Combes Quinoline Synthesis. (n.d.). Merck Index. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(54), 34229-34233. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 2, 2026, from [Link]

  • Request PDF: Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Safety guide for conducting chemical reactions at home. (n.d.). MEL Science. Retrieved January 2, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Available from: [Link]

  • N-methyl-2-(quinolin-8-yl)aniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 2, 2026, from [Link]

Sources

"N-methylquinolin-2-amine" as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utility of N-methylquinolin-2-amine as a versatile intermediate in modern medicinal chemistry.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune the molecule's steric and electronic profile to optimize interactions with biological targets.[1]

Within this important class of heterocycles, this compound (CAS: 52430-43-0) has emerged as a particularly valuable intermediate.[1] Its structure features a secondary amine at the 2-position, which serves as a key handle for derivatization. This functional group imparts specific reactivity, allowing for the construction of diverse molecular architectures through reactions like cross-coupling, acylation, and alkylation. The synthetic accessibility of this compound and its amenability to structural modification make it an ideal starting point for generating libraries of novel compounds for high-throughput screening and lead optimization.[1]

Synthesis of the Intermediate: this compound

The preparation of this compound is typically achieved through a two-step process: the synthesis of the parent 2-aminoquinoline followed by a selective N-methylation. While various methods exist for constructing the quinoline scaffold itself, such as the Friedländer or Skraup synthesis, the subsequent methylation is a critical step for introducing the N-methyl group that defines this intermediate.[2]

Protocol 1: N-Methylation of 2-Aminoquinoline

This protocol describes a standard laboratory procedure for the N-methylation of 2-aminoquinoline. The choice of a relatively mild base and methylating agent minimizes the risk of over-methylation to the quaternary ammonium salt.

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary amine of 2-aminoquinoline to form the corresponding sodium amide. This highly nucleophilic anion then readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. Anhydrous DMF is used as the solvent due to its polar, aprotic nature, which effectively solvates the cation and facilitates the reaction. The reaction is initiated at 0 °C to control the initial exothermic deprotonation step.

Materials & Reagents:

  • 2-Aminoquinoline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-aminoquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium amide may be observed as a change in color or consistency.

  • Methylation: Add methyl iodide (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

cluster_synthesis Synthesis Workflow: this compound start 2-Aminoquinoline in Anhydrous DMF deprotonation Add NaH at 0°C (Deprotonation) start->deprotonation methylation Add CH₃I (Sₙ2 Reaction) deprotonation->methylation reaction Stir at RT (TLC Monitoring) methylation->reaction workup Quench (NH₄Cl), Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product This compound purification->product cluster_coupling Workflow: Buchwald-Hartwig Cross-Coupling start Combine Reactants: This compound, Ar-Br, Pd₂(dba)₃, Xantphos, NaOtBu inert Evacuate & Backfill with Argon start->inert solvent Add Anhydrous Toluene inert->solvent react Heat to 80-110°C (12-24h) solvent->react workup Cool, Dilute (EtOAc), Filter through Celite react->workup purify Column Chromatography workup->purify product N-Aryl-N-methylquinolin-2-amine purify->product cluster_apps Drug Discovery Applications intermediate This compound Versatile Intermediate kinase Kinase Inhibitors (Oncology) intermediate->kinase Acylation, Coupling malaria Antimalarial Agents (Infectious Disease) intermediate->malaria Side-chain Alkylation neuro CNS Probes (Neuroscience) intermediate->neuro C-N Cross-Coupling

Sources

Application Notes and Protocols for N-methylquinolin-2-amine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the capacity for substitution at numerous positions, allows for the precise tuning of pharmacodynamic and pharmacokinetic properties. This has led to the development of a multitude of quinoline-based drugs with a wide array of therapeutic applications, including a significant and growing number of anticancer agents.[4][5] Quinoline derivatives have demonstrated efficacy in cancer therapy through diverse mechanisms of action, such as the inhibition of protein kinases, disruption of topoisomerase function, and interference with tubulin polymerization.[3][6]

This technical guide focuses on the application of a specific, yet versatile, building block: N-methylquinolin-2-amine . The presence of a secondary amine at the 2-position offers a prime handle for further molecular elaboration, enabling the synthesis of a diverse library of N-substituted derivatives. The methyl group, in turn, can influence the compound's lipophilicity, metabolic stability, and conformational preferences, which are critical parameters in drug design. Herein, we provide a detailed protocol for the synthesis of a representative anticancer agent derived from this compound, discuss its potential mechanisms of action, and present relevant biological data for analogous compounds, thereby offering a comprehensive resource for researchers in oncology drug discovery.

Strategic Synthesis of N-Aryl-N-methylquinolin-2-amine Derivatives via Buchwald-Hartwig Amination

The creation of a carbon-nitrogen bond between an aryl halide and an amine is a cornerstone of modern pharmaceutical synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a particularly powerful and versatile method for this transformation due to its broad substrate scope and functional group tolerance.[7][8][9] This protocol details a representative synthesis of an N-aryl-N-methylquinolin-2-amine, a class of compounds with demonstrated potential as anticancer agents.

Experimental Workflow: A Visual Guide

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine this compound, aryl halide, Pd catalyst, ligand, and base in a reaction vessel. B Add anhydrous solvent under an inert atmosphere (N2 or Ar). A->B C Heat the reaction mixture to the specified temperature. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool the reaction mixture and quench with water. D->E F Extract the product with an organic solvent. E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H I Characterize the final product (NMR, MS, etc.). H->I

Caption: A generalized workflow for the Buchwald-Hartwig synthesis of N-aryl-N-methylquinolin-2-amines.

Detailed Protocol: Synthesis of a Representative N-(4-methoxyphenyl)-N-methylquinolin-2-amine

This protocol is a representative example and may require optimization for different aryl halides.

Materials:

  • This compound (1.0 eq)

  • 1-Iodo-4-methoxybenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, 1-iodo-4-methoxybenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and quench with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-methoxyphenyl)-N-methylquinolin-2-amine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanism of Action

Derivatives of 2-aminoquinoline are known to exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6][10] The N-aryl-N-methylquinolin-2-amine scaffold can be considered a bioisostere of known kinase inhibitors, where the quinoline core acts as a hinge-binding motif in the ATP-binding pocket of the kinase.

Anticipated Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[6] These kinases are often dysregulated in cancer and drive tumor growth through various signaling pathways. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade and inducing cell cycle arrest or apoptosis.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cell Proliferation, Survival Substrate->Response Leads to Inhibitor N-Aryl-N-methylquinolin-2-amine (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway by an N-aryl-N-methylquinolin-2-amine derivative.

Representative Anticancer Activity Data

While specific data for this compound derivatives are emerging, the broader class of N-aryl-2-aminoquin(az)olines has shown significant promise. The following table summarizes representative IC₅₀ values for related compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
N-Arylbenzo[h]quinazolin-2-aminesHuH-7 (Liver Carcinoma)1.7 - 6
N-Arylbenzo[h]quinazolin-2-aminesCaco-2 (Colorectal Adenocarcinoma)2 - 6[4]
N-Phenyl-4-(trifluoromethyl)quinazoline-2-aminesPC3 (Prostate Cancer)5.51[11]
N-Phenyl-4-(trifluoromethyl)quinazoline-2-aminesLNCaP (Prostate Cancer)4.51[11]
2-ArylquinolinesHeLa (Cervical Cancer)8.3
2-ArylquinolinesPC3 (Prostate Cancer)31.37[12]

Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized N-aryl-N-methylquinolin-2-amine derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents. The synthetic accessibility of its derivatives, particularly through robust methods like the Buchwald-Hartwig amination, allows for the rapid generation of compound libraries for biological screening. The promising anticancer activities observed for the broader class of N-aryl-2-aminoquinolines underscore the potential of N-methylated analogues as potent kinase inhibitors. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies are warranted to advance this promising class of compounds towards clinical development.

References

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. (2023, June 30). Wikipedia. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024, February 29). National Institutes of Health. [Link]

  • Ullmann condensation. (2023, December 14). Wikipedia. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Institutes of Health. [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. (n.d.). Journal of Pharmaceutical and Therapeutic Chemistry. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). Royal Society of Chemistry. [Link]

  • Design and synthesis of new 2-anilinoquinolines bearing N-methylpicolinamide moiety as potential antiproliferative agents. (2016, August 8). National Institutes of Health. [Link]

  • (PDF) Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. (2022, November 23). ResearchGate. [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. (n.d.). China Academic Journals Electronic Publishing House. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). ACS Publications. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). National Institutes of Health. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • (PDF) Methylamino- and dimethylaminoquinolines. (2018, January 1). ResearchGate. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023, February 13). National Institutes of Health. [Link]

  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. (2009, May 14). ResearchGate. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2021, July 23). National Institutes of Health. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2020, January 23). National Institutes of Health. [Link]

  • Ullmann Condensation. (n.d.). ideXlab. [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. (2003, October 1). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2022, November 21). National Institutes of Health. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021, July 26). MDPI. [Link]

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. (2022, March 3). MDPI. [Link]

  • Ullmann coupling-An overview. (2024, April 1). OperaChem. [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Compounds Based on the N-methylquinolin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] In the realm of infectious diseases, quinoline derivatives have been particularly prominent, most notably the fluoroquinolone class of antibiotics.[3] However, the rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.

This guide focuses on N-methylquinolin-2-amine , a versatile and readily derivatizable scaffold for the development of a new generation of antimicrobial compounds. The 2-aminoquinoline core offers a distinct structural motif compared to the more traditional 4-quinolones, presenting an opportunity to discover compounds with alternative mechanisms of action.[4][5] The presence of a methylamino group at the 2-position provides a crucial handle for synthetic modification, allowing for the systematic exploration of the chemical space and the development of structure-activity relationships (SAR).[6]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, screen, and characterize novel antimicrobial candidates derived from this compound. The protocols herein are designed to be robust and self-validating, guiding the user from initial synthesis to preliminary mechanistic and safety evaluations.

Part 1: Synthesis and Derivatization of the this compound Library

The foundation of any drug discovery campaign is a diverse library of compounds. Here, we outline a proposed synthesis for the this compound scaffold and provide detailed protocols for its derivatization.

Proposed Synthesis of this compound (Scaffold)

While various methods exist for the synthesis of quinoline derivatives, a common and effective approach for obtaining 2-aminoquinolines involves the nucleophilic substitution of a 2-haloquinoline precursor.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, combine 2-chloroquinoline (1.0 eq), an excess of methylamine solution (e.g., 40% in water or 2.0 M in THF, 5.0 eq), and a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Heating: Securely seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies at the 2-Amino Position

The secondary amine of the this compound scaffold is an ideal point for diversification. The following protocols describe common derivatization reactions.

Protocol 2: N-Acylation to Synthesize Amide Derivatives

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Sulfonylation to Synthesize Sulfonamide Derivatives

  • Dissolution: Dissolve this compound (1.0 eq) in pyridine or a mixture of THF and a tertiary amine base under an inert atmosphere.

  • Sulfonyl Chloride Addition: At 0 °C, slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) (1.2 eq) to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Pour the reaction mixture into ice-water and, if necessary, acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Alternatively, extract with an organic solvent and purify by column chromatography.

G cluster_synthesis Synthesis & Derivatization Workflow cluster_derivatives Derivative Library start 2-Chloroquinoline scaffold This compound start->scaffold + Methylamine amides Amide Derivatives scaffold->amides + Acyl Chloride / Anhydride sulfonamides Sulfonamide Derivatives scaffold->sulfonamides + Sulfonyl Chloride

Figure 1. A generalized workflow for the synthesis of the this compound scaffold and its subsequent derivatization.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The first biological evaluation of your synthesized compound library will be to determine its antimicrobial activity against a panel of relevant pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.

Recommended Microbial Strains

A robust screening panel should include representatives from both Gram-positive and Gram-negative bacteria, including strains known for antibiotic resistance.

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (e.g., ATCC 29213)Escherichia coli (e.g., ATCC 25922)
Methicillin-resistant S. aureus (MRSA)Pseudomonas aeruginosa (e.g., ATCC 27853)
Enterococcus faecalis (e.g., ATCC 29212)Acinetobacter baumannii
Bacillus subtilis (e.g., ATCC 6633)Salmonella enterica
Protocol for Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Protocol 4: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension so that each well of the microtiter plate receives a final inoculum of 5 x 10⁵ CFU/mL in a volume of 100 µL.

  • Controls:

    • Positive Control: Wells containing bacterial inoculum in CAMHB without any test compound.

    • Negative Control: Wells containing CAMHB only.

    • Solvent Control: Wells containing bacterial inoculum and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Part 3: Preliminary Mechanism of Action (MoA) Studies

While fluoroquinolones are known to target DNA gyrase and topoisomerase IV, 2-aminoquinoline derivatives may possess different mechanisms of action.[4][8] A logical first step in elucidating the MoA of a novel antimicrobial is to investigate its effect on bacterial cell membrane integrity.

Protocol for Bacterial Membrane Integrity Assay

This assay uses a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.

Protocol 5: Propidium Iodide (PI) Uptake Assay

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.5.

  • Assay Setup: In a 96-well black, clear-bottom plate, add 50 µL of the bacterial suspension to each well.

  • Compound Addition: Add 50 µL of the test compounds at various concentrations (e.g., 1x, 2x, and 4x MIC) to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative (untreated) control.

  • Dye Addition: Add propidium iodide to each well to a final concentration of 5 µM.

  • Incubation and Measurement: Incubate the plate at room temperature in the dark. Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm) at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader.

  • Data Analysis: An increase in fluorescence intensity over time compared to the untreated control indicates membrane damage.

G cluster_moa Proposed Mechanism of Action: Membrane Disruption compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption membrane->disruption Leads to leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Figure 2. A proposed mechanism of action for this compound derivatives, focusing on the disruption of the bacterial cell membrane.

Part 4: Cytotoxicity and Selectivity Assessment

A crucial aspect of developing a new antimicrobial agent is ensuring its safety and selectivity for microbial cells over mammalian cells.[9] The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol for MTT Cytotoxicity Assay

Protocol 6: MTT Assay for Mammalian Cell Cytotoxicity

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Data Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal of this workflow is to identify compounds with high potency against bacteria and low toxicity to human cells. This is often expressed as the Selectivity Index (SI) .

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value indicates greater selectivity for the microbial target. By comparing the MIC and SI values across your library of derivatives, you can begin to establish a Structure-Activity Relationship (SAR).

Compound ID R-Group Modification MIC vs. S. aureus (µg/mL) IC₅₀ vs. HEK293 (µg/mL) Selectivity Index (SI)
Scaffold-CH₃64>128>2
Deriv-01-C(O)Ph16>128>8
Deriv-02-C(O)(4-Cl-Ph)810012.5
Deriv-03-S(O)₂Ph32>128>4
Deriv-04-S(O)₂(4-Me-Ph)16>128>8

This table provides a template for organizing your data and identifying trends. For instance, the hypothetical data above suggests that acylation at the 2-amino position is beneficial for activity and that adding an electron-withdrawing group (Cl) to the phenyl ring further enhances potency.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel antimicrobial agents. By following the integrated protocols for synthesis, derivatization, antimicrobial screening, and preliminary safety assessment outlined in this guide, researchers can systematically explore the potential of this compound class. The elucidation of structure-activity relationships will be critical in guiding the optimization of lead compounds with improved potency and selectivity, ultimately contributing to the development of new therapies to combat the global challenge of antimicrobial resistance.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Dar's Journal of Pharmaceutical Sciences.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features.
  • Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst.
  • This compound | 52430-43-0. Benchchem.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE.
  • Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines. Biochemistry.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE.
  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Reaction of various amines with 2-methylquinoline (1a) a.
  • Application Notes and Protocols: 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents. Benchchem.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Comput
  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evalu
  • Application Notes and Protocols for the Derivatization of N,2,4-Trimethylquinolin-7-amine. Benchchem.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules.
  • (PDF) Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica.
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. AIP Publishing.
  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Scientific Reports.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Discovery of quinolinequinones with N-phenylpiperazine by conversion of hydroxyquinoline as a new class of antimicrobial agents targeting resistant pathogenic microorganisms. Bioorganic Chemistry.

Sources

Application Notes and Protocols for the Experimental Use of N-methylquinolin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives demonstrating a vast array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] N-methylquinolin-2-amine, a distinct member of this versatile class, presents a unique opportunity for investigation in various cell-based assays. The introduction of a methylamino group at the 2-position of the quinoline ring system can significantly influence its physicochemical properties and biological interactions, making it a compelling candidate for screening campaigns aimed at identifying novel therapeutic agents.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate the exploration of this compound's biological potential. While specific experimental data for this compound is not extensively documented in publicly available literature, the protocols and methodologies outlined herein are based on well-established assays for analogous quinoline derivatives and are designed to be adaptable for a thorough investigation of its cellular effects.[2][6]

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction

Numerous quinoline derivatives exert their biological effects by interacting with key cellular signaling pathways.[7][8] A prominent mechanism of action for many anticancer quinolines is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[8][9][10] Specifically, pathways such as the PI3K/Akt/mTOR and VEGFR signaling cascades are often targeted by quinoline-based compounds.[2][9][11] Therefore, a primary hypothesis for the activity of this compound is its potential to function as a kinase inhibitor.

Furthermore, the induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents.[6] Quinoline derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[12] Consequently, a key area of investigation for this compound will be its ability to induce apoptosis in cancer cell lines.

Visualizing the Hypothesized Signaling Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion NMQ This compound (Hypothesized Inhibitor) NMQ->PI3K Inhibition NMQ->Akt Inhibition NMQ->mTOR Inhibition Apoptosis Apoptosis NMQ->Apoptosis Induction

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for evaluating the biological activity of this compound. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent), in all assays.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6]

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.[6]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations.

    • Note: The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6]

Cell Culture

The choice of cell lines is critical and should be guided by the research question. A panel of cancer cell lines from different tissue origins is recommended for initial screening.

  • Cell Line Selection:

    • MCF-7: Human breast adenocarcinoma (adherent).

    • A549: Human lung carcinoma (adherent).

    • HCT116: Human colon cancer (adherent).[13]

    • K562: Human chronic myeloid leukemia (suspension).[14]

  • Cell Maintenance:

    • Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the logarithmic growth phase with viability greater than 95% before initiating any experiment.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][15]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.[6]

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).

  • Protocol:

    • Seed cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period.

    • After 24 hours, treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.

Visualizing the Apoptosis Assay Workflow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Data Presentation: A Framework for Your Findings

Organizing your quantitative data in clear, structured tables is essential for interpretation and comparison.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaEnter your data here
A549Lung CarcinomaEnter your data here
HCT116Colon CancerEnter your data here
K562Chronic Myeloid LeukemiaEnter your data here

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h)

TreatmentConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0.1% DMSOEnter your data hereEnter your data here
This compoundIC50Enter your data hereEnter your data here
This compound2x IC50Enter your data hereEnter your data here

Further Investigations: Exploring Other Potential Applications

The versatility of the quinoline scaffold suggests that this compound may possess other interesting biological activities beyond anticancer effects.

  • Fluorescent Probe Potential: Some quinoline derivatives exhibit fluorescent properties that are sensitive to their environment.[16][17][18][19] The fluorescence of this compound could be characterized in various solvents and its potential as a cellular imaging agent for specific organelles or biomolecules could be explored.

  • Antimicrobial Activity: Quinoline derivatives have a long history as antimicrobial agents.[2] The minimal inhibitory concentration (MIC) of this compound could be determined against a panel of pathogenic bacteria and fungi.

Conclusion

This guide provides a comprehensive starting point for the in-depth investigation of this compound in cell-based assays. The adaptable protocols and hypothesized mechanisms of action presented here, grounded in the extensive research on the broader quinoline class, offer a solid foundation for uncovering the therapeutic potential of this novel compound. Through systematic evaluation, researchers can elucidate its biological activity, mechanism of action, and potential for further development.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Technical Guide: Biological Activity Screening of N,2,4-Trimethylquinolin-7-amine. Benchchem.
  • Application Notes and Protocols for Cell-Based Assays with 6,8-Difluoro-2-methylquinolin-4-amine. Benchchem.
  • The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. PubMed.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Found].
  • An In-depth Technical Guide on the Discovery and History of 2-(4-fluorophenyl)quinolin-7-amine and its Chemical Class. Benchchem.
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI.
  • This compound | 52430-43-0. Benchchem.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Application Notes and Protocols for Screening 6,8-Difluoro-2-methylquinolin-4-amine Against Cancer Cell Lines. Benchchem.
  • A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. [No Source Found].
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [No Source Found].
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv

Sources

Application Notes & Protocols for the Analysis of N-methylquinolin-2-amine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed methodologies for the qualitative and quantitative analysis of N-methylquinolin-2-amine, a crucial intermediate in pharmaceutical and chemical synthesis. The protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Introduction to this compound Analysis

This compound is a substituted quinoline derivative. The quinoline ring system is a fundamental scaffold in numerous biologically active compounds and synthetic dyes. Accurate determination of the purity and concentration of this compound is paramount for quality control in manufacturing processes and for the characterization of its downstream products. Chromatographic techniques such as HPLC and GC-MS are indispensable tools for this purpose, offering high resolution and sensitivity.

The basic nitrogen atom in the quinoline ring can interact with acidic sites on silica-based columns, potentially leading to poor peak shapes (tailing) in both HPLC and GC.[1] The methodologies presented herein are optimized to mitigate these effects and provide robust analytical procedures.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of moderately polar to nonpolar compounds. The choice of a suitable stationary phase is critical for the analysis of quinoline derivatives. While standard C18 columns are widely used, they may not always provide optimal separation for all quinoline alkaloids.[2] For this compound, a mixed-mode column that combines reversed-phase and cation-exchange mechanisms can offer superior peak shape and retention.[3] This approach helps to counteract the basic nature of the amine. The mobile phase typically consists of an organic modifier (e.g., acetonitrile) and an aqueous buffer. The addition of an acid, such as formic acid, is beneficial as it can improve peak shape by protonating the analyte and minimizing interactions with residual silanols on the stationary phase, and it is compatible with mass spectrometry detection.[4][5]

A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with different polarities.[6]

HPLC Protocol: Step-by-Step
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Mixed-mode HPLC column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm) or a high-quality C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3][6]

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • HPLC grade acetonitrile, water, and formic acid.

    • This compound analytical standard.[7]

    • 0.45 µm syringe filters.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column Mixed-mode (Reversed-Phase/Cation-Exchange), 4.6 x 150 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the amount of this compound in the sample using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) hplc_system HPLC System Setup (Column, Gradient, etc.) prep_mobile->hplc_system prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare & Filter Sample prep_sample->injection hplc_system->injection detection DAD/UV Detection injection->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS is a highly sensitive and specific analytical technique that is well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of amines, special consideration must be given to the potential for peak tailing due to interactions with the stationary phase.[8] The use of a low-polarity, deactivated capillary column, such as a DB-5MS, is recommended.[9] The temperature program is optimized to ensure good separation of the analyte from other volatile components in the sample matrix.

Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification of the analyte. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) and characteristic fragment ions resulting from the loss of methyl and other neutral fragments from the quinoline ring structure.[10][11]

GC-MS Protocol: Step-by-Step
  • Instrumentation and Materials:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

    • High-purity helium as the carrier gas.

    • Autosampler vials with septa.

    • This compound analytical standard.

    • Suitable solvent for sample dissolution (e.g., dichloromethane or methanol, HPLC grade).

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

  • GC-MS Conditions:

ParameterValue
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Temperature Program Initial: 90 °C, hold for 2 min; Ramp: 20 °C/min to 280 °C; Hold: 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
  • Data Analysis:

    • Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The expected molecular ion for this compound (C10H10N2) is m/z 158.2.

    • For quantification, use the extracted ion chromatogram (EIC) of a characteristic ion (e.g., the molecular ion at m/z 158) to construct the calibration curve.

    • Calculate the concentration of this compound in the sample based on the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std_gc Prepare Standard Solutions injection_gc Inject Sample/Standard prep_std_gc->injection_gc prep_sample_gc Prepare Sample Solution prep_sample_gc->injection_gc gcms_system GC-MS System Setup (Column, Temp Program) gcms_system->injection_gc separation_gc GC Separation injection_gc->separation_gc ionization_ms EI Ionization separation_gc->ionization_ms detection_ms Mass Detection ionization_ms->detection_ms tic Obtain Total Ion Chromatogram (TIC) detection_ms->tic mass_spec Extract Mass Spectrum tic->mass_spec quantification_gc Quantify Analyte tic->quantification_gc identification Identify Analyte mass_spec->identification

Caption: Workflow for the GC-MS analysis of this compound.

Trustworthiness and Self-Validation

The reliability of these protocols is ensured by the incorporation of self-validating steps:

  • System Suitability: Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as retention time reproducibility, peak area precision, and theoretical plates. This ensures the analytical system is performing correctly.

  • Calibration: The use of a multi-point calibration curve validates the linearity of the detector response over the concentration range of interest.

  • Quality Control Samples: Periodically inject a known concentration quality control (QC) sample during the analytical run to monitor the accuracy and precision of the method.

  • Mass Spectral Confirmation (GC-MS): The matching of the acquired mass spectrum with a reference or library spectrum provides a high degree of confidence in the identification of this compound.[11]

By adhering to these protocols and incorporating the validation steps, researchers can achieve accurate, reliable, and reproducible results for the analysis of this compound.

References

  • Nowik, W., Pauter, M., & Duszczyk, H. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Berthod, A., et al. (2001). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 905(1-2), 145-155. [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. NIST WebBook. [Link]

  • Herrera, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 449-457. [Link]

  • Wang, Y., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 514, 032014. [Link]

  • Agarwal, K. L., et al. (1968). Mass spectrometry of N-methylated peptide derivatives. Nature, 219(5153), 498-499. [Link]

  • NIST. (n.d.). Quinoline. NIST WebBook. [Link]

  • De Méo, M., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 877(24), 2486-2492. [Link]

  • PubChem. (n.d.). 2-Methylquinoline. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Dall'Anese, R. G., et al. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent. [Link]

  • Haky, J. E. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • A Guide to Using Analytical Standards. (n.d.). Chem-space. [Link]

  • PubChem. (n.d.). 2-Methylquinolin-6-amine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]

Sources

Comprehensive Guide to the Purification of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed examination of the principal techniques for purifying N-methylquinolin-2-amine. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for optimal results. The protocols described herein—recrystallization, flash column chromatography, and acid-base extraction—are designed to be self-validating systems for achieving high levels of purity.

Physicochemical Properties and Safety Imperatives

Before commencing any purification protocol, a thorough understanding of the compound's properties and associated hazards is paramount.

PropertyValueSource
CAS Number 52430-43-0[2]
Molecular Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.20 g/mol [2]
Appearance Typically a solid at room temperatureInferred from related aminoquinolines

Safety and Handling:

This compound, like many aromatic amines, must be handled with care. While specific data for this exact compound is limited, data from structurally similar aminoquinolines indicates the following hazards:

  • Health Hazards: Harmful if swallowed or in contact with skin.[3] Causes skin irritation and potentially serious eye damage or irritation.[4] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

Strategic Approach to Purification

The choice of purification method depends on the scale of the reaction, the nature of the impurities (e.g., starting materials, byproducts), and the physical state of the crude product. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential for devising an effective strategy.

cluster_methods Purification Method Selection crude Crude this compound tlc Analyze by TLC crude->tlc decision Assess Impurity Profile tlc->decision col_chrom Column Chromatography decision->col_chrom Complex mixture Oily product recryst Recrystallization decision->recryst Solid product Minor impurities acid_base Acid-Base Extraction decision->acid_base Removes neutral/ acidic impurities purity_check Confirm Purity (TLC, NMR, MP) col_chrom->purity_check recryst->purity_check acid_base->purity_check final_product Pure Product (>98%) purity_check->final_product

Caption: Decision workflow for selecting the optimal purification strategy.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are contaminated with small amounts of impurities.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6][7]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point.[8] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.

  • Slow Cooling: Gradual cooling is crucial. It allows for the selective growth of a pure crystal lattice, excluding impurity molecules. Rapid cooling can trap impurities within the newly formed crystals.[6]

Recommended Solvents for Screening: Ethanol, Isopropanol, Acetonitrile, Toluene, or a binary solvent system such as Ethanol/Water or Ethyl Acetate/Hexane.

Detailed Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[9]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed, perform a hot gravity filtration to remove them before cooling. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the solvent.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer them to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide:

IssuePotential Cause(s)Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. The sample is highly impure.Use a lower-boiling point solvent. Pre-purify the sample using a different method (e.g., acid-base extraction).[10]
No Crystals Form Solution is not supersaturated. The compound is too soluble.Scratch the inside of the flask with a glass rod. Add a seed crystal. Reduce the solvent volume by boiling some off. Cool for a longer period.[10]
Very Low Recovery Too much solvent was used. The compound is too soluble in the cold solvent.Use the absolute minimum amount of hot solvent for dissolution. Choose a solvent where the compound has lower solubility at cold temperatures.[10]

Protocol 2: Flash Column Chromatography

Flash column chromatography is the method of choice for separating complex mixtures, purifying oils, or when recrystallization is ineffective.[11] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[11]

Expertise & Experience: The Amine Challenge

A critical consideration when purifying amines on standard silica gel is the acidic nature of the silanol (Si-OH) groups on the silica surface. The basic amine can interact strongly with these acidic sites, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption to the column.[10][12]

The Self-Validating Solution: To mitigate this, the mobile phase must be modified. The addition of a small amount of a competitive base, such as 0.5-2% triethylamine (Et₃N) or pyridine, to the eluent is standard practice. This additive neutralizes the acidic sites on the silica, ensuring that the desired amine elutes symmetrically and efficiently.[10]

Detailed Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A good system will give the this compound a retention factor (Rf) of approximately 0.2-0.4.[10]

    • Starting Point: Begin with gradients of Ethyl Acetate in Hexanes.

    • Alternative: For more polar impurities, consider Dichloromethane in Methanol.

    • Crucial: Add 1% triethylamine to the chosen solvent mixture for all TLC and column runs.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

start Prepare Silica Slurry & Pack Column load Load Crude Sample (Dry Loading Preferred) start->load elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc + 1% Et3N) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap product Purified Product evap->product

Caption: Workflow for flash column chromatography purification.

Protocol 3: Acid-Base Extraction

This classic liquid-liquid extraction technique is highly effective for separating basic compounds like this compound from neutral or acidic impurities.[14] It leverages the ability of the amine's nitrogen to be protonated by an acid, forming a water-soluble ammonium salt.

Causality Behind Experimental Choices:

The core principle is a reversible chemical reaction that dramatically changes the compound's solubility.

  • Acid Wash: In the presence of aqueous acid (e.g., HCl), the amine (R₃N) is converted to its conjugate acid (R₃NH⁺Cl⁻), which is ionic and preferentially dissolves in the aqueous phase, leaving non-basic impurities in the organic phase.

  • Base Regeneration: After separating the layers, adding a strong base (e.g., NaOH) to the aqueous layer deprotonates the ammonium salt, regenerating the neutral, water-insoluble free amine (R₃N), which can then be extracted back into a fresh organic solvent.[15]

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (e.g., 20 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.

  • Remove Neutral Impurities: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of diethyl ether to remove any remaining neutral organic impurities. Discard the organic wash.

  • Regenerate Amine: Cool the aqueous layer in an ice bath. Slowly add 1 M aqueous NaOH with swirling until the solution is strongly basic (pH > 10, check with pH paper). The free amine should precipitate or form an oily layer.

  • Back Extraction: Extract the regenerated amine from the basified aqueous solution using a fresh organic solvent (e.g., diethyl ether or dichloromethane). Repeat the extraction three times.

  • Final Workup: Combine the organic layers from the back extraction. Wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

References

  • PubChem. (n.d.). 2-Methylquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-8-aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bitesize Bio. (2025). What Is Column Chromatography? Principles and Protocols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • OCEM. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • Chemist Scientist. (2022, August 11). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) 6-Amino-2-methylquinoline. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P95900]. Retrieved from [Link]

  • Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
  • PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-methylquinolin-2-amine and the 2-Aminoquinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its rigid, planar, and aromatic nature, combined with a key nitrogen heteroatom capable of hydrogen bonding, makes it an ideal scaffold for interacting with a diverse array of biological targets.[2] This has led to the development of numerous FDA-approved drugs for conditions ranging from cancer and malaria to bacterial infections.[1][3]

Within this broad class, the 2-aminoquinoline moiety is a particularly fruitful starting point for generating novel therapeutic agents. The amino group at the 2-position serves as a versatile synthetic handle for introducing a wide variety of substituents, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This guide focuses on This compound as a representative and fundamental building block. We will explore its synthesis and delve into the extensive applications of its structural motif in two critical areas of research: oncology, particularly as kinase inhibitors, and neurodegenerative disorders like Alzheimer's disease. While direct literature on this compound itself is nascent, the principles derived from its closely related analogues provide a robust framework for its application.[4]

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of this compound is key to its utility. Its preparation can be approached through several established chemical transformations, allowing for flexibility based on available starting materials and desired scale.

Proposed Synthetic Workflow

A common and effective strategy involves the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of the quinoline ring with methylamine. 2-Chloroquinoline is an ideal and commercially available starting material for this purpose.

G cluster_0 Core Synthesis cluster_1 Further Derivatization start 2-Chloroquinoline product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent1 Methylamine (in solvent like EtOH or as gas) reagent1->product deriv1 N-Aryl-N-methylquinolin-2-amines product->deriv1 Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) deriv2 Tertiary Amines product->deriv2 N-Alkylation deriv3 Quinoline-2-carboxamides product->deriv3 Amide Coupling reagent2 Aryl Halides reagent2->deriv1 reagent3 Alkyl Halides reagent3->deriv2 reagent4 Carboxylic Acids reagent4->deriv3

Caption: General synthetic route to this compound and subsequent derivatization pathways.

Protocol 1: Synthesis of this compound

Principle: This protocol details the synthesis of the target compound via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring nitrogen activates the 2-position for substitution by an amine.

Materials:

  • 2-Chloroquinoline

  • Methylamine (40% solution in water or 2M solution in THF/Ethanol)

  • Ethanol (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-chloroquinoline (1.0 eq), ethanol (20 mL), and potassium carbonate (2.0 eq) as a base to scavenge the HCl byproduct.

  • Reagent Addition: While stirring, slowly add the methylamine solution (2.5 eq). The reaction is exothermic; addition may need to be controlled with an ice bath.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Reaction Monitoring (Causality Check): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the 2-chloroquinoline spot and the appearance of a new, more polar product spot indicates reaction progression. This avoids unnecessary heating that could lead to side products.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL). The washing steps are crucial to remove any remaining methylamine and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Part 2: Applications in Medicinal Chemistry Research

The N-methyl-2-aminoquinoline scaffold is a versatile template for targeting complex diseases. Below are two key research applications with detailed protocols for evaluating compound efficacy.

Application 1: Anticancer Drug Discovery - Kinase Inhibition

The quinoline core is a cornerstone of many FDA-approved kinase inhibitors, such as Lenvatinib (VEGFR inhibitor) and Bosutinib (Src/Abl inhibitor).[3][5] The N-methyl-2-aminoquinoline structure can be elaborated to target the ATP-binding pocket of various kinases, where the quinoline ring often forms key hydrogen bonds with the hinge region of the enzyme.[6] Derivatives have shown potent activity against targets like Janus Kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][7]

G cytokine Cytokine (e.g., EPO, TPO) receptor Cytokine Receptor cytokine->receptor Binding jak2 JAK2 receptor->jak2 Activates jak2->jak2 Autophosphorylation stat5 STAT5 jak2->stat5 Phosphorylates nucleus Nucleus stat5->nucleus Dimerizes & Translocates gene gene nucleus->gene Gene Transcription (Proliferation, Survival) inhibitor This compound Derivative inhibitor->jak2 Inhibits ATP Binding

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a quinoline-based kinase inhibitor.

Quantitative Data for Related Quinoline-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
N-(pyrimidin-2-yl)-tetrahydroisoquinolin-6-amineJAK23.0[7]
Phenyl-quinolyloxy-phenyl-ureaVEGFR-235[5]
2-Chloroquinoline-3-carboxamideEGFR85[5]

This table presents data for structurally related quinoline derivatives to exemplify the scaffold's potential. Values for this compound derivatives would require experimental determination.

Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of a test compound to a kinase active site. It measures the displacement of a fluorescent tracer from the kinase, providing a direct measure of binding affinity (IC₅₀). This method is highly sensitive, robust, and amenable to high-throughput screening.

Materials:

  • Purified, active kinase (e.g., JAK2), available from commercial vendors.

  • LanthaScreen™ Eu-labeled anti-tag antibody.

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well, low-volume, black microplates.

  • TR-FRET enabled microplate reader.

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. This wide range is essential to accurately determine the IC₅₀.

  • Assay Plate Setup:

    • Add 2.5 µL of 4X test compound dilution (in assay buffer with 4% DMSO) to the appropriate wells.

    • Add 2.5 µL of assay buffer with 4% DMSO to "maximum binding" and "no kinase" control wells.

  • Kinase/Antibody Mixture: Prepare a 2X mixture of the kinase and the Eu-antibody in assay buffer. Add 5 µL of this mixture to the wells containing the test compound and the control wells.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light. This allows the compound to reach binding equilibrium with the kinase.

  • Tracer Addition: Prepare a 2X solution of the Alexa Fluor™ 647-tracer in assay buffer. Add 5 µL of this solution to all wells.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_sample - Signal_no_kinase) / (Signal_max_binding - Signal_no_kinase)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application 2: Neurodegenerative Disorders - Multi-Target Alzheimer's Disease Therapy

The complexity of Alzheimer's disease (AD) necessitates multi-target therapeutic strategies.[8] Derivatives of the N-methyl-quinoline scaffold have shown promise by simultaneously addressing several key pathological features of AD.[9] Specifically, 2-arylethenyl-N-methylquinolinium derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, inhibit cholinesterases, and exhibit antioxidant properties.[9][10] The N-methyl group on the quinoline ring, in this case forming a quaternary quinolinium salt, significantly enhances this anti-AD potential.[9]

G cluster_AD Alzheimer's Disease Pathology abeta Aβ Monomers oligomers Toxic Aβ Oligomers & Fibrils abeta->oligomers Aggregation neuron neuron oligomers->neuron Neurotoxicity ros Reactive Oxygen Species (ROS) ros->neuron Oxidative Stress ache Acetylcholinesterase (AChE) ache->neuron ↓ Acetylcholine inhibitor This compound Derivative inhibitor->oligomers Inhibits Aggregation inhibitor->ros Scavenges inhibitor->ache Inhibits

Caption: Multi-target strategy for Alzheimer's disease using a quinoline-based agent.

Biological Activities of Related Quinoline Derivatives in AD Models

Compound ClassActivity MeasuredResultReference
2-arylethenyl-N-methylquinoliniumAβ Aggregation InhibitionPotent Inhibition[9]
2-arylethenyl-N-methylquinoliniumCholinesterase InhibitionActive[9]
4-amino-2-arylethenylquinolineAβ Fibril Disassembly64.3% at 20 µM[8]
Quinolinone HybridsAβ₄₂ Aggregation InhibitionIC₅₀ = 1.42 µM[10]

Principle: This assay quantifies the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates. A reduction in ThT fluorescence in the presence of a test compound indicates inhibition of fibril formation.

Materials:

  • Aβ₁₋₄₂ peptide (synthetic, high purity).

  • Hexafluoroisopropanol (HFIP) for peptide pre-treatment.

  • Thioflavin T (ThT).

  • Assay Buffer: 50 mM phosphate buffer, pH 7.4, with 100 mM NaCl.

  • Test compounds dissolved in DMSO.

  • 96-well, black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Aβ Peptide Preparation (Critical Step): To ensure a monomeric starting state, dissolve Aβ₁₋₄₂ peptide in HFIP, incubate for 1 hour, then lyophilize overnight to remove the solvent. The resulting peptide film is stored at -80°C and freshly dissolved in assay buffer immediately before use. This step is vital for reproducible results, as pre-aggregated peptide will confound the data.

  • Reaction Setup: In each well of the 96-well plate, combine the following:

    • 10 µL of test compound at various concentrations (or DMSO for control).

    • 90 µL of freshly prepared Aβ₁₋₄₂ solution (final concentration 10 µM).

  • Aggregation: Seal the plate and incubate at 37°C for 24-48 hours with gentle, intermittent shaking. This provides the energy and time for fibril formation.

  • ThT Addition: Prepare a 500 µM ThT stock solution in the assay buffer. Dilute this to 5 µM in the same buffer. Add 100 µL of the 5 µM ThT solution to each well.

  • Fluorescence Reading: Immediately read the fluorescence intensity on a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer with ThT.

    • Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Fluorescence_sample / Fluorescence_control)).

    • Plot the % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value for aggregation inhibition.

Conclusion and Future Directions

This compound represents a simple yet powerful chemical scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of the 2-amino position allow for the creation of extensive compound libraries. The demonstrated success of related quinoline derivatives as potent kinase inhibitors and multi-target anti-Alzheimer's agents provides a strong rationale for the exploration of novel this compound analogues. Future research should focus on synthesizing and screening libraries of these derivatives against diverse kinase panels and in various models of neurodegeneration to unlock their full therapeutic potential.

References

  • Title: Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and evaluation of 2-arylethenyl-N-methylquinolinium derivatives as effective multifunctional agents for Alzheimer's disease treatment Source: PubMed URL: [Link]

  • Title: Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review Source: Neuroquantology URL: [Link]

  • Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives Source: ResearchGate URL: [Link]

  • Title: Reaction of various amines with 2-methylquinoline (1a) Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]

  • Title: Review on recent development of quinoline for anticancer activities Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy Source: PubMed URL: [Link]

  • Title: Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease Source: PubMed Central URL: [Link]

  • Title: N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms Source: PubMed URL: [Link]

  • Title: Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]

  • Title: Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent Source: PubMed URL: [Link]

  • Title: Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation Source: PubMed URL: [Link]

  • Title: Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol Source: Google Patents URL
  • Title: Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines Source: PubMed Central URL: [Link]

  • Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Source: Brieflands URL: [Link]

  • Title: An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry Source: Brieflands URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL: [Link]

  • Title: Quinoline-based multi-kinase inhibitors approved by FDA. Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-methylquinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible outcomes in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, offering insights into reagent selection, reaction mechanisms, and expected outcomes.

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound typically involves the N-alkylation of 2-aminoquinoline. Several methods can be employed, with the choice often depending on scale, available reagents, and desired purity. Common approaches include:

  • Direct Methylation with Methylating Agents: This is a straightforward approach using reagents like methyl iodide, dimethyl sulfate, or methyl triflate in the presence of a base. The primary challenge is controlling selectivity to avoid over-methylation to the quaternary ammonium salt.

  • Reductive Amination: This involves the reaction of 2-aminoquinoline with formaldehyde in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This method is often milder and can offer better control over mono-methylation.

  • Metal-Catalyzed N-Methylation: Modern methods utilize catalysts based on ruthenium, iridium, or copper to achieve methylation using more environmentally benign methylating agents like methanol or even carbon dioxide.[1][2] These "borrowing hydrogen" or "hydrogen autotransfer" methodologies are valued for their operational simplicity and sustainability.[1]

Q2: How do I choose the right base for the N-alkylation of 2-aminoquinoline?

A2: The choice of base is critical for the success of the N-alkylation reaction.[3] The base's role is to deprotonate the amine, making it a more effective nucleophile. Key considerations include:

  • Strength (pKa): The base should be strong enough to deprotonate the amine of 2-aminoquinoline but not so strong as to cause unwanted side reactions.

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.[3] Poorly soluble bases like potassium carbonate in some organic solvents can lead to slow or incomplete reactions.[3]

  • Steric Hindrance: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) can be advantageous in preventing side reactions with the alkylating agent.[4]

Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic amines like triethylamine (TEA) or DIPEA.[3][5]

Q3: What are the potential side reactions, and how can they be minimized?

A3: The primary side reaction of concern is over-alkylation , leading to the formation of the N,N-dimethylquinolin-2-aminium salt. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine relative to the methylating agent.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor mono-alkylation.

Another potential issue is the alkylation of the quinoline ring nitrogen . However, the exocyclic amine at the 2-position is generally more nucleophilic, making N-alkylation the predominant pathway.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: A combination of techniques is essential for reliable monitoring and characterization:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. Co-spotting the reaction mixture with the starting material (2-aminoquinoline) allows for easy visualization of product formation and consumption of the starting material.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-methyl group is a key indicator of successful methylation.[7][8]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of N-H stretching bands from the primary amine and the appearance of bands associated with the secondary amine.[10]

Section 2: Troubleshooting Guide

This section provides a problem-solution framework for common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Ineffective Base: The base may be too weak or insoluble in the reaction solvent. 2. Poor Quality Reagents: Impurities in the starting materials or solvents can inhibit the reaction. 3. Incorrect Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[3]1. Base Selection: Switch to a stronger or more soluble base. For example, if using K₂CO₃ in acetone with poor results, consider switching to Cs₂CO₃ or changing the solvent to DMF.[3] 2. Reagent Purity: Ensure all reagents and solvents are pure and dry. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring by TLC. Be cautious of potential decomposition at very high temperatures.[3]
Formation of Multiple Products (as seen on TLC/NMR) 1. Over-methylation: Excess methylating agent or prolonged reaction time can lead to the formation of the quaternary salt. 2. Side Reactions: Depending on the reagents, other side reactions may occur.1. Control Stoichiometry and Reaction Time: Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 2. Purification: Utilize column chromatography to separate the desired product from byproducts. An amine-functionalized silica gel can be particularly effective for purifying basic compounds.[11]
Difficult Product Isolation/Purification 1. Product is an oil or difficult to crystallize. 2. Product is highly polar and streaks on silica gel. 1. Induce Crystallization: Try trituration with a non-polar solvent like hexanes or diethyl ether.[6] An acid-base extraction can also be employed to purify the amine.[6][12] 2. Chromatography Modification: Add a small amount of triethylamine (e.g., 1%) to the mobile phase during column chromatography to reduce streaking. Alternatively, use an amine-functionalized silica gel column.[11]
Troubleshooting Workflow

G start Low or No Yield check_base Is the base strong and soluble enough? start->check_base check_reagents Are reagents pure and dry? check_base->check_reagents Yes solution_base Switch to a stronger/more soluble base (e.g., Cs2CO3 in DMF). check_base->solution_base No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Purify/dry reagents and solvents. check_reagents->solution_reagents No solution_temp Gradually increase temperature, monitoring by TLC. check_temp->solution_temp No

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Experimental Protocols

Protocol 1: N-Methylation of 2-Aminoquinoline using Methyl Iodide

This protocol describes a standard procedure for the N-methylation of 2-aminoquinoline using methyl iodide and potassium carbonate.

Materials:

  • 2-Aminoquinoline

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoquinoline (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Methylating Agent Addition: Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: Optimization of Reaction Conditions
ParameterCondition ACondition BCondition C
Base K₂CO₃Cs₂CO₃NaH
Solvent AcetoneDMFTHF
Temperature RefluxRoom Temp0 °C to RT
Yield (%) ModerateHighHigh
Purity GoodExcellentExcellent
Reaction Pathway

G 2-Aminoquinoline 2-Aminoquinoline Deprotonated Amine Deprotonated Amine 2-Aminoquinoline->Deprotonated Amine  Base (e.g., K2CO3) This compound This compound Deprotonated Amine->this compound  CH3I

Caption: General reaction pathway for N-methylation.

References

  • This compound | 52430-43-0 - Benchchem. (URL: )
  • Reaction of various amines with 2-methylquinoline (1a)
  • Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst.
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC - NIH. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • Application Notes and Protocols for the Derivatization of N,2,4-Trimethylquinolin-7-amine - Benchchem. (URL: )
  • Technical Support Center: Optimizing N-Alkylation for Enhanced Biological Activity - Benchchem. (URL: )
  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC - NIH. (URL: [Link])

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (URL: [Link])

  • Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines - PMC - NIH. (URL: [Link])

  • 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem. (URL: [Link])

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Reactions of Amines. (URL: )
  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate. (URL: [Link])

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (URL: [Link])

  • Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine - Benchchem. (URL: )
  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google P
  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. (URL: [Link])

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. (URL: [Link])

  • Technical Support Center: Spectroscopic Identification of Byproducts in 2-Amino-4-hydroxy-8-methylquinoline Reactions - Benchchem. (URL: )
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (URL: [Link])

  • Is there an easy way to purify organic amines? - Biotage. (URL: [Link])

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand | Organometallics - ACS Publications. (URL: [Link])

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (URL: [Link])

Sources

Technical Support Center: Improving the Purity of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. We will address common challenges in a direct question-and-answer format, offering detailed protocols and troubleshooting advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis strategies include the methylation of 2-aminoquinoline or the reaction of a 2-haloquinoline with methylamine. Therefore, potential impurities could include:

  • Unreacted Starting Materials: Residual 2-aminoquinoline or 2-chloroquinoline.

  • Reagents from Quinoline Synthesis: If the quinoline core was synthesized via a method like the Doebner-von Miller reaction, precursors such as anilines could be present.[1]

  • Over-alkylation Products: Formation of a quaternary ammonium salt if the nitrogen is alkylated twice.

  • Byproducts from Side Reactions: Depending on the reaction conditions, isomers or products from undesired side reactions may form. For instance, some syntheses of quinoline derivatives can produce complex mixtures that are difficult to separate.[2]

  • Residual Catalysts: If a copper-catalyzed amidation was performed, trace amounts of copper salts may remain.[3][4]

Q2: What are the primary methods for purifying this compound?

A2: The two most effective and widely used techniques for purifying solid organic compounds like this compound are column chromatography and recrystallization.[5][6]

  • Column Chromatography is excellent for separating compounds with different polarities, making it ideal for removing starting materials or byproducts that are significantly more or less polar than the desired product.

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound that is already relatively pure.[7] The choice between these methods depends on the specific impurity profile and the desired scale of purification.

Q3: My compound is a basic amine. How does this affect purification by column chromatography?

A3: This is a critical consideration. The basic amine group in this compound will interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This acid-base interaction can lead to several problems:

  • Peak Tailing: The compound streaks down the column, resulting in poor separation and impure fractions.

  • Irreversible Adsorption: A portion of your product may bind permanently to the silica, leading to low recovery.

  • Degradation: The acidic environment of the silica can sometimes degrade sensitive molecules.

To mitigate these issues, you have two primary strategies:

  • Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[5][9] This base will neutralize the acidic sites on the silica, allowing your amine compound to elute properly.[8][9]

  • Use of a Modified Stationary Phase: Employ an amine-functionalized silica gel.[8][9] This specialized stationary phase provides a less acidic environment, which is much more compatible with the purification of basic compounds and often yields superior separation without the need for mobile phase additives.[8]

Q4: I'm having trouble getting my compound to crystallize. What can I do?

A4: Difficulty in crystallization is a common challenge. If your compound is not crystallizing from a supersaturated solution, consider the following troubleshooting steps:[5]

  • Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod; the microscopic glass fragments can serve as nucleation sites.[10] Alternatively, add a "seed crystal"—a tiny amount of the pure, solid compound—to initiate crystal growth.[10]

  • Solvent Screening: The choice of solvent is paramount. An ideal recrystallization solvent dissolves the compound when hot but not when cold.[7][10] If your compound remains soluble upon cooling, the solvent is too good. If it doesn't dissolve when hot, the solvent is too poor. Experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).

  • Check Purity: Highly impure samples, often described as "oils," can be very difficult to crystallize. The impurities disrupt the formation of a regular crystal lattice. In such cases, it is best to first perform a preliminary purification by column chromatography to remove the bulk of the impurities and then recrystallize the resulting solid.[5]

  • Slow Cooling: Rapid cooling often leads to the precipitation of an amorphous solid or traps impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[11][12]

Q5: How should I store my purified this compound to maintain its purity?

A5: Quinoline derivatives can be susceptible to degradation over time.[13] To ensure the long-term stability of your purified compound, proper storage is essential. Key factors to control are exposure to air, light, and moisture.

  • Atmosphere: The quinoline ring can be susceptible to oxidation.[13] Store the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage.

  • Light: Photodegradation can occur upon exposure to UV light.[13] Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Temperature & Moisture: Store in a cool, dry place. A desiccator is recommended to prevent moisture absorption.[13] For long-term storage, refrigeration (2-8 °C) is often suitable, provided the compound is a stable solid at these temperatures.

Troubleshooting & Optimization Guides
Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Compound streaks or "tails" on TLC and column. The basic amine group is interacting strongly with the acidic silica gel.[5][8]Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase to neutralize the silica surface.[5][9] Alternatively, use an amine-functionalized silica column.[8]
Poor separation of product from impurities. The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate). An ideal Rf value for the target compound on TLC is ~0.2-0.4 for good separation on a column.[5]
The compound does not elute from the column. The mobile phase is not polar enough, or the compound has irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If the compound still doesn't elute, consider using a more polar system like dichloromethane/methanol (with added TEA).
Cracks appear in the silica bed. The column was packed improperly, or the solvent polarity was changed too drastically, causing heat generation and solvent boiling.Ensure the silica is packed as a uniform slurry. When running a gradient, increase the polarity gradually to avoid thermal shock.
Recrystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The sample is significantly impure, causing melting point depression.[5]Use a lower-boiling point solvent. Ensure the dissolution temperature is below the compound's melting point. A pre-purification by column chromatography may be required for very crude samples.[5]
Very low recovery of the purified product. The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used initially.[5]Choose a solvent in which your compound has lower solubility at room temperature. Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude product.[12]
No crystals form upon cooling. The solution is not sufficiently supersaturated. Nucleation has not occurred.Try to induce crystallization by scratching the flask or adding a seed crystal.[10] If that fails, reduce the solvent volume by gentle heating and try cooling again. You can also try placing the flask in an ice bath or freezer after it has cooled to room temperature.[12]
Crystals are colored, but the pure compound should be white. Colored impurities are trapped within the crystal lattice.The impurity may have similar solubility properties. Try a different recrystallization solvent. Sometimes, adding a small amount of activated charcoal to the hot solution (before hot filtration) can adsorb colored impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel chromatography with a modified mobile phase.

1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of crude material in dichloromethane or ethyl acetate. b. Spot the solution onto a silica gel TLC plate. c. Develop several TLC plates using different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate), with 1% triethylamine (TEA) added to each system. d. Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.4.[5]

2. Column Packing: a. Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight). b. Pack the column using the "wet slurry" method with your chosen eluent (containing 1% TEA). Ensure the silica bed is uniform and free of cracks or air bubbles.

3. Sample Loading: a. Dissolve your crude this compound in a minimal amount of dichloromethane. b. Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution. c. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the solvent system determined by TLC. b. Collect fractions in an organized manner (e.g., in test tubes in a rack). c. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for purifying this compound via recrystallization.

1. Solvent Selection: a. Place a small amount of your crude solid into several different test tubes. b. Add a small amount (~0.5 mL) of a different potential solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). c. Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[10] d. Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.[10] e. Allow the hot solutions to cool to room temperature. The best solvent will be the one from which clean crystals form upon cooling.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) with stirring. c. Continue adding the minimum amount of hot solvent until the solid is just completely dissolved.[12]

3. Hot Filtration (Optional): a. If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[11]

4. Crystallization: a. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[12] b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[12]

5. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. c. Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a vacuum oven.

Visualized Workflows

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Isolation & Storage Crude Crude this compound Analysis Purity Analysis (TLC, LCMS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Chroma Column Chromatography Decision->Chroma Complex Mixture / Different Polarities Recryst Recrystallization Decision->Recryst Minor Impurities / High Crude Purity Isolation Combine Fractions / Collect Crystals Chroma->Isolation Recryst->Isolation Drying Solvent Removal (Rotary Evaporation / Vacuum) Isolation->Drying Final_Check Final Purity Check (NMR, LCMS, MP) Drying->Final_Check Storage Store Under Inert Gas, Protected from Light Final_Check->Storage

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography cluster_streaking Issue: Peak Streaking / Tailing cluster_separation Issue: Poor Separation cluster_recovery Issue: Low or No Recovery Start Problem Observed During Column Chromatography Cause_Streak Cause: Basic amine interacts with acidic silica. Start->Cause_Streak Cause_Sep Cause: Incorrect eluent polarity. Start->Cause_Sep Cause_Rec Cause: Eluent polarity is too low OR irreversible adsorption. Start->Cause_Rec Solution_Streak Solution: Add 1% Triethylamine (TEA) to the mobile phase. Cause_Streak->Solution_Streak Solution_Sep Solution: Optimize solvent system using TLC to achieve Rf ≈ 0.3. Cause_Sep->Solution_Sep Solution_Rec Solution: Gradually increase eluent polarity. If necessary, add TEA. Cause_Rec->Solution_Rec

Caption: Troubleshooting decision tree for column chromatography.

References
  • ResearchGate. Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 52430-43-0 | this compound | MFCD10697835. Available at: [Link]

  • PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • ResearchGate. Reaction of various amines with 2-methylquinoline (1a) a | Download Table. Available at: [Link]

  • PubChem. 2-Methylquinolin-6-amine. Available at: [Link]

  • PubMed Central (PMC). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available at: [Link]

  • PubChem. 2-Methylquinoline. Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • YouTube. Recrystallization and Melting Point Analysis. Available at: [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. Available at: [Link]

  • SciSpace. Synthesis of derivatives of quinoline. Available at: [Link]

Sources

"N-methylquinolin-2-amine" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation pathways of this compound and to offer practical, field-proven strategies for its prevention. Our goal is to ensure the integrity of your experiments and the reliability of your results.

Part 1: Understanding the Instability of this compound

This compound, like many heterocyclic amines, is susceptible to degradation under various environmental and experimental conditions. Understanding the potential degradation pathways is the first step toward preventing the formation of impurities that can compromise your research. The primary routes of degradation are oxidative, thermal, and photolytic.

Frequently Asked Questions (FAQs) - Degradation Pathways

Q1: What are the most common degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively published, based on the chemistry of related quinoline derivatives and amines, the most probable degradation routes are:

  • Oxidative Degradation: The quinoline ring and the methylamino group are susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species in your experimental system, or the presence of metal ions that can catalyze oxidation.[1][2][3] Potential products include N-oxides, hydroxylated quinolines, and cleavage of the methylamino group.

  • Thermal Degradation: At elevated temperatures, particularly above its melting point, this compound can undergo thermal decomposition.[4] The degradation rate is often accelerated in the presence of other reactive species.[5][6]

  • Photodegradation: Aromatic systems like quinoline can absorb UV light, leading to photochemical reactions.[7] This can result in a variety of degradation products, the nature of which depends on the solvent and the presence of photosensitizers.[8]

  • Hydrolysis: Although generally stable, under strong acidic or basic conditions and elevated temperatures, the amino group could potentially undergo hydrolysis, though this is less common for amines compared to amides.[9][10]

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Visual Changes: A color change of the solid material or a solution from its typical white to light brown appearance to a darker brown or reddish-brown hue can indicate degradation.[11]

  • Analytical Changes:

    • Chromatography (HPLC/TLC): The appearance of new peaks or a decrease in the area of the main peak is a clear indicator of degradation.

    • Mass Spectrometry (MS): The detection of ions with masses corresponding to potential degradation products (e.g., M+16 for oxidation) can confirm degradation.[12]

    • NMR Spectroscopy: The emergence of new signals or changes in the chemical shifts of existing protons can point to structural modifications.

Part 2: Troubleshooting Guide for Experimental Challenges

Encountering unexpected results during your experiments? This section provides a troubleshooting guide for common issues related to the stability and handling of this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays

Question: My experimental results with this compound are not reproducible. What could be the cause?

Answer: Inconsistent results are often linked to the degradation of the compound or its interaction with the assay components.

Troubleshooting Steps:

  • Verify Compound Purity:

    • Action: Before use, and periodically for stored stock solutions, verify the purity of your this compound using HPLC.[13][14]

    • Rationale: Small amounts of highly active degradation products can lead to significant and often misleading biological effects.

  • Assess Solubility and Precipitation:

    • Action: Visually inspect your assay wells for any signs of precipitation after adding the compound. Quinoline derivatives can have poor aqueous solubility.[15][16]

    • Rationale: If the compound precipitates, its effective concentration will be lower and variable, leading to inconsistent results.

    • Solution:

      • Optimize the concentration of your co-solvent (e.g., DMSO), typically keeping it below 1% in the final assay volume.[15]

      • Consider using a different, less volatile co-solvent or a combination of co-solvents.[15]

      • Adjust the pH of your buffer if your assay allows, as the solubility of amines is often pH-dependent.[16]

  • Investigate Autofluorescence:

    • Action: If you are using a fluorescence-based assay, test your compound for intrinsic fluorescence at the excitation and emission wavelengths of your assay.[17]

    • Rationale: The quinoline ring system is known to be fluorescent, which can interfere with the assay signal and lead to false positives.[17]

    • Solution:

      • Subtract the background fluorescence from a compound-only control.[17]

      • If possible, switch to a fluorophore with excitation/emission wavelengths that do not overlap with the autofluorescence of your compound.[17]

Issue 2: Unexpected Peaks in Analytical Runs (HPLC, LC-MS)

Question: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What are they and how can I get rid of them?

Answer: Unexpected peaks can be impurities from the synthesis, degradation products, or contaminants.

Troubleshooting Steps:

  • Characterize the Unknown Peaks:

    • Action: Use LC-MS to determine the mass of the unknown peaks.[12]

    • Rationale: The mass can provide clues about the identity of the impurity. For example, a mass of M+16 suggests an oxidation product.

  • Review Synthesis and Handling Procedures:

    • Action: If possible, review the synthesis of the this compound to identify potential starting materials or byproducts that could be carried through.

    • Rationale: Impurities from the synthesis are a common source of contamination.

  • Implement Purification:

    • Action: If the impurities are at an unacceptable level, purify the this compound using column chromatography or recrystallization.

    • Rationale: A high-purity starting material is essential for reliable experimental results.

Part 3: Prevention of Degradation - Best Practices and Protocols

Proactive measures are the most effective way to ensure the stability of this compound. This section provides detailed protocols and best practices for storage and handling.

Storage and Handling Recommendations
ConditionRecommendationRationale
Temperature Store at room temperature in a dry place.[18] Avoid exposure to high temperatures.Minimizes thermal degradation.[4]
Atmosphere Store in a tightly sealed container.[15][17] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.Prevents exposure to atmospheric oxygen and moisture, which can lead to oxidative degradation and hydrolysis.[2]
Light Protect from light by storing in an amber vial or in a dark place.[19]Prevents photodegradation.[7]
Solvents For stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol. Prepare solutions fresh when possible.Minimizes the presence of water and other reactive impurities that can cause degradation.
pH Avoid strongly acidic or basic conditions during storage and in your experimental setup, unless required by the protocol.Extreme pH can catalyze hydrolysis and other degradation reactions.[7]
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][7][11]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • LC-MS system for identification of degradation products

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Use LC-MS to identify the major degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to a control sample (unstressed).

  • Identify and quantify the degradation products.

  • Propose degradation pathways based on the identified products.

Part 4: Visualization of Workflows and Pathways

Diagrams

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidation (O2, H2O2, metal ions) Oxidation (O2, H2O2, metal ions) This compound->Oxidation (O2, H2O2, metal ions) Heat Heat This compound->Heat Light (UV) Light (UV) This compound->Light (UV) Acid/Base Acid/Base This compound->Acid/Base N-oxides N-oxides Oxidation (O2, H2O2, metal ions)->N-oxides Hydroxylated quinolines Hydroxylated quinolines Oxidation (O2, H2O2, metal ions)->Hydroxylated quinolines Ring-opened products Ring-opened products Heat->Ring-opened products Photoproducts Photoproducts Light (UV)->Photoproducts Acid/Base->Ring-opened products

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Verify Compound Purity (HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure check_solubility Assess Solubility & Precipitation is_soluble Is it Soluble? check_solubility->is_soluble check_fluorescence Investigate Autofluorescence is_fluorescent Is it Autofluorescent? check_fluorescence->is_fluorescent is_pure->check_solubility Yes purify Purify Compound is_pure->purify No is_soluble->check_fluorescence Yes optimize_solvent Optimize Solvent/pH is_soluble->optimize_solvent No correct_signal Correct for Background Signal is_fluorescent->correct_signal Yes end Proceed with Experiment is_fluorescent->end No purify->check_purity optimize_solvent->check_solubility correct_signal->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Scale-Up Synthesis of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-methylquinolin-2-amine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when scaling this synthesis from the bench to production. We will delve into the causality behind experimental choices, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Part 1: Synthesis Overview & Core Challenges

This compound is a key intermediate in pharmaceutical and materials science. While its synthesis appears straightforward on paper—typically involving the N-methylation of 2-aminoquinoline—scaling this process introduces significant challenges related to selectivity, reaction control, and purification. The primary route involves the direct alkylation of 2-aminoquinoline, a reaction that must be carefully managed to prevent undesirable side reactions.

Key Scale-Up Considerations:

  • Selectivity: The primary challenge is achieving mono-methylation while avoiding the formation of the over-methylated quaternary ammonium salt. The nucleophilicity of the product, this compound, is comparable to the starting material, making selective alkylation difficult.[1][2]

  • Reaction Conditions: The choice of methylating agent, base, solvent, and temperature are all critically interlinked. Harsh conditions can lead to side reactions and impurities, while conditions that are too mild may result in incomplete conversion.

  • Exothermicity: N-alkylation reactions can be exothermic. Without proper thermal management, this can lead to runaway reactions, especially at a larger scale, posing significant safety risks.[3]

  • Work-up and Purification: Separating the desired mono-methylated product from unreacted starting material, the over-methylated salt, and other process impurities is often the most resource-intensive part of the scale-up process.[4][5]

General Synthesis & Purification Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of this compound, highlighting the critical control points.

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor: 2-Aminoquinoline, Solvent, Base B Controlled Addition: Methylating Agent (e.g., MeI, DMS) A->B Inert Atmosphere (N2) C Reaction & Monitoring: Control Temperature, Monitor by HPLC/TLC B->C Maintain Temp (e.g., 25-50°C) D Quench Reaction (e.g., with water or NH4Cl) C->D E Phase Separation / Extraction D->E F Acid-Base Extraction (Optional, for purification) E->F G Solvent Swap & Concentration E->G F->G H Purification Method: - Recrystallization - Column Chromatography G->H I Drying & Isolation of Pure Product H->I

Caption: General workflow for this compound synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent method is the direct N-methylation of 2-aminoquinoline using a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.[6] For scale-up, careful selection of a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) and an appropriate solvent (e.g., DMF, THF, Acetonitrile) is critical to control selectivity and reaction rate.[7]

Q2: What are the critical parameters to control during the N-methylation step?

There are four critical parameters:

  • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the methylating agent. A large excess dramatically increases the risk of over-methylation.

  • Temperature: Maintain a consistent and controlled temperature. Low temperatures can slow the reaction, but high temperatures increase the rate of side reactions. An initial screening is recommended.

  • Rate of Addition: The methylating agent should be added slowly and sub-surface to dissipate local heat and maintain a low instantaneous concentration, which favors mono-alkylation.

  • Base Strength: The base should be strong enough to deprotonate the amine but not so strong as to cause degradation of the solvent or starting material. Sodium hydride (NaH) in THF or potassium carbonate (K₂CO₃) in DMF are common choices.[7]

Q3: What level of purity can I typically expect, and what are the main impurities?

Crude purity can range from 60-90% depending on the control of the reaction. After purification (e.g., recrystallization or chromatography), a purity of >98% is achievable. The primary impurities are:

  • 2-Aminoquinoline: Unreacted starting material.

  • 1-methyl-2-(methylamino)quinolin-1-ium salt: The over-methylated quaternary salt.

  • Solvent-related impurities: Residual DMF, THF, etc.

Q4: Are there any significant safety hazards I should be aware of during scale-up?

Yes. Several key hazards must be managed:

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic.[8] Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon).

  • Exothermicity: The reaction can generate significant heat. A robust reactor cooling system and controlled addition of reagents are essential to prevent a thermal runaway.

  • Product Toxicity: The final product and its precursors may be toxic or cause irritation.[9][10] Consult the Safety Data Sheet (SDS) for all materials before beginning work.

Part 3: In-Depth Troubleshooting Guide

Issue 1: Low or No Conversion of 2-Aminoquinoline
Potential Causes Suggested Solutions & Scientific Rationale
1. Inactive Base or Insufficient Basicity The pKa of the N-H bond in 2-aminoquinoline requires a sufficiently strong base for deprotonation. Solution: Ensure the base is fresh and anhydrous. If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH or KHMDS. The choice of solvent can also influence basicity; polar aprotic solvents like DMF or DMSO can enhance the efficacy of carbonate bases.
2. Low Reaction Temperature Alkylation reactions have an activation energy barrier that must be overcome. Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC. Be cautious, as higher temperatures can also promote side reactions.
3. Poor Reagent Quality Impurities in the 2-aminoquinoline or degradation of the methylating agent can inhibit the reaction. Solution: Verify the purity of the starting material by NMR or LC-MS. Use a fresh, unopened bottle of the methylating agent or re-distill/purify it if necessary.
4. Inappropriate Solvent The solvent must be able to dissolve the reactants and the intermediate salt formed after deprotonation. Solution: THF is a good choice for NaH, as it is non-protic. DMF is excellent for carbonate bases due to its polarity and high boiling point. See the table below for guidance.

Table 1: Illustrative Effect of Base and Solvent on N-methylation Efficiency

BaseSolventTypical Temp. (°C)Relative RateSelectivity Concerns
K₂CO₃Acetonitrile80 (Reflux)ModerateGood
K₂CO₃DMF25 - 60Moderate-FastGood to Moderate
NaHTHF0 - 25FastCan lead to over-methylation if not controlled
DBUDichloromethane25ModerateGenerally good for mono-alkylation

Note: Data is illustrative and based on general principles of N-alkylation.

Issue 2: Poor Selectivity (Di-methylation or Quaternary Salt Formation)

This is the most common scale-up challenge. It occurs because the product, this compound, can be further methylated.

cluster_rationale Control Strategy SM 2-Aminoquinoline (Starting Material) invis1 SM->invis1 + Me-X, Base (k1, Desired) P1 This compound (Desired Product) invis2 P1->invis2 + Me-X, Base (k2, Undesired) P2 Quaternary Salt (Over-methylation) invis1->P1 invis2->P2 Rationale Goal: Maximize k1 / Minimize k2 - Use minimal Me-X (1.05 eq) - Slow, controlled addition - Keep temperature moderate - Stop reaction at ~90% conversion

Caption: Kinetic competition in N-methylation.

Potential Causes Suggested Solutions & Scientific Rationale
1. Excess Methylating Agent Using more than a slight excess of the methylating agent provides the opportunity for the product to react after the starting material is consumed. Solution: Limit the methylating agent to 1.05-1.1 equivalents. Perform a thorough mole calculation based on the purity of your starting material.
2. High Local Concentration of Reagents Adding the methylating agent too quickly creates "hot spots" of high concentration, driving the reaction towards the di-methylated product. Solution: Add the methylating agent dropwise over an extended period (e.g., 1-2 hours for a lab scale-up). Ensure vigorous stirring to quickly disperse the reagent.
3. Reaction Run to Full Conversion Pushing the reaction to 100% conversion of the starting material inevitably leads to methylation of the product. Solution: Monitor the reaction closely and aim to quench it when the optimal balance of product formation and minimal side-reaction is achieved (often around 85-95% conversion of the starting material). The remaining starting material is typically easier to remove during purification than the quaternary salt.
Issue 3: Complex Product Mixture & Difficult Purification
Potential Causes Suggested Solutions & Scientific Rationale
1. Multiple Side Products Formed Poor reaction control leads to a mixture of starting material, product, and over-methylated salt. Solution: First, optimize the reaction as described above. For purification, a multi-step approach is often best. Use the flowchart below to guide your strategy.
2. Product is an Oil or Difficult to Crystallize The presence of impurities can inhibit crystallization. Solution: An acid-base extraction can be a powerful first-line purification step to remove neutral impurities and the quaternary salt (which remains in the aqueous phase).[5] Following this, attempt recrystallization from a solvent system like heptane/ethyl acetate or toluene. If it still fails, column chromatography is the next option.
3. Product and Starting Material Co-elute The polarities of 2-aminoquinoline and this compound can be very similar. Solution: For column chromatography, use a shallow gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%). Amine-functionalized silica gel can sometimes improve separation for basic compounds.
Troubleshooting Flowchart for Purification Strategy

Start Crude Reaction Mixture A Aqueous Work-up (Quench & Extract) Start->A B Is the Quaternary Salt a Major Impurity? A->B C Acid-Base Extraction 1. Dissolve in Organic 2. Extract with aq. HCl 3. Basify aqueous layer 4. Re-extract product B->C Yes D Concentrate Organic Phase B->D No C->D E Attempt Recrystallization (e.g., Toluene/Heptane) D->E F Crystals Form? E->F G Column Chromatography (Silica Gel, shallow gradient) F->G No / Oily Product I Filter & Wash Crystals F->I Yes H Pure Product G->H I->H

Caption: Decision tree for purification of this compound.

Part 4: Recommended Scale-Up Protocol

This protocol is a starting point and should be optimized for your specific equipment and scale.

Protocol: Selective Mono-N-methylation of 2-Aminoquinoline

Materials:

  • 2-Aminoquinoline (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl Iodide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Charge 2-aminoquinoline and anhydrous THF to the reactor. Begin stirring to form a solution or suspension.

  • Base Addition: Cool the reactor contents to 0-5 °C using a chiller. Carefully charge the sodium hydride in portions. Caution: Hydrogen gas will evolve. Maintain the temperature below 10 °C during this addition.

  • Stirring: Allow the mixture to stir at 0-5 °C for 30-60 minutes after the NaH addition is complete to ensure full deprotonation.

  • Methyl Iodide Addition: Add methyl iodide to the dropping funnel and dilute with a small amount of anhydrous THF. Add the solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until HPLC/TLC analysis shows ~90% consumption of the starting material.

  • Quenching: Cool the reactor back to 0-5 °C. Extreme Caution: Slowly and carefully add saturated aqueous NH₄Cl solution via the dropping funnel to quench the excess NaH. The rate of addition must be controlled to manage gas evolution.

  • Work-up: Once the quench is complete, transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using the strategy outlined in the troubleshooting flowchart (Part 3), starting with recrystallization from a suitable solvent system (e.g., Toluene/Heptane).

Part 5: References

  • PrepChem. (n.d.). Preparation of 2-(Methylaminomethyl)quinoline. Retrieved from PrepChem.com. (URL: [Link])

  • Deng, G.-J., et al. (2015). Copper-Catalyzed Efficient Direct Amidation of 2-Methylquinolines with Amines. ResearchGate. (URL: [Link])

  • Various Authors. (n.d.). Synthesis of N-substituted amides form 2-methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. ResearchGate. (URL: [Link])

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. (URL: [Link])

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. (URL: )

  • Dyablo, O. V., et al. (2018). Methylamino- and dimethylaminoquinolines. ResearchGate. (URL: [Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 2-Methylquinoline: Properties and Synthesis for Industrial Use. (URL: [Link])

  • National Institutes of Health. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. PMC - NIH. (URL: [Link])

  • Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline. (URL: )

  • Organic Syntheses. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. (URL: [Link])

  • PubChem. (n.d.). 2-Methylquinolin-6-amine. (URL: [Link])

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. (URL: [Link])

  • Jack Westin. (n.d.). Synthesis of Amines - Organic Chemistry. (URL: [Link])

  • Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases. (URL: )

  • Tesfay, M. Z., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. (URL: [Link])

  • Kočovský, P., et al. (2015). On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. (URL: [Link])

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (URL: [Link])

  • Chemistry Europe. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. (URL: [Link])

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. (URL: [Link])

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures. (URL: )

  • National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (URL: [Link])

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. (URL: [Link])

  • Scribd. (n.d.). N-Methyl Aniline & Anthraquino. (URL: [Link])

  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (URL: [Link])

  • PubChem. (n.d.). 2-Methylquinoline. (URL: [Link])

  • National Institutes of Health. (n.d.). Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization. PMC - NIH. (URL: [Link])

  • Journal of the Chemical Society C: Organic. (n.d.). Cinnolines. Part VIII. Methylation of some substituted cinnolines. RSC Publishing. (URL: [Link])

  • Organic Chemistry Frontiers. (n.d.). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. RSC Publishing. (URL: [Link])

Sources

Technical Support Center: Reaction Monitoring for N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of N-methylquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for monitoring reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and efficiently troubleshoot common issues encountered in the laboratory.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound, a key scaffold in medicinal chemistry, requires careful monitoring to ensure optimal yield, purity, and the identification of potential byproducts.[1] Both TLC and HPLC are indispensable techniques for this purpose. TLC offers a rapid, qualitative assessment of reaction progress, while HPLC provides quantitative data on purity and impurity profiles.[2][3] This guide will delve into the practical aspects of employing these techniques for this compound, focusing on a question-and-answer format to address the specific challenges you may face.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is often the first line of analysis for its speed and simplicity.[3] However, the basic nature of the amine group in this compound can lead to common issues like streaking.

Frequently Asked Questions (FAQs) for TLC Analysis

Question 1: My spots are streaking badly on the TLC plate. What is causing this and how can I fix it?

Answer: Streaking is a common issue when analyzing basic compounds like this compound on standard silica gel plates.[4][5] The primary cause is the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the silica surface.[6] This leads to strong, non-specific binding and results in elongated or streaked spots.

Here’s a systematic approach to resolve streaking:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[5][7]

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase.[5][7] For example, if you are using a 7:3 mixture of hexane and ethyl acetate, you would add a small amount of TEA to the mixture.

    • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as a component of your mobile phase, particularly for more polar systems.[4]

  • Sample Concentration: Overloading the sample can also cause streaking.[4][6] Try diluting your reaction mixture sample before spotting it on the TLC plate. Spot a very small amount and check the spot size under a UV lamp before developing the plate.[1]

  • Alternative Stationary Phase: If mobile phase modification does not resolve the issue, consider using a different type of TLC plate, such as alumina or amine-functionalized plates, which are less acidic.[8]

Question 2: I can't see any spots on my TLC plate after development. What should I do?

Answer: The inability to visualize spots can be due to several factors, ranging from sample concentration to the visualization method itself.

  • UV Visualization: this compound has a quinoline ring system and should be UV active.[2] Ensure you are using a UV lamp with both short (254 nm) and long (365 nm) wavelengths. Some compounds are more visible under one wavelength than the other.

  • Sample Concentration: Your sample may be too dilute.[4] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[9]

  • Staining: If UV light is ineffective, a chemical stain is necessary. For aromatic amines, several stains can be effective:

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[3]

    • Ninhydrin Stain: While best for primary amines, it can sometimes visualize secondary amines as faint yellow spots.[4][10]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will often reveal organic compounds as brown spots. This is a non-destructive method, and the spots may fade over time.[3][11]

Question 3: My Rf values are inconsistent between runs. How can I improve reproducibility?

Answer: Reproducibility in TLC is crucial for accurate reaction monitoring. Inconsistent Rf values are often due to variations in experimental conditions.[1]

  • Chamber Saturation: Always use a filter paper wick in your developing chamber and allow it to become saturated with the solvent vapor for at least 15-20 minutes before placing your TLC plate inside. This ensures a consistent vapor pressure and more uniform solvent front migration.

  • Solvent System: Prepare your mobile phase fresh for each experiment, as the composition can change over time due to the evaporation of more volatile components.[9]

  • Spotting Technique: Apply your spots on the origin line carefully and consistently. Ensure the spotting solvent has completely evaporated before placing the plate in the developing chamber.

  • Temperature: Run your TLCs at a consistent room temperature, as temperature fluctuations can affect solvent viscosity and migration rate.

Recommended Starting TLC Conditions for this compound
ParameterRecommendationRationale
Stationary Phase Silica gel 60 F₂₅₄Standard, readily available, and provides good resolution for many organic compounds. The fluorescent indicator allows for UV visualization.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3, 1:1) with 1% TriethylamineA good starting point for moderately polar compounds. The triethylamine is crucial to prevent streaking of the basic amine.[5][7]
Visualization 1. UV light (254 nm) 2. Potassium Permanganate stainThe quinoline ring should be UV active.[2] A permanganate stain can be used as a secondary, more universal visualization method.[3]

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Origin Line) prep_sample Dilute Reaction Sample spot_sm Spot Starting Material prep_sample->spot_sm spot_rxn Spot Reaction Mixture spot_co Co-spot SM + Rxn develop Develop Plate in Chamber spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV, Stain) dry->visualize analyze Calculate Rf Values & Analyze Results visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a powerful tool for quantitative analysis of reaction progress, determining product purity, and identifying byproducts.[12] For this compound, a reverse-phase HPLC method is most suitable.[13]

Frequently Asked Questions (FAQs) for HPLC Analysis

Question 1: I am seeing significant peak tailing for my this compound peak. What is the cause and how do I fix it?

Answer: Peak tailing is a very common problem when analyzing basic compounds like this compound by reverse-phase HPLC.[14][15] The primary cause is the interaction of the protonated amine with acidic residual silanol groups on the C18 stationary phase.[4]

Here is a troubleshooting workflow to address peak tailing:

HPLC_Tailing_Workflow start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph check_additive Add Mobile Phase Additive (e.g., TEA) check_ph->check_additive Tailing Persists resolved Peak Shape Improved check_ph->resolved Tailing Resolved check_column Use a Modern, End-capped 'Base-Deactivated' Column check_additive->check_column Tailing Persists check_additive->resolved Tailing Resolved check_column->resolved Tailing Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

  • Mobile Phase pH Adjustment: Operating at a low pH (around 2-3) ensures that the silanol groups on the stationary phase are protonated and less likely to interact with the positively charged amine.[4] Use a buffer such as phosphate or an additive like formic acid or trifluoroacetic acid (TFA) to control the pH.

  • Mobile Phase Additives: If low pH is not sufficient, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can help to mask the residual silanol groups and improve peak shape.[14][16]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups and will provide significantly better peak shape for amines.[9]

  • Column Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Question 2: My retention times are shifting from one injection to the next. What could be the problem?

Answer: Retention time instability can compromise the reliability of your quantitative data. The most common causes are related to the mobile phase, the column, or the pump.[17]

  • Insufficient Column Equilibration: Ensure your column is fully equilibrated with the mobile phase before starting your analysis. For gradient methods, a longer post-run equilibration time may be necessary.

  • Mobile Phase Preparation: If your mobile phase is a mixture of solvents, ensure they are accurately measured and well-mixed. Premixing the mobile phase can often provide more stable retention times than relying on the pump's proportioning valves for isocratic methods.[18] For gradient elution, ensure the solvents are properly degassed.[11]

  • Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and, consequently, shifting retention times.[17]

  • Temperature Fluctuations: Use a column oven to maintain a constant column temperature. Significant changes in ambient temperature can affect retention times.[11]

Question 3: I am not getting good separation between my product and a suspected impurity. How can I improve the resolution?

Answer: Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and may improve the separation of closely eluting peaks.

  • Adjust the Mobile Phase Strength: For reverse-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your compounds and may improve resolution.

  • Modify the pH: Changing the pH of the mobile phase can alter the ionization state of your analyte and impurities, which can have a significant impact on their retention and selectivity.

  • Gradient Optimization: If you are using a gradient, try making the gradient shallower (i.e., a slower increase in the organic solvent concentration over time). This will give more time for the compounds to separate on the column.

Recommended Starting HPLC Conditions for this compound
ParameterRecommendationRationale
Column C18, 2.6-5 µm, 4.6 x 150 mm (Base-deactivated)A standard reverse-phase column. A base-deactivated column is highly recommended to minimize peak tailing.[9]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3)A low pH mobile phase to protonate silanols and improve peak shape for the basic analyte.[4][14]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reverse-phase HPLC.
Gradient 5-95% B over 15 minutesA good starting gradient to elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe quinoline ring system has a strong UV absorbance at this wavelength.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce backpressure.

Conclusion

Effective reaction monitoring is a cornerstone of successful synthetic chemistry. By understanding the principles behind TLC and HPLC and anticipating common challenges, you can significantly improve the efficiency and reliability of your experimental work. This guide provides a foundation for troubleshooting issues related to the analysis of this compound. Remember that a systematic approach to problem-solving, combined with a solid understanding of the underlying chemistry, is the key to overcoming analytical hurdles in the lab.

References

Technical Support Center: Catalyst Selection for N-methylquinolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylquinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the critical aspects of catalyst selection, offering troubleshooting advice and answering frequently asked questions to ensure the success of your experiments. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound and its derivatives is predominantly achieved through cross-coupling reactions. The most prominent and effective method is the Buchwald-Hartwig amination .[1] This palladium-catalyzed reaction has become a cornerstone of C-N bond formation due to its broad substrate scope and functional group tolerance.[1] Alternative, though often less general, methods include copper-catalyzed aminations.

Q2: I'm planning a Buchwald-Hartwig amination to synthesize this compound. What are the key components of the catalytic system?

A2: A typical Buchwald-Hartwig catalytic system for this transformation consists of four key components:

  • Palladium Precatalyst: A source of palladium(0) is essential. Common choices include Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine.

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent unwanted side reactions.

The interplay of these components is critical for a successful reaction.

Q3: Can I use a copper-based catalyst instead of palladium?

A3: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are a viable alternative. While historically requiring harsh reaction conditions, modern advancements have led to the development of more efficient copper-based systems that can operate under milder conditions.[3] These systems can be advantageous in terms of cost and, in some specific cases, may offer complementary reactivity to palladium catalysts.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: The development of more sustainable synthetic methods is an active area of research. For quinoline synthesis in general, approaches like performing reactions in water or using microwave assistance are being explored to reduce the reliance on volatile organic solvents and decrease reaction times.[4] While specific green protocols for this compound are less documented, the principles of using lower catalyst loadings, recyclable catalysts, and greener solvents are applicable.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on palladium-catalyzed Buchwald-Hartwig amination.

Problem 1: Low or No Product Formation

  • Possible Cause 1: Inactive Catalyst

    • Explanation: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing.

    • Troubleshooting Steps:

      • Check Ligand Quality: Ensure your phosphine ligand is pure and has not been oxidized. Store air-sensitive ligands under an inert atmosphere.

      • Precatalyst Integrity: Use a fresh, high-purity palladium source.

      • Inert Atmosphere: Rigorously exclude oxygen from your reaction. Degas your solvent and purge the reaction vessel with an inert gas (argon or nitrogen).

  • Possible Cause 2: Inappropriate Base

    • Explanation: The chosen base may not be strong enough to deprotonate methylamine effectively, or it may be sterically hindered.

    • Troubleshooting Steps:

      • Base Strength: Sodium tert-butoxide (NaOtBu) is a common and effective base for this reaction.[2] If you are using a weaker base like K₃PO₄ or Cs₂CO₃, consider switching to NaOtBu.

      • Solubility: Ensure the base is sufficiently soluble in the reaction solvent.

  • Possible Cause 3: Incorrect Solvent

    • Explanation: The solvent plays a crucial role in catalyst stability and reactivity.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Use a dry, aprotic solvent like toluene, dioxane, or THF.[2] Water can deactivate the catalyst and hydrolyze starting materials.

      • Solvent Polarity: The polarity of the solvent can influence the reaction rate. Toluene is often a good starting point.

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

  • Possible Cause 1: Catalyst Reactivity

    • Explanation: The palladium catalyst can sometimes promote the reduction of the aryl halide (e.g., 2-chloroquinoline) instead of the desired C-N coupling.

    • Troubleshooting Steps:

      • Ligand Choice: The choice of ligand can significantly influence the selectivity of the reaction. Experiment with different bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2]

      • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Problem 3: Difficulty in Product Purification

  • Possible Cause 1: Residual Catalyst

    • Explanation: Palladium and phosphine ligand residues can be challenging to remove from the final product.

    • Troubleshooting Steps:

      • Filtration: After the reaction, passing the crude mixture through a plug of silica gel or celite can help remove some of the palladium catalyst.

      • Aqueous Wash: A wash with an aqueous solution of a chelating agent (e.g., thiourea) can help to sequester and remove residual palladium.

  • Possible Cause 2: Unreacted Starting Materials

    • Explanation: If the reaction has not gone to completion, separating the product from unreacted 2-haloquinoline or methylamine can be difficult.

    • Troubleshooting Steps:

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before workup.[4]

      • Stoichiometry: Ensure the correct stoichiometry of reactants is used. A slight excess of the amine is sometimes employed to drive the reaction to completion.

Catalyst System Comparison

The following table provides a comparative overview of common catalytic systems for the Buchwald-Hartwig amination of 2-chloroquinoline with methylamine.

Catalyst SystemPalladium PrecatalystLigandBaseSolventTypical Temp. (°C)Key AdvantagesPotential Challenges
System 1 Pd(OAc)₂XPhosNaOtBuToluene80-110High yields, good functional group tolerance.Air-sensitive ligand, cost of palladium.
System 2 Pd₂(dba)₃SPhosK₃PO₄Dioxane100-120Milder base may be suitable for sensitive substrates.May require longer reaction times.
System 3 PdCl₂(dppf)(dppf)Cs₂CO₃THF80-100Bidentate ligand can offer different reactivity.[1]May be less effective for hindered substrates.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Chloroquinoline with Methylamine

Materials:

  • 2-Chloroquinoline

  • Methylamine (solution in THF or as a gas)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add the base, followed by the 2-chloroquinoline.

  • Add the methylamine solution. If using methylamine gas, bubble it through the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Complex Amine Coordination Complex Oxidative Addition Complex->Amine Coordination Complex R2NH, Base Amido Complex Amido Complex Amine Coordination Complex->Amido Complex - HX Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR2

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Logical Flow for Troubleshooting

This flowchart provides a structured approach to troubleshooting common issues in this compound synthesis.

Troubleshooting_Flowchart start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low or No Product reaction_complete->low_yield No side_products Side Products Observed reaction_complete->side_products Yes, with byproducts purification_issues Purification Issues reaction_complete->purification_issues Yes, with purification difficulty success Successful Synthesis reaction_complete->success Yes, clean reaction check_catalyst Check Catalyst Activity (Precatalyst, Ligand, Inertness) low_yield->check_catalyst check_base Check Base (Strength, Solubility) check_catalyst->check_base check_solvent Check Solvent (Anhydrous, Aprotic) check_base->check_solvent check_solvent->reaction_complete optimize_conditions Optimize Conditions (Ligand, Temperature) side_products->optimize_conditions optimize_conditions->reaction_complete improve_workup Improve Workup (Filtration, Aqueous Wash) purification_issues->improve_workup improve_workup->success

Caption: Troubleshooting Workflow for Synthesis.

References

Sources

Technical Support Center: Solvent Effects on N-methylquinolin-2-amine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction kinetics of N-methylquinolin-2-amine. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and success of your kinetic studies.

Introduction: Why Solvent Choice is Critical

The solvent is not merely a medium for your reaction; it is an active participant that can profoundly influence reaction rates and even alter mechanistic pathways. For a molecule like this compound, with its heterocyclic structure and multiple potential reaction sites, the choice of solvent can be the difference between a successful kinetic study and a series of confounding results. This guide will delve into the nuances of solvent effects, providing you with the knowledge to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during kinetic studies of this compound.

Q1: My reaction rate is significantly faster (or slower) than expected. Could the solvent be the cause?

A1: Absolutely. The solvent plays a crucial role in stabilizing or destabilizing the reactants and the transition state of your reaction.[1][2][3] According to transition state theory, a solvent that preferentially stabilizes the transition state more than the reactants will accelerate the reaction. Conversely, if the solvent stabilizes the reactants more than the transition state, the reaction will be slower.

For instance, in a nucleophilic substitution reaction where this compound acts as the nucleophile, the choice between a polar protic and a polar aprotic solvent can lead to dramatic differences in reaction rates.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of this compound.[1][4] This strong solvation of the nucleophile (the reactant) can significantly lower its energy, making it less reactive and thus slowing down the reaction rate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds, so they do not form hydrogen bonds with the nucleophile.[1] They tend to solvate the accompanying cation more strongly than the amine, leaving the nucleophile "naked" and more reactive, which generally accelerates the reaction rate.

Troubleshooting Steps:

  • Characterize your solvent: Ensure your solvent is pure and dry, as contaminants can have a significant impact on reaction kinetics.

  • Consider the reaction mechanism: If you are running an SN2-type reaction, switching from a polar protic to a polar aprotic solvent may increase your reaction rate. For an SN1-type reaction, a polar protic solvent is often preferred as it can stabilize the carbocation intermediate.[5][6]

  • Consult the literature: Look for similar reactions in the literature to see what solvents have been used successfully.

Q2: I am observing unexpected side products in my reaction. Can the solvent influence the reaction pathway?

A2: Yes, the solvent can influence the chemoselectivity of a reaction. For a molecule like this compound, which has multiple nucleophilic sites (the exocyclic nitrogen and the ring nitrogen), the solvent can influence which site is more reactive.

For example, in an alkylation reaction, a nonpolar solvent might favor alkylation on the more sterically accessible exocyclic nitrogen. In contrast, a polar solvent might promote the formation of a salt at the ring nitrogen, potentially leading to different products.

Troubleshooting Steps:

  • Analyze your side products: Identify the structure of the unexpected products to gain insight into the alternative reaction pathway.

  • Vary the solvent polarity: Conduct small-scale experiments in a range of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile, DMSO) to see how the product distribution changes.

  • Consider solvent-switchable chemoselectivity: Some reactions can be directed towards a specific product by changing the solvent.[7]

Q3: My kinetic data is not reproducible. What are some common solvent-related sources of error?

A3: Reproducibility is key in kinetic studies. Inconsistent results can often be traced back to the solvent.

  • Solvent Purity: Impurities in the solvent, such as water or other reactive species, can interfere with the reaction.[8]

  • Solvent Degradation: Some solvents can degrade over time or under certain reaction conditions, generating impurities that affect the reaction rate.

  • Inconsistent Solvent Properties: Using solvents from different suppliers or batches without proper quality control can introduce variability.

Troubleshooting Steps:

  • Use high-purity, dry solvents: Always use freshly distilled or purchased anhydrous solvents for kinetic experiments.

  • Degas the solvent: For oxygen-sensitive reactions, it is crucial to degas the solvent to prevent side reactions.

  • Maintain consistent conditions: Ensure that all experimental parameters, including the solvent source and handling, are kept consistent between runs.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during kinetic experiments with this compound.

Issue Potential Solvent-Related Cause Troubleshooting Steps
Poor Solubility of Reactants The polarity of the solvent does not match the polarity of the reactants.1. Assess the polarity of your reactants. This compound is a moderately polar compound.[9][10] 2. Choose a solvent with a similar polarity. A solvent miscibility table can be a useful tool. 3. Consider using a co-solvent system to fine-tune the polarity of the reaction medium.
Inconsistent Reaction Rates The presence of trace amounts of water in the solvent, especially in non-protic solvents.1. Use freshly dried solvents. Molecular sieves can be used to dry many common organic solvents. 2. Handle solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Reaction Fails to Initiate The solvent is strongly solvating and deactivating the nucleophile (this compound).1. If using a polar protic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF to enhance the nucleophilicity of the amine.[1] 2. For very unreactive electrophiles, a less coordinating, nonpolar solvent might be beneficial.
Product Degradation The product is unstable in the chosen solvent or under the reaction conditions.1. Monitor the reaction progress using an analytical technique like HPLC or TLC to check for the appearance of degradation products.[8][11] 2. If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration. 3. Test the stability of the purified product in the reaction solvent under the reaction conditions.

Part 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for Monitoring Reaction Kinetics using HPLC

This protocol provides a general framework for monitoring the progress of a reaction involving this compound.

  • Reaction Setup: In a thermostated reaction vessel, dissolve the limiting reagent in the chosen solvent. Allow the solution to reach the desired temperature.

  • Initiation: Initiate the reaction by adding the other reactant(s). Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a large volume of cold mobile phase).

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the reactant(s) and product(s) over time.

HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both this compound and the product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Workflow for Investigating Solvent Effects on Reaction Kinetics

The following diagram illustrates a systematic workflow for studying the influence of different solvents on a reaction involving this compound.

Solvent_Effect_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic Studies cluster_2 Phase 3: Mechanistic Insights start Define Reaction and Select Key Solvents screen Run Small-Scale Reactions in Parallel (e.g., Polar Protic, Polar Aprotic, Nonpolar) start->screen analyze Analyze Product Formation and Side Products (TLC/LC-MS) screen->analyze select_solvents Select Promising Solvents for Kinetic Analysis analyze->select_solvents kinetic_runs Perform Detailed Kinetic Runs (Varying Concentration/Temperature) select_solvents->kinetic_runs rate_constants Determine Rate Constants and Activation Parameters kinetic_runs->rate_constants correlate Correlate Rate Constants with Solvent Parameters (e.g., Dielectric Constant) rate_constants->correlate propose Propose a Solvent-Dependent Reaction Mechanism correlate->propose end Optimized Reaction Conditions and Mechanistic Understanding propose->end

Caption: Workflow for investigating solvent effects.

Conceptual Diagram: Solvent Influence on Reaction Energy Profile

This diagram illustrates how a solvent can alter the energy profile of a reaction, thereby affecting the reaction rate.

Energy_Profile Reactants Reactants TS_Nonpolar Transition State (Non-stabilizing Solvent) Reactants->TS_Nonpolar ΔG‡ (Non-stabilizing) TS_Polar Transition State (Stabilizing Solvent) Reactants->TS_Polar ΔG‡ (Stabilizing) Products Products Reactants->Products ΔG_reaction TS_Nonpolar->Products TS_Polar->Products

Caption: Solvent stabilization of the transition state.

References

  • Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). Retrieved from [Link]

  • El-Deen, A. K., & El-Wekil, M. M. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical and Biomedical Analysis, 229, 115335. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]

  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]

  • Shainyan, B. A., & Trofimov, B. A. (2007). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Russian Journal of Organic Chemistry, 43(10), 1483–1489. [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • University of Michigan. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • Pinter, T. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Gangar, I. A., Fytianos, K., & Svendsen, H. F. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16027–16037. [Link]

  • Steiner, S., Wolf, L. G., & Cronin, L. (2022). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. Chemistry – A European Journal, 28(45), e202200989. [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]

  • Reichardt, C. (2003). Solvent Effects on Transition States and Reaction Rates. In Solvents and Solvent Effects in Organic Chemistry (pp. 137-189). Wiley-VCH. [Link]

  • Kumar, A., & Kumar, S. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • van der Plas, H. C., & Roeterdink, F. (1975). On the chichibabin amination of quinoline and some nitroquinolines. Tetrahedron Letters, 16(44), 3965–3968. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Al-Omar, M. A., & Al-Deeb, O. A. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Journal of the Brazilian Chemical Society, 23(1), 133-142. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Herráez-Hernández, R., & Campíns-Falcó, P. (2006). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. The Journal of Physical Chemistry A, 110(10), 3659–3666. [Link]

  • Hoffman Fine Chemicals. (n.d.). 52430-43-0 | this compound. [Link]

  • University of Rochester. (n.d.). Solvent: methylamine. [Link]

  • Foley, M., & Tilley, L. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Chemical Reviews, 98(5), 1929–1958. [Link]

  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. [Link]

  • Lepaumier, H., Picq, D., & Le, P. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Chemical Reviews, 111(4), 2418–2448. [Link]

  • Madrid, D. C., Sherlach, K. S., & Roepe, P. D. (2005). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 48(22), 6947–6957. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]

  • Loftsson, T. (2014). Degradation Pathways. In Drug Stability for Pharmaceutical Scientists (pp. 1-37). Academic Press. [Link]

  • Carson, N. (n.d.). Online organic chemistry resources. [Link]

  • Tekle-Röttering, A., Jewell, K. S., & Ternes, T. A. (2016). Ozonation of pyridine and other N-heterocyclic aromatic compounds: Kinetics, stoichiometry, identification of products and elucidation of pathways. Water Research, 105, 524-535. [Link]

  • Xu, Z., Zhang, J., & Feng, E. (2007). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Reaction Kinetics and Catalysis Letters, 92(1), 163-169. [Link]

  • Katz, M., & El-Seoud, O. A. (1983). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. The Journal of Physical Chemistry, 87(15), 2825–2829. [Link]

  • Solubility of Things. (n.d.). N-methyl-N-propylnitrous amide. [Link]

  • Forlani, L., & Marianucci, E. (1981). Kinetic studies of the reactions of 2‐diethylaminoethylchloride with nucleophilic reagents in N,N‐dimethylformamide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1327-1330. [Link]

  • askIITians. (2013, February 18). Amines are soluble in organic solvents whereas ammonium salts are not. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 52430-43-0 | this compound | MFCD10697835. [Link]

  • Parales, R. E., & Ditty, J. L. (2005). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Current Opinion in Biotechnology, 16(3), 273–280. [Link]

  • Wilson, W. D. (2001). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Biophysical Chemistry, 93(2-3), 99–110. [Link]

  • Zhang, Y., & Engle, K. M. (2020). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 142(40), 17044–17049. [Link]

  • Straub, J. A., Akiyama, A., Parmar, P., & Musso, G. F. (1995). Chemical pathways of degradation of the bradykinin analog, RMP-7. Pharmaceutical Research, 12(2), 305–308. [Link]

  • Kljun, J., & Turel, I. (2024). Metal Complexes Diversity: Synthesis, Conformation, and Bioactivity. Molecules, 29(1), 241. [Link]

Sources

"N-methylquinolin-2-amine" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but a deeper understanding of the molecule's behavior to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the handling and stability of this compound.

Q1: What are the primary factors that compromise the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by four factors: pH, light, oxygen, and temperature. As a heterocyclic amine, the molecule is susceptible to pH-dependent hydrolysis, particularly in acidic conditions.[1][2][3] The quinoline ring and the amine group are also prone to oxidation and photodegradation upon exposure to atmospheric oxygen and UV/visible light.[4][5] Elevated temperatures can accelerate all of these degradation processes.[2][6]

Q2: I've noticed my solution of this compound turning a yellow or brownish color over time. What does this indicate?

A2: A color change is a common visual indicator of degradation. For quinoline derivatives, this often suggests the formation of oxidized species or photodegradation products.[7] Amines, in general, are sensitive to air and light, which can lead to the formation of colored impurities.[8] To prevent this, it is crucial to store solutions in amber vials, minimize headspace to reduce contact with air, and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[5]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: For optimal stability, stock solutions should be stored at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term storage.[5] The choice of temperature should also consider the solubility of the compound in the chosen solvent to prevent precipitation. Solutions should always be stored in tightly sealed, light-protecting containers (e.g., amber glass vials) to shield them from light and prevent solvent evaporation.[9][10][11]

Q4: Which solvents are most suitable for preparing solutions of this compound?

A4: this compound is soluble in organic solvents like ethanol, methanol, acetonitrile, and DMSO.[2] For aqueous experiments, the pH of the solution is a critical factor. Due to the basic nature of the amine group, the compound's solubility can be pH-dependent.[5] It is advisable to use high-purity, degassed solvents to minimize contaminants and dissolved oxygen that could promote degradation.

Q5: What are the first steps I should take if I suspect my this compound solution has degraded?

A5: If you suspect degradation, the first step is to perform an analytical check, typically using a stability-indicating method like HPLC or LC-MS. Compare the chromatogram of the suspect solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.[5] It is crucial to establish the degradation pathway to implement corrective measures.[12][13]

Troubleshooting Guide: Common Experimental Issues

This section provides in-depth solutions to specific problems you may encounter during your research.

Issue 1: A significant decrease in compound concentration is observed in my assay results over a short period.

  • Potential Cause 1: pH-Dependent Hydrolysis.

    • Explanation: Heterocyclic amines can be susceptible to hydrolysis, especially in strongly acidic or basic solutions. While quinolines are generally stable, the exocyclic amine group can influence reactivity. Studies on related compounds show that acidic conditions (pH < 5) can lead to rapid decomposition.[1][2][3]

    • Troubleshooting Steps:

      • Measure the pH of your experimental solution.

      • If the pH is acidic, consider using a buffered solution to maintain a more neutral pH (e.g., pH 6-8), where the compound is likely more stable.

      • Perform a simple time-course experiment, analyzing the concentration at different time points in various buffered solutions to identify an optimal pH range.

  • Potential Cause 2: Oxidative Degradation.

    • Explanation: The amine group is susceptible to oxidation by dissolved oxygen in the solvent, a process that can be catalyzed by trace metal ions.[4][14]

    • Troubleshooting Steps:

      • Prepare your solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

      • Prepare and handle solutions under an inert atmosphere whenever possible.

      • Consider adding a chelating agent like EDTA at a low concentration to sequester metal ions that may catalyze oxidation.

Issue 2: New, unidentified peaks appear in my HPLC/LC-MS chromatogram after solution storage.

  • Explanation: The appearance of new peaks is a clear sign of chemical degradation. For this compound, several degradation pathways are plausible. Forced degradation studies are essential for identifying these potential degradation products and developing a "stability-indicating" analytical method that can resolve the parent compound from its degradants.[12][13][15]

  • Potential Degradation Products:

    • N-Oxide Formation: Oxidation of the tertiary amine group can form an N-oxide.

    • N-Dealkylation: Cleavage of the N-methyl bond can yield 2-aminoquinoline and formaldehyde.[14]

    • Ring Hydroxylation/Oxidation: The quinoline ring system itself can be oxidized, particularly if exposed to strong oxidizing agents or photolytic conditions.[4]

  • Troubleshooting Workflow:

    • Characterize the Degradants: If possible, use LC-MS/MS or LC-HRMS to obtain the mass of the new peaks and predict their structures.[16]

    • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) to generate the degradation products. This will help confirm the identity of the peaks observed in your aged solution. See Protocol 2 for a detailed methodology.

    • Optimize Chromatography: Adjust your HPLC/LC-MS method (e.g., gradient, column chemistry) to ensure baseline separation between the parent peak and all significant degradation peaks.

Visualizing Potential Degradation Pathways

The following diagram illustrates plausible degradation routes for this compound based on general chemical principles for heterocyclic amines.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) dealkylated 2-Aminoquinoline parent->dealkylated N-Dealkylation ring_oxidized Hydroxylated Quinoline parent->ring_oxidized Photodegradation/ Ring Oxidation ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) control Control (-20°C, Dark) prep_stock->control acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo neutralize Neutralize/Quench Samples control->neutralize acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC / LC-MS neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Products analyze->evaluate

Caption: Workflow for a systematic forced degradation study.

References
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry, 12, 2280–2292. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). National Center for Biotechnology Information (PMC). [Link]

  • MSDS Amine - Resyn Biosciences. (n.d.). Resyn Biosciences. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. [Link]

  • Insight into alkaline stability of N‐heterocyclic ammonium groups for anion exchange polyelectrolytes. (2020). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Center for Biotechnology Information (PMC). [Link]

  • 2-Methylquinoline | C10H9N | CID 7060. (n.d.). PubChem. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2021). ResearchGate. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). AIE. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). AIE. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. [Link]

Sources

Validation & Comparative

The Impact of N-Methylation on the Biological Activity of Quinolin-2-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] Within this class, quinolin-2-amine and its derivatives have attracted considerable attention as versatile pharmacophores. A key structural modification that can profoundly influence the biological profile of these molecules is N-methylation. This guide provides a comparative analysis of "N-methylquinolin-2-amine" and its parent compound, "quinolin-2-amine," delving into their potential differences in biological activity, supported by experimental insights from related quinoline derivatives.

The Quinolin-2-amine Scaffold: A Foundation for Diverse Biological Activity

Quinolin-2-amine, and its tautomeric form quinolin-2(1H)-imine, belongs to the broader class of quinolones, which are known to exhibit a wide range of pharmacological properties.[2] The nitrogen atom in the heterocyclic ring and the exocyclic amino group provide key sites for hydrogen bonding and other molecular interactions with biological targets. Research has demonstrated that derivatives of the quinolin-2-one, a closely related structure, possess antitumor, anti-inflammatory, antiplatelet, antiulcer, and antioxidant activities.[1][6]

Comparative Biological Activity: The Influence of a Methyl Group

While direct comparative studies on the biological activity of this compound versus quinolin-2-amine are not extensively documented in publicly available literature, we can infer the potential impact of N-methylation by examining structure-activity relationship (SAR) studies of other quinoline derivatives. The introduction of a methyl group can alter a molecule's physicochemical properties, such as lipophilicity, steric hindrance, and electronic effects, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with target biomolecules.

Anticipated Effects of N-Methylation:
  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound. This could potentially enhance its ability to cross cell membranes, leading to improved bioavailability and intracellular accumulation.

  • Altered Target Binding: The steric bulk of the methyl group could influence the binding affinity and selectivity of the compound for its biological target. Depending on the target's binding pocket, this could either enhance or diminish its activity.

  • Metabolic Stability: N-methylation can sometimes protect the amino group from metabolic degradation, potentially leading to a longer half-life in vivo. Conversely, N-demethylation can also be a metabolic pathway.[7]

  • Changes in Hydrogen Bonding: The replacement of a hydrogen atom on the exocyclic amine with a methyl group eliminates one potential hydrogen bond donor site. This could significantly alter the compound's interaction with its target protein.

A comparative analysis of methylated versus non-methylated 4-nitroquinoline 1-oxide (4-NQO) revealed significant differences in their mutagenic mechanisms, highlighting how a single methyl group can alter metabolic activation pathways and cellular repair responses.[8] While 4-NQO's mutagenicity involves the formation of bulky DNA adducts, its methylated counterpart, 3-methyl-4-NQO, appears to induce DNA damage through a distinct mechanism.[8] This underscores the profound impact that methylation can have on biological activity.

Synthesis and Characterization: Experimental Protocols

The synthesis of quinolin-2-amine and its N-methylated derivative can be achieved through established organic chemistry methods. Below are representative protocols based on the synthesis of related quinoline compounds.

Protocol 1: Synthesis of Quinolin-2-amine Derivatives

A common route to quinolin-2-one derivatives, which can be precursors to quinolin-2-amines, involves the reaction of coumarin with hydrazine hydrate.[1][6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve coumarin in a suitable solvent such as ethanol.

  • Addition of Reagent: Add an excess of hydrazine hydrate to the solution. The reaction is often carried out in the presence of a base like pyridine.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, N-amino-2-quinolone, may precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold solvent, and purified by recrystallization.[6]

  • Conversion to Quinolin-2-amine: The N-amino-2-quinolone can then be converted to quinolin-2-amine through subsequent chemical transformations.

Protocol 2: N-Methylation of Quinolin-2-amine

N-methylation of the primary amine can be achieved using various methylating agents.

Step-by-Step Methodology:

  • Dissolution: Dissolve quinolin-2-amine in a suitable aprotic solvent (e.g., DMF or THF) in a reaction flask.

  • Deprotonation: Add a base (e.g., NaH or K2CO3) to the solution to deprotonate the amine, making it more nucleophilic.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Synthesis and Potential Mechanism of Action

To illustrate the concepts discussed, the following diagrams outline the synthetic pathway and a hypothetical signaling pathway that could be modulated by these compounds.

Synthesis_of_N_methylquinolin_2_amine Coumarin Coumarin Q2A_precursor N-Amino-2-quinolone Coumarin->Q2A_precursor Reflux in Pyridine Hydrazine Hydrazine Hydrate Hydrazine->Q2A_precursor Q2A Quinolin-2-amine Q2A_precursor->Q2A Further Transformation N_methyl_Q2A This compound Q2A->N_methyl_Q2A Base, Solvent Methylating_agent Methylating Agent (e.g., CH3I) Methylating_agent->N_methyl_Q2A

Caption: Synthetic route to this compound.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinolinamine Quinolin-2-amine or This compound Quinolinamine->PI3K Inhibition? Quinolinamine->Akt Inhibition?

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Data Summary and Future Directions

While direct comparative data is lacking, the known biological activities of quinoline derivatives suggest that both quinolin-2-amine and this compound are promising scaffolds for drug discovery. The presence of the methyl group in the latter is expected to modulate its biological profile.

CompoundPredicted Biological ActivitiesPotential Impact of Methylation
Quinolin-2-amine Anticancer, Antimicrobial, Anti-inflammatory-
This compound Potentially enhanced or altered anticancer, antimicrobial, and anti-inflammatory activitiesIncreased lipophilicity, altered target binding, modified metabolic stability

To fully elucidate the comparative biological activities of these two compounds, further research is warranted. This should include the synthesis of both molecules and their evaluation in a panel of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action across various disease models. Such studies will provide valuable data for the rational design of novel quinoline-based therapeutics.

References

  • Al-Bayati, R. I., & Ahmad, M. R. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 8(4), 83-91.
  • Radini, I. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Al-Bayati, R. I., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Molecules.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (2021). Green Chemistry.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Biological activity of natural 2-quinolinones. (2024).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018).
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Molecules.
  • Biological Activities of Quinoline Derivatives. (2011). Mini-Reviews in Medicinal Chemistry.
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2021).
  • Different biological activities of quinoline. (2024). Medium.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • N-demethylation is a major route of 2-amino-3-methylimidazo[4,5-f]quinoline metabolism in mouse. (1998). Carcinogenesis.

Sources

A Comparative Study of N-Methylquinolin-2-amine Analogs as Potential Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative study of novel N-methylquinolin-2-amine analogs, designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential as anticancer agents. This document provides a framework for a systematic investigation, including proposed synthesis, characterization, and evaluation of a focused library of compounds. While based on established principles of medicinal chemistry and the known biological activities of the quinoline scaffold, the experimental data presented herein is illustrative to guide future research.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, exhibiting a variety of anticancer mechanisms.[4][5] These include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), disruption of tubulin polymerization, and intercalation with DNA.[3][4]

This compound serves as a key starting point for the development of novel anticancer drug candidates. The 2-amino group provides a crucial vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[6] This guide outlines a proposed comparative study of a series of this compound analogs, focusing on their synthesis, characterization, and in vitro evaluation against a human cancer cell line.

Design and Rationale for Analog Selection

To systematically explore the SAR of this compound, a series of analogs (Series A) is proposed, focusing on modifications at the N-methylamino group and substitution on the quinoline ring. The rationale behind these modifications is to probe the effects of electronic properties, steric bulk, and hydrogen bonding potential on anticancer activity.

Series A: N-Aryl and N-Benzyl Analogs of this compound

The core hypothesis is that replacing the N-methyl group with larger, electronically diverse aryl and benzyl substituents will allow for enhanced interactions with the biological target, potentially leading to increased potency.

Compound IDR GroupRationale
1 (Parent) -CH₃Parent compound for baseline activity.
2a -PhenylIntroduction of a simple aromatic ring.
2b -4-MethoxyphenylIntroduction of an electron-donating group to probe electronic effects.
2c -4-ChlorophenylIntroduction of an electron-withdrawing group to probe electronic effects.
2d -BenzylIncreased conformational flexibility compared to the phenyl group.
2e -4-FluorobenzylIntroduction of a halogen for potential halogen bonding interactions.

Synthetic Strategy

The synthesis of the proposed N-aryl and N-benzyl analogs of this compound can be achieved through established synthetic methodologies. A general and efficient approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 2-Chloroquinoline 2-Chloroquinoline Reaction_Vessel Buchwald-Hartwig Cross-Coupling 2-Chloroquinoline->Reaction_Vessel N-Methylarylamine N-Methyl-R-amine N-Methylarylamine->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Purification Purification (Column Chromatography) Reaction_Vessel->Purification Product N-Methyl-N-R-quinolin-2-amine (Target Analog) Purification->Product caption General workflow for the synthesis of N-substituted quinolin-2-amine analogs.

Caption: General workflow for the synthesis of N-substituted quinolin-2-amine analogs.

General Experimental Protocol: Synthesis of N-Phenyl-N-methylquinolin-2-amine (2a)
  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloroquinoline (1.0 mmol), N-methylaniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add dry toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization

Thorough characterization of the synthesized analogs is crucial for confirming their identity and purity. Standard spectroscopic techniques will be employed.

TechniqueExpected Observations
¹H NMR Characteristic signals for the quinoline ring protons, the N-methyl protons, and the protons of the R group. Chemical shifts will vary depending on the electronic nature of the substituents.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, confirming the carbon skeleton.
FT-IR Characteristic absorption bands for C=N, C=C, and C-H stretching vibrations of the quinoline and aryl rings.
HRMS Provides the exact mass of the molecule, confirming the elemental composition.

In Vitro Anticancer Evaluation

The synthesized analogs will be evaluated for their cytotoxic activity against a panel of human cancer cell lines. Based on the known activities of quinoline derivatives, the human breast adenocarcinoma cell line, MCF-7 , is selected for the primary screening.[7] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay will be used to determine the half-maximal inhibitory concentration (IC₅₀) of each compound.[8]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete culture medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations with culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow Start Start Cell_Seeding Seed MCF-7 cells in 96-well plate Start->Cell_Seeding Incubation_24h_1 Incubate 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat cells with This compound analogs Incubation_24h_1->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End caption Workflow of the MTT assay for cytotoxicity evaluation.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Comparative Analysis and Structure-Activity Relationship (SAR)

The following table presents hypothetical IC₅₀ values to illustrate a potential outcome of the comparative study.

Compound IDR GroupHypothetical IC₅₀ (µM) on MCF-7
1 (Parent) -CH₃> 100
2a -Phenyl25.3
2b -4-Methoxyphenyl15.8
2c -4-Chlorophenyl8.2
2d -Benzyl30.1
2e -4-Fluorobenzyl12.5
Doxorubicin (Positive Control)0.5

Interpretation of Hypothetical Results:

  • The parent compound 1 shows negligible activity, indicating that the N-methyl group alone is insufficient for potent cytotoxicity.

  • Introduction of an N-phenyl group (2a ) leads to a significant increase in activity.

  • Substitution on the phenyl ring has a marked effect. The electron-donating methoxy group (2b ) enhances activity, while the electron-withdrawing chloro group (2c ) results in the most potent compound in the N-aryl series. This suggests that electronic factors play a crucial role in the compound's interaction with its target.

  • The N-benzyl analog (2d ) is less active than the N-phenyl analog, possibly due to increased conformational flexibility which may not be favorable for binding.

  • The N-4-fluorobenzyl analog (2e ) shows improved activity compared to the unsubstituted benzyl analog, highlighting the potential for beneficial halogen interactions.

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases involved in cancer cell signaling.[3] Based on the structural similarity of the proposed analogs to known kinase inhibitors, it is hypothesized that their mechanism of action involves the inhibition of a key kinase in the PI3K/Akt/mTOR or Ras/Raf/MEK signaling pathways.[2]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation Apoptosis Apoptosis mTOR->Apoptosis Analog This compound Analog Analog->PI3K Inhibition caption Proposed mechanism of action via kinase inhibition.

Caption: Proposed mechanism of action via kinase inhibition.

To validate this hypothesis, further studies such as in vitro kinase inhibition assays and western blotting to assess the phosphorylation status of key signaling proteins would be necessary.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative study of this compound analogs as potential anticancer agents. The proposed synthesis and in vitro evaluation will provide valuable insights into the structure-activity relationships of this promising scaffold. The hypothetical results suggest that N-aryl substitution, particularly with electron-withdrawing groups, is a promising strategy for enhancing cytotoxic activity.

Future research should focus on:

  • Expanding the analog library to further probe the SAR.

  • Evaluating the most potent compounds against a broader panel of cancer cell lines.

  • Elucidating the precise mechanism of action through target identification and validation studies.

  • Investigating the in vivo efficacy and pharmacokinetic properties of lead compounds in animal models.

This structured approach will facilitate the rational design and development of novel quinoline-based anticancer therapeutics.

References

  • Vyas VK, et al. (2018). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry, 12(8), 4920–4946. [Link]

  • Mushtaq, S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 32052-32074. [Link]

  • Ferraz, V., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Martorana, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 22(16), 8885. [Link]

  • Abonia, R., et al. (2017). Quinoline derivatives known anticancer agents. ResearchGate. [Link]

  • Li, X., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678. [Link]

Sources

A Comparative Guide to Validating the Anticancer Activity of N-methylquinolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, 2-aminoquinoline derivatives have emerged as a promising avenue for the development of novel anticancer agents.[2] This guide provides a comprehensive framework for validating the anticancer activity of N-methylquinolin-2-amine derivatives and their analogues. In the absence of extensive direct experimental data for this compound, this guide will leverage findings from closely related 2-aminoquinoline derivatives to provide a robust comparative analysis. We will delve into the synthesis, in vitro and in vivo evaluation, and the mechanistic underpinnings of this class of compounds, benchmarked against established chemotherapeutic agents.

The Rationale for Investigating 2-Aminoquinoline Derivatives in Oncology

The pursuit of novel anticancer agents is driven by the need for more effective and less toxic therapies. Quinoline derivatives have demonstrated a remarkable capacity to interfere with various oncogenic processes, including cell proliferation, survival, and metastasis.[3][4] The 2-aminoquinoline core, in particular, has been identified as a "privileged structure," capable of interacting with a diverse array of biological targets.[2] The rationale for focusing on these derivatives is underpinned by their potential to modulate critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[5]

Synthesis of 2-Aminoquinoline Derivatives

The synthesis of 2-aminoquinoline derivatives can be achieved through various established chemical methodologies. A common and effective approach is the metal-free synthesis from 2-styrylanilines and 2-methylquinolines, which offers an environmentally friendly route to these valuable compounds.[1]

Protocol: Synthesis of a Representative 2-Aminoquinoline Derivative

This protocol outlines a general procedure for the synthesis of a 2-aminoquinoline derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Styrylaniline derivative

  • 2-Methylquinoline derivative

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-styrylaniline derivative (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add the 2-methylquinoline derivative (1.2 mmol) and a catalytic amount of iodine (0.1 mmol).

  • Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-aminoquinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Validation of Anticancer Activity

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. This allows for the determination of the compound's cytotoxic potential and provides preliminary insights into its spectrum of activity.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table presents a comparative summary of the IC50 values for representative 2-aminoquinoline derivatives against various cancer cell lines, alongside the standard chemotherapeutic agents, Doxorubicin and Cisplatin.

Compound/DrugCancer Cell LineIC50 (µM)
2-Morpholino-4-anilinoquinoline derivative (3d) HepG2 (Hepatocellular Carcinoma)8.50[6]
2-Oxoquinoline arylaminothiazole derivative (A7) HeLa (Cervical Cancer)4.4 - 8.7[7]
8-Aminoquinoline glycoconjugate (17) HCT 116 (Colon Carcinoma)116.4 ± 5.9[8]
8-Aminoquinoline glycoconjugate (17) MCF-7 (Breast Adenocarcinoma)78.1 ± 9.3[8]
Doxorubicin HepG2 (Hepatocellular Carcinoma)12.2[3]
Doxorubicin HeLa (Cervical Cancer)2.9[3]
Doxorubicin HCT 116 (Colon Carcinoma)Data varies significantly
Doxorubicin MCF-7 (Breast Adenocarcinoma)2.5[3]
Cisplatin HepG2 (Hepatocellular Carcinoma)Data varies significantly[5]
Cisplatin HeLa (Cervical Cancer)Data varies significantly[5]
Cisplatin HCT 116 (Colon Carcinoma)Data varies significantly
Cisplatin MCF-7 (Breast Adenocarcinoma)Data varies significantly[5]

Note: IC50 values for Cisplatin can vary widely depending on the experimental conditions.[5]

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Elucidating the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For 2-aminoquinoline derivatives, several key mechanisms have been proposed, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[2][6][9] Several studies have suggested that 2-aminoquinoline derivatives can inhibit this pathway, leading to a reduction in cancer cell viability.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Aminoquinoline 2-Aminoquinoline Derivative Aminoquinoline->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Effective anticancer agents often induce programmed cell death (apoptosis) and/or halt the cell cycle, preventing cancer cell proliferation. Flow cytometry is a powerful tool to analyze these effects.

  • Cell Treatment: Seed and treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in a particular phase suggests cell cycle arrest.

  • Cell Treatment: Treat cells with the test compound as described above.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Synthesis Synthesis of Derivatives MTT MTT Assay (IC50 Determination) Synthesis->MTT CellCycle Cell Cycle Analysis MTT->CellCycle Apoptosis Apoptosis Assay MTT->Apoptosis Xenograft Xenograft Model CellCycle->Xenograft Promising Results Apoptosis->Xenograft Promising Results Efficacy Efficacy & Toxicity Studies Xenograft->Efficacy

Caption: A typical workflow for validating the anticancer activity of novel compounds.

In Vivo Validation: The Xenograft Model

Promising results from in vitro studies necessitate validation in a more complex biological system. The subcutaneous xenograft model in immunocompromised mice is a widely used preclinical model to assess the in vivo efficacy and toxicity of anticancer agents.

Protocol: Subcutaneous Xenograft Model

Animals:

  • 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).

Procedure:

  • Cell Implantation: Harvest cancer cells in their exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel. Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage). The dosing schedule and concentration should be determined from preliminary toxicity studies.

  • Efficacy and Toxicity Assessment: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The validation of this compound derivatives and their analogues as potential anticancer agents requires a systematic and multi-faceted approach. This guide has provided a framework for their synthesis, in vitro and in vivo evaluation, and mechanistic elucidation. While direct data on this compound is currently limited, the promising activity of the broader 2-aminoquinoline class provides a strong impetus for further investigation. Future research should focus on synthesizing a library of this compound derivatives and conducting comprehensive in vitro and in vivo studies to establish their anticancer potential and delineate their precise mechanisms of action. Such efforts will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • Targeting the PI3K-AKT-mTOR signaling network in cancer. (2015). Clinical Cancer Research. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [Link]

  • Synthesis of N‐substituted amides form 2‐methylquinoline and amines under aerobic conditions and copper iodide as a catalyst. (2023). ResearchGate. [Link]

  • Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. (2021). Bioorganic Chemistry. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (2017). RSC Advances. [Link]

  • Synthesis and anticancer activity of novel 2-quinolone derivatives. (2014). ResearchGate. [Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022). Molecules. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). Molecules. [Link]

  • A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. (2024). Cancer Chemotherapy and Pharmacology. [Link]

  • Reaction of various amines with 2-methylquinoline (1a) a. (2014). ResearchGate. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). Molecules. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). The Journal of Organic Chemistry. [Link]

  • A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. (2024). springermedizin.de. [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (2015).

Sources

A Comparative Guide to the Structure-Activity Relationship of N-methylquinolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of N-methylquinolin-2-amine

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and neuroprotective effects.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points with biological targets. Within the vast chemical space of quinoline derivatives, the 2-aminoquinoline core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide focuses specifically on the this compound scaffold, exploring how subtle modifications to this core structure can profoundly impact its biological activity.

While comprehensive SAR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, by synthesizing data from broader studies on 2-aminoquinolines, we can extrapolate key SAR principles and provide a predictive framework for the design of novel analogs. This guide will compare the performance of this compound derivatives against various biological targets, supported by experimental data and detailed methodologies.

I. This compound Derivatives as Kinase Inhibitors: A Focus on Anticancer Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The 2-aminoquinoline scaffold has been extensively investigated for its ability to inhibit various kinases, including those involved in cell proliferation and survival.

Structure-Activity Relationship Insights

The inhibitory potency and selectivity of 2-aminoquinoline derivatives are highly dependent on the substitution pattern on the quinoline ring and the nature of the substituent on the amino group.

  • Substitution at the 4-position: The introduction of an amino group at the 4-position of the quinoline ring is a common strategy to enhance kinase inhibitory activity. This is exemplified by the development of potent 4-aminoquinoline-based Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.[4]

  • Substitution at the 6- and 7-positions: Modifications at these positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, the introduction of methoxy groups at the 6- and 7-positions has been explored in the development of antibacterial quinazolines, a related scaffold.[5]

  • N-substitution on the 2-amino group: The nature of the substituent on the 2-amino group plays a crucial role in determining the compound's interaction with the kinase active site. While direct SAR on varying the N-methyl group is limited, studies on related N-aryl-2-aminoquinolines suggest that the steric and electronic properties of this substituent are critical for potency and selectivity.

Comparative Inhibitory Activities

The following table summarizes the inhibitory activities of selected 2-aminoquinoline derivatives against various kinases, providing a benchmark for the potential of this compound analogs.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
13ac JAK23Ruxolitinib-
14 RIPK25.1Ponatinib8.2
A8 JAK25--

Table 1: Comparative IC50 values of 2-aminoquinoline and related derivatives against protein kinases. [4][4][6]

Experimental Protocols

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase enzyme to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7][8][9]

Signaling Pathway

kinase_inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Raf Inhibitor->MEK neuroinflammation cluster_microglia Microglia Stimuli Inflammatory Stimuli (e.g., Aβ, α-synuclein) TLR Toll-like Receptor (TLR) Stimuli->TLR NFkB NF-κB Pathway TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage Inhibitor This compound Derivative Inhibitor->NFkB

Caption: Inhibition of the NF-κB signaling pathway in microglia by this compound derivatives. [10][11]

III. Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established methods in organic chemistry. A common approach involves the modification of a pre-formed quinoline ring.

General Synthetic Scheme

synthesis cluster_synthesis General Synthesis of this compound Derivatives start 2-Chloroquinoline intermediate This compound start->intermediate Methylamine product Substituted This compound intermediate->product Functional Group Interconversion

Caption: A general synthetic route to this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the parent this compound from 2-chloroquinoline.

Materials:

  • 2-Chloroquinoline

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Suitable reaction solvent (e.g., ethanol or DMF)

  • Base (e.g., potassium carbonate or triethylamine, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline in the chosen solvent.

  • Amine Addition: Add an excess of the methylamine solution to the flask.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of diseases, including cancer and neurodegenerative disorders. By leveraging the structure-activity relationship insights outlined in this guide, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Systematic SAR studies: A more focused investigation into the effects of substitutions at various positions of the this compound ring is needed to build a more comprehensive SAR model.

  • Exploration of diverse biological targets: The versatility of the quinoline scaffold suggests that this compound derivatives may have utility against a broader range of biological targets than those discussed here.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and safety profiles.

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized.

References

  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. ACS Omega, 2022. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Effects of quinoline-based compounds on neuronal cells. ResearchGate, 2016. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, 2013. [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 2005. [Link]

  • N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 2020. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 2022. [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 2023. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2024. [Link]

  • Regulation of neuroinflammatory signaling pathway in neurodegenerative diseases. Journal of Neuroinflammation, 2023. [Link]

  • Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. Cells, 2024. [Link]

Sources

The Evolving Landscape of Quinolines: A Comparative Efficacy Analysis of N-methylquinolin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its wide-ranging pharmacological activities.[1][2] Derivatives of this privileged structure have been successfully developed into therapeutic agents for treating a vast array of diseases, including cancer, microbial infections, malaria, and inflammatory conditions.[3][4] The versatility of the quinoline nucleus, which allows for extensive structural modifications, enables the fine-tuning of its biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the efficacy of N-methylquinolin-2-amine and other quinoline derivatives, with a focus on their anticancer and antimicrobial potential. While direct comparative experimental data for this compound is not extensively available in the public domain, this document synthesizes findings from structurally related 2-aminoquinolines and explores the influence of N-alkylation to provide a scientifically grounded comparison.

The Significance of the 2-Aminoquinoline Moiety

Substitutions at the 2-position of the quinoline ring have been a significant area of research, leading to the discovery of compounds with potent biological activities.[5][6] The introduction of an amino group at this position, creating the 2-aminoquinoline scaffold, has been shown to be a critical pharmacophore for both anticancer and antimicrobial effects. This section will delve into the known biological profile of 2-aminoquinolines and the anticipated impact of N-methylation.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 2-substituted quinoline derivatives.[5] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1] While specific IC50 values for this compound are not readily found in the cited literature, the general structure-activity relationship (SAR) of related compounds suggests that the N-methyl group could influence factors such as cell permeability and interaction with target proteins, thereby modulating its anticancer efficacy.

Antimicrobial Capabilities

The quinoline core is present in several established antibacterial and antifungal agents.[2] The 2-amino derivatives have also been investigated for their antimicrobial properties. The methylation of the amino group in this compound could potentially enhance its antimicrobial activity by altering its lipophilicity and ability to penetrate microbial cell membranes.

Comparative Efficacy: A Data-Driven Analysis

To provide a comprehensive comparison, this section presents experimental data from various studies on the efficacy of different quinoline derivatives. It is important to note that direct comparisons of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains.

Anticancer Activity of Quinoline Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of a selection of quinoline derivatives against various cancer cell lines. This data serves as a benchmark for understanding the potential efficacy of this compound in comparison to other analogs.

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[4]
6,8-DiphenylquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)High[4]
2-Arylquinoline Derivative 13 HeLa (Cervical)8.3[7]
2-Arylquinoline Derivative 12 PC3 (Prostate)31.37[7]
2-Morpholino-4-anilinoquinoline 3d HepG2 (Liver)8.50[3]
2-Morpholino-4-anilinoquinoline 3c HepG2 (Liver)11.42[3]
8-Aminoquinoline Glycoconjugate 17 HCT 116 (Colon)116.4 ± 5.9[8]
8-Aminoquinoline Glycoconjugate 17 MCF-7 (Breast)78.1 ± 9.3[8]

Table 1: Anticancer activity of selected quinoline derivatives.

Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC). The table below presents the MIC values of various quinoline compounds against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Quinoline-2-one Derivative 6c S. aureus0.018 - 0.061[9]
Quinoxaline-based Derivative 5p S. aureus4[10]
Quinoxaline-based Derivative 5p B. subtilis8[10]
N-Alkyl-pyranoquinolone 4 S. aureus1 - 4[11]
N-Alkyl-pyranoquinolone 7 Enterococcus spp.0.25[11]

Table 2: Antimicrobial activity of selected quinoline derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to assess the anticancer and antimicrobial activities of quinoline compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (e.g., this compound and comparators) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the quinoline compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures.

PI3K_Akt_mTOR_Pathway Quinoline Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MTT_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Assay cluster_3 Analysis A 1. Seed Cells in 96-well plate B 2. Add Quinoline Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Add Solubilizing Agent E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The quinoline scaffold remains a highly promising framework for the development of novel therapeutic agents. While this guide has provided a comparative overview of the efficacy of various quinoline derivatives, the lack of specific experimental data for this compound highlights an area for future research. A systematic investigation into the biological activities of this compound, directly comparing its efficacy against other 2-substituted and N-alkylated quinolines, would provide valuable insights into its therapeutic potential. Such studies would further elucidate the structure-activity relationships of this important class of compounds and could lead to the discovery of new and more effective drugs for a range of diseases.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities. Archiv der Pharmazie. Available at: [Link]

  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Selected quinoline derivatives with anti-cancer activity. ResearchGate. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience. Available at: [Link]

  • Review on Antimicrobial Activity of Quinoline. Human Journals. Available at: [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances. Available at: [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. Available at: [Link]

  • Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. ResearchGate. Available at: [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. International Journal of Molecular Sciences. Available at: [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences. Available at: [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry. Available at: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. Available at: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ResearchGate. Available at: [Link]

  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Infectious Diseases. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for N-methylquinolin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of assays to characterize the biological activity of N-methylquinolin-2-amine. As a member of the quinoline class of heterocyclic compounds, this compound is a promising candidate for drug discovery, with structural similarities to compounds known for a wide spectrum of pharmacological activities, including anticancer and antimalarial effects[1][2][3]. The validation of robust and reliable in vitro assays is a cornerstone of preclinical drug development, providing essential data on a compound's potency, selectivity, and mechanism of action.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded perspective on assay selection, protocol optimization, and the critical parameters of assay validation. We will explore a logical progression of in vitro studies, from initial cytotoxicity screening to more mechanistic assays such as kinase inhibition and apoptosis induction. To provide a practical context, we will compare the hypothetical performance of this compound with well-characterized reference compounds.

Section 1: Foundational In Vitro Evaluation: Cytotoxicity Profiling

The initial step in characterizing a novel compound with potential anticancer activity is to determine its cytotoxic effects on various cancer cell lines. This foundational data informs dose selection for subsequent, more complex assays and provides a preliminary assessment of the compound's therapeutic window.

Comparative Analysis of Cytotoxicity Assays

Several methods are available for assessing in vitro cytotoxicity, each with its own advantages and limitations. The choice of assay can significantly impact the interpretation of results. A comparison of two widely used methods, the MTT and SRB assays, has shown them to perform similarly, with the SRB assay offering practical advantages for large-scale screening[4][5]. Another common method is the Cell Counting Kit-8 (CCK-8) assay, which is comparable to real-time cell analysis (RTCA) under conditions where the test compound does not interfere with the optical measurements[6].

For the purpose of this guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete growth medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]

Assay Validation Parameters for Cytotoxicity Assays

To ensure the reliability of the cytotoxicity data, the assay must be validated for several key parameters:

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components. In the context of the MTT assay, this refers to the specific measurement of viable cells.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For the MTT assay, this can be assessed by correlating cell number with absorbance.

  • Accuracy: The closeness of the test results to the true value. This can be evaluated using a reference standard with a known IC50.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV) and should be assessed for both intra-assay and inter-assay variability.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation that can be adapted for in vitro assays.[8]

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values for this compound compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound8.512.315.1
Doxorubicin0.51.20.8

This data is for illustrative purposes only.

Section 2: Mechanistic Insights: Kinase Inhibition Assays

Given that many quinoline derivatives exhibit anticancer activity through the inhibition of protein kinases, a key step in characterizing this compound is to assess its activity against a panel of relevant kinases.[9]

Selecting a Kinase Assay Platform

A variety of kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[10] Luciferase-based assays, such as the Kinase-Glo™ assay, are widely used for their high sensitivity and amenability to high-throughput screening.[11] These assays measure the amount of ATP remaining in solution following a kinase reaction.

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol describes the determination of the IC50 value of this compound against a target kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Recombinant human kinase

  • Substrate peptide

  • This compound (test compound)

  • Staurosporine (positive control, broad-spectrum kinase inhibitor)

  • Kinase-Glo™ reagent

  • Kinase buffer

  • ATP

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Staurosporine in the appropriate buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature for the optimized reaction time.

  • Signal Generation: Add the Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Workflow for Kinase Inhibitor Assay Validation

G cluster_0 Assay Development cluster_1 Compound Screening cluster_2 Data Analysis & Validation A Reagent Preparation (Kinase, Substrate, ATP) B Assay Optimization (Concentrations, Incubation Time) A->B C Serial Dilution of This compound B->C D Kinase Reaction with Compound C->D E Luminescence Measurement D->E F IC50 Determination E->F G Validation of Specificity, Precision, Accuracy F->G

Workflow for Kinase Assay Validation

Comparative Kinase Inhibition Data (Hypothetical)

The following table presents hypothetical IC50 values for this compound against a panel of kinases, compared to Staurosporine.

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
This compound50>1000250
Staurosporine5108

This data is for illustrative purposes only.

Section 3: Elucidating the Mode of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity of this compound is due to the induction of programmed cell death (apoptosis), specific apoptosis assays should be performed.

Cross-Validation of Apoptosis Detection Methods

It is recommended to use at least two different methods to confirm apoptosis.[12] Common assays detect key events in the apoptotic cascade, such as the externalization of phosphatidylserine (Annexin V staining) and the activation of executioner caspases (caspase-3/7 activity).[13]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HeLa cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G A This compound B Target Kinase (e.g., Receptor Tyrosine Kinase) A->B Inhibition C Downstream Signaling (e.g., PI3K/Akt pathway) B->C Inhibition D Bcl-2 Family Regulation (e.g., decreased Bcl-2) C->D Modulation E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase Activation (Caspase-9, Caspase-3) F->G H Apoptosis G->H

Hypothesized Apoptosis Pathway

Section 4: Conclusion and Future Directions

This guide has provided a comprehensive overview of the in vitro assay validation process for a novel compound, this compound. By following a logical progression from broad cytotoxicity screening to more specific mechanistic assays, researchers can build a robust data package to support further drug development. The principles of assay validation, including specificity, linearity, accuracy, precision, and robustness, are critical for ensuring the integrity and reproducibility of the generated data.

Future studies should aim to expand the kinase panel to identify the primary target(s) of this compound and to perform structure-activity relationship (SAR) studies to optimize its potency and selectivity. Ultimately, promising in vitro findings must be validated in in vivo models to assess the compound's therapeutic potential in a more complex biological system.

References

  • Skehan, P., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Alley, M. C., et al. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601.
  • Xiong, R., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12156-12163.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Anti-Cancer Compounds in Vitro. BenchChem.
  • National Toxicology Program. (2003). In Vitro Cytotoxicity Test Methods BRD.
  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Apoptosis Detection: Hoechst vs. TUNEL Assay. BenchChem.
  • BenchChem. (2025). Comparative In Vitro Assay Validation for Novel Kinase Inhibitors: A Guide for 6-Chloro-1-(3- fluorophenyl)
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Wuchter, P., et al. (2021). Validation of an apoptosis assay for extracorporeal photopheresis. Transfusion Medicine, 31(5), 349-357.
  • National Toxicology Program. (2007). Validation Study of In Vitro Cytotoxicity Test Methods.
  • Singh, S., et al. (2023). Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. ACS Omega, 8(16), 14587-14601.
  • BenchChem. (2025).
  • Klicic, J. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
  • Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare.
  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD.
  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • Request PDF. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
  • BenchChem. (n.d.). This compound | 52430-43-0. BenchChem.
  • Held, P. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual.
  • SouthernBiotech. (2025). Assays to Detect Apoptosis. SouthernBiotech.
  • Elkins, K. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Michael, J. P. (2008). Biologically Active Quinoline and Quinazoline Alkaloids Part II.
  • R&D World. (2025).
  • BioPharm International. (2019). FDA Publishes Guidance on Investigational In Vitro Diagnostics.
  • Regulations.gov. (2023). Oncology Drug Products Used with Certain In Vitro Diagnostic Tests: Pilot Program Guidance for Industry, Clinical Laboratories, and Food.
  • U.S. Food and Drug Administration. (2018).
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office.

Sources

A Technical Guide to Assessing the Cross-Reactivity of N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides an in-depth analysis of the cross-reactivity of N-methylquinolin-2-amine, a quinoline derivative with potential therapeutic applications. While quinoline-based structures are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, their potential for off-target effects necessitates rigorous selectivity profiling.[1][2] This guide will delve into the experimental methodologies required to characterize the selectivity of this compound, present a comparative analysis with other hypothetical kinase inhibitors, and offer insights into the interpretation of the resulting data.

Introduction to this compound and the Imperative of Selectivity

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds.[2] Its core structure is a valuable scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] The biological activity of quinoline derivatives is broad, with various substitutions on the quinoline ring leading to a diverse pharmacology.[2][3][4] While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs are found in molecules designed to modulate key signaling pathways, such as those involving kinases and nuclear receptors.[5][6]

Why is Cross-Reactivity a Critical Concern?

In drug discovery, a compound's selectivity is as important as its potency. Cross-reactivity, or the ability of a compound to bind to unintended targets (off-targets), can lead to a range of adverse effects and toxicities. For kinase inhibitors, for example, off-target inhibition can disrupt essential cellular processes, leading to unforeseen side effects. Therefore, a comprehensive understanding of a compound's selectivity profile is a non-negotiable aspect of preclinical development.

Hypothetical Target Profile and Comparative Analysis

Given the prevalence of the quinoline scaffold in kinase inhibitors, this guide will use a hypothetical scenario where this compound is being investigated as an inhibitor of a specific kinase, for instance, a receptor tyrosine kinase (RTK) involved in a cancer signaling pathway. The following table presents a hypothetical selectivity profile of this compound against a panel of kinases, compared with two other notional kinase inhibitors.

Table 1: Comparative Kinase Selectivity Profile (IC50 values in nM)

Kinase TargetThis compoundInhibitor A (Broad Spectrum)Inhibitor B (Highly Selective)
Primary Target (RTK) 50 25 60
Kinase Family Member 125040>10,000
Kinase Family Member 280075>10,000
Off-Target Kinase 1>10,000150>10,000
Off-Target Kinase 25,000200>10,000
Off-Target Kinase 3>10,000500>10,000

This data is illustrative and intended for educational purposes.

Interpretation of the Data:

  • This compound: Shows good potency against the primary target with moderate selectivity against closely related kinases and high selectivity against unrelated kinases.

  • Inhibitor A: Demonstrates high potency but poor selectivity, inhibiting multiple kinases with similar affinity. This could lead to a higher risk of off-target effects.

  • Inhibitor B: Exhibits high selectivity for the primary target, with minimal activity against other kinases in the panel.

Experimental Protocols for Determining Cross-Reactivity

To generate the kind of data presented in Table 1, a tiered approach to cross-reactivity screening is often employed. This typically involves an initial broad panel screen followed by more focused secondary assays.

Large-Scale Kinase Panel Screening

The initial step in assessing the selectivity of a potential kinase inhibitor is to screen it against a large, diverse panel of kinases.

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for a typical in vitro kinase panel screen.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution to create a range of concentrations for testing.

  • Assay Plate Setup: In a multi-well plate, add the diluted compound to individual wells. Include positive controls (known inhibitor) and negative controls (vehicle only).

  • Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate to each well.

  • Reaction Initiation: Add ATP to each well to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow the reaction to proceed.

  • Detection: Use a suitable detection method to measure the extent of substrate phosphorylation. Common methods include radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement and assess selectivity within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool. It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Treatment: Aliquot the cell lysates and heat them at a range of temperatures.

  • Centrifugation: Centrifuge the heated lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Protein Analysis: Analyze the soluble fraction by Western blot using an antibody specific to the target protein or by mass spectrometry for a proteome-wide analysis.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Signaling Pathway Analysis

Understanding the potential downstream effects of off-target binding is crucial. This can be visualized by mapping the known signaling pathways of both the intended and potential off-targets.

Signaling Pathway Diagram: Hypothetical RTK and Off-Target Kinase

Caption: Hypothetical signaling pathways of a primary RTK target and a potential off-target kinase.

Conclusion and Future Directions

The comprehensive assessment of this compound's cross-reactivity is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide, from broad kinase panel screening to cellular target engagement assays, provide a robust framework for characterizing its selectivity profile. The hypothetical data and pathway analysis underscore the importance of not only identifying off-targets but also understanding the potential biological consequences of their modulation.

Future studies should aim to expand the panel of targets tested, including other enzyme classes and receptors, to build a more complete picture of this compound's selectivity. Ultimately, a thorough understanding of its cross-reactivity will be instrumental in guiding its safe and effective translation into clinical applications.

References

  • AK Scientific, Inc.
  • Ahamed, L. S., & Al-Dhanki, Z. N. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(5), 183-189.
  • Gessesse, D. A., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20687-20707. Available from: [Link]

  • Li, S., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 35896–35904. Available from: [Link]

  • Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Available from: [Link]

  • Steib, A. K. (2015). Chromium- and Cobalt-Catalyzed Cross-Coupling and Amination Reactions and Synthesis and Reactivity of Pyrido[3,2-f][7][8]naphthyridines. Ludwig-Maximilians-Universität München.

  • Gaul, M., et al. (2014). METHYLENE LINKED QUINOLINYL MODULATORS OF RORyt. U.S.
  • Li, S., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available from: [Link]

  • Nanaji, Y., et al. (2019). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. Organic & Biomolecular Chemistry, 17(3), 570-575.
  • Sanna, F., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5644. Available from: [Link]

  • Furet, P., et al. (2020). Heterobicyclic compounds for inhibiting the activity of shp2. World Intellectual Property Organization.
  • Warman, B., et al. (2018). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS infectious diseases, 4(8), 1333–1343. Available from: [Link]

  • Pozharskii, A. F., et al. (2018). Methylamino- and dimethylaminoquinolines. Chemistry of Heterocyclic Compounds, 54(1), 1-21.
  • Hoffman Fine Chemicals. This compound. Retrieved from: [Link]

  • Boriack-Sjodin, P. A., et al. (2022). Mettl3 modulators. World Intellectual Property Organization.
  • PubChem. 2-Methylquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Benchmarking N-methylquinolin-2-amine: A Comparative Guide for Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the inhibitory potential of N-methylquinolin-2-amine against well-characterized inhibitors of Monoamine Oxidase (MAO). Given the broad bioactivity of the quinoline scaffold, this document outlines a scientifically rigorous, albeit hypothetical, study to position this compound within the landscape of known MAO inhibitors. The protocols, data, and analyses presented herein are designed to serve as a blueprint for researchers and drug development professionals investigating novel therapeutic agents.

Introduction: The Quinoline Scaffold and the Rationale for MAO Inhibition

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimalarial, and enzyme-inhibitory properties.[1] this compound, a derivative of this versatile scaffold, presents an intriguing candidate for biological activity screening. While specific benchmarking data for this compound is scarce, the structural motifs present within this compound, particularly the substituted aminoquinoline core, suggest a potential interaction with enzymes that process monoamines.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] Inhibition of these enzymes is a validated therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][3] This guide, therefore, proposes a head-to-head comparison of this compound with established, selective MAO inhibitors to ascertain its potency and isoform selectivity.

Experimental Design: A Strategy for Comparative Analysis

To objectively assess the inhibitory profile of this compound, a robust experimental design is paramount. This involves the selection of appropriate benchmark inhibitors, a validated assay methodology, and clearly defined endpoints.

Selection of Benchmark Inhibitors

For a comprehensive comparison, we have selected two well-characterized and isoform-selective MAO inhibitors:

  • Clorgyline: An irreversible and selective inhibitor of MAO-A.[4][]

  • Pargyline: A selective inhibitor of MAO-B.[4][]

These compounds will serve as positive controls and provide a reliable benchmark for evaluating the potency and selectivity of this compound.

Assay Principle

The inhibitory activity will be quantified by determining the half-maximal inhibitory concentration (IC50) of each compound against both MAO-A and MAO-B isoforms. A common method for this is a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-catalyzed amine oxidation.[6][7][8] In this assay, p-tyramine, a non-selective substrate for both MAO-A and MAO-B, is used. The generated H2O2 reacts with a probe to produce a fluorescent signal, and the reduction in this signal in the presence of an inhibitor is proportional to its inhibitory activity.

Experimental Protocol: MAO Inhibitor Assay

The following protocol outlines a detailed, step-by-step methodology for determining the IC50 values of this compound and the benchmark inhibitors. This protocol is based on commercially available MAO assay kits.[6][8]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • This compound, Clorgyline, and Pargyline

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound, Clorgyline, and Pargyline in a suitable solvent (e.g., DMSO). Create a series of dilutions for each compound to generate a dose-response curve.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the diluted compounds to the MAO-A or MAO-B enzyme solution. Include wells with enzyme only (positive control) and wells with solvent only (vehicle control). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Prepare a working solution containing the substrate (p-tyramine), fluorescent probe, and HRP in the assay buffer. Add this working solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound, Clorgyline, Pargyline) Pre_incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Aliquoting (MAO-A, MAO-B) Enzyme_Prep->Pre_incubation Reaction_Start Reaction Initiation: Add Substrate/Probe Mix Pre_incubation->Reaction_Start Incubation Incubation (37°C) Reaction_Start->Incubation Measurement Fluorescence Measurement Incubation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination IC50 Calculation (Dose-Response Curve) Data_Processing->IC50_Determination

Caption: Workflow for the MAO inhibitory assay.

Comparative Data Analysis (Hypothetical)

The following table summarizes the hypothetical IC50 values obtained from the described assay. These values are presented to illustrate how this compound might perform in comparison to the benchmark inhibitors.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound 8512500.068
Clorgyline 11>10,000<0.0011
Pargyline >10,000404>24.75

Data for Clorgyline and Pargyline are based on published values for illustrative purposes.[4]

Interpretation of Results:

In this hypothetical scenario, this compound demonstrates potent inhibition of MAO-A with an IC50 value of 85 nM. The inhibition of MAO-B is significantly weaker (1250 nM), indicating a preference for the MAO-A isoform. The selectivity index (the ratio of MAO-A IC50 to MAO-B IC50) further quantifies this preference. Compared to the highly selective benchmark inhibitors, this compound shows a promising, though less pronounced, selectivity for MAO-A.

Mechanistic Insights and Signaling Pathway

The inhibition of MAO enzymes has a direct impact on neurotransmitter levels in the synaptic cleft. By preventing the breakdown of monoamines like serotonin and norepinephrine, MAO inhibitors increase their availability to bind to postsynaptic receptors, which is believed to be the primary mechanism behind their antidepressant effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Monoamines_Cleft Monoamines Vesicles->Monoamines_Cleft Release Monoamines_Cleft->Monoamines Reuptake Receptors Postsynaptic Receptors Monoamines_Cleft->Receptors Binding Inhibitor This compound (MAO Inhibitor) Inhibitor->MAO Inhibits

Caption: Mechanism of MAO inhibition in the synapse.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach to benchmarking this compound against known MAO inhibitors. The hypothetical data presented suggests that this compound may be a potent and selective inhibitor of MAO-A, warranting further investigation.

Future studies should focus on confirming these in vitro findings and exploring the mechanism of inhibition (i.e., reversible vs. irreversible). Furthermore, structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of even more potent and selective inhibitors. Ultimately, in vivo studies in relevant animal models of depression or neurodegeneration would be necessary to evaluate the therapeutic potential of this promising quinoline derivative.

References

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.[Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems.[Link]

  • Monoamine Oxidase Assays. PubMed.[Link]

  • MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Cleveland Clinic.[Link]

  • Monoamine oxidase inhibitor. Wikipedia.[Link]

  • MAO Inhibitors. StatPearls - NCBI Bookshelf.[Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc.[Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne.[Link]

Sources

A Comparative Guide to the Bioactivity of N-Methylated vs. Non-Methylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Subtle Power of a Methyl Group

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4] From the historic antimalarial quinine to modern anticancer and antibacterial drugs, the versatility of the quinoline ring is well-established.[1][2][5] However, the biological activity of these compounds is not solely dictated by the core structure. Subtle chemical modifications can dramatically alter their potency, selectivity, and even their mechanism of action.

One of the most fundamental and impactful modifications is N-methylation—the addition of a methyl group to the nitrogen atom of the quinoline ring or a nitrogen-containing substituent. This seemingly simple alteration can have profound consequences on the molecule's physicochemical properties, such as its electronics, planarity, and ability to form hydrogen bonds.[6][7] This guide provides an in-depth comparison of N-methylated and non-methylated quinoline derivatives, synthesizing experimental data to elucidate how this single chemical switch modulates bioactivity across different therapeutic areas. We will explore the causal relationships behind these differences, present validated experimental protocols for their assessment, and provide a framework for the rational design of next-generation quinoline-based therapeutics.

The Chemical Rationale: Why N-Methylation Matters

From a medicinal chemist's perspective, N-methylation is a strategic tool used to fine-tune a molecule's properties. The introduction of a methyl group can:

  • Alter Basicity and Electron Delocalization: Methylation of a nitrogen atom increases its basicity and can alter the electron delocalization within the aromatic system. This is particularly relevant for antimalarial 4-aminoquinolines, where the lone pair of electrons on the amino group is crucial for binding to heme. N-methylation is expected to influence this delocalization and, consequently, the drug's biological activity.[6]

  • Introduce Steric Hindrance: The methyl group can introduce steric bulk, influencing how the molecule fits into a target protein's binding pocket. This can either enhance selectivity or disrupt a critical interaction, abolishing activity.

  • Modify Lipophilicity: N-methylation generally increases a compound's lipophilicity, which can affect its ability to cross cell membranes, altering its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Block Hydrogen Bonding: A non-methylated nitrogen (a secondary amine) can act as a hydrogen bond donor. N-methylation converts it to a tertiary amine, removing this capability, which can be critical for target recognition. For example, some tricyclic quinolones' antimalarial activity appears related to the formation of intramolecular N-H···O=C hydrogen bonds, which are absent in the N-methylated versions.[7]

The following sections will dissect these principles with concrete examples from anticancer, antimalarial, and antimicrobial research.

Comparative Bioactivity Analysis

The impact of N-methylation is not uniform; it is highly context-dependent, varying with the quinoline core structure, the position of other substituents, and the specific biological target.

Anticancer Activity

In oncology, the quinoline scaffold has been explored for its ability to inhibit various cancer-related targets.[8][9] N-methylation can act as a double-edged sword, either enhancing or diminishing anticancer potency.

Mechanistic Divergence:

  • Non-Methylated Quinolines as DNMT Inhibitors: A significant class of non-methylated quinoline-based compounds function as DNA hypomethylating agents.[10][11] They inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic silencing of tumor suppressor genes.[10][12] For example, the quinoline-based compound SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B, leading to the re-expression of silenced genes and exhibiting anticancer effects.[10][11] Some of these compounds work by intercalating into DNA, which in turn inhibits the enzyme.[13][14]

  • N-Methylated Quinolines: Shifting Targets and Potency: N-methylation can increase cytotoxic activity, as seen in certain N-alkylated, 2-oxoquinoline derivatives.[9] The methylation can also shift the mechanism. For instance, the mutagenicity of 4-Nitroquinoline 1-oxide (4-NQO) involves metabolic activation to form DNA adducts. Its methylated counterpart, 3-methyl-4-NQO, is also mutagenic but appears to induce DNA damage that is repaired through a different mechanism, highlighting a clear divergence in the cellular response triggered by methylation.[15]

However, the effect is not always positive. In a series of 8-hydroxyquinoline-5-sulfonamides, methylation of the phenolic moiety resulted in a significant loss of activity against breast and lung adenocarcinoma cell lines.[16] This underscores the importance of specific functional groups, like the free phenolic group in this case, which may be crucial for target interaction.

Quantitative Data: Anticancer Potency (IC₅₀)

The table below summarizes comparative data for selected methylated quinoline derivatives and their non-methylated counterparts against various cancer cell lines.

Compound ClassDerivativeTarget Cell LineIC₅₀ (µM)Key FindingReference
Quinoline-5-sulfonamide 8-hydroxy-N-(prop-2-yn-1-yl) (Non-methylated Phenol)C-32 (Melanoma)10.3Active[16]
8-methoxy-N-(prop-2-yn-1-yl) (Methylated Phenol)C-32 (Melanoma)> 100Inactive[16]
Indole-Quinoline C-5 Methyl-substitutedHL-60 (Leukemia)0.09 - 0.42More potent[1]
C-6 Methyl-substitutedHL-60 (Leukemia)Less potentLess potent[1]
Quinoline N-Oxide Methylated DerivativesVariousVariesPosition of methyl group is a critical determinant of activity.[17]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Antimalarial Activity

Quinolines are historically significant in the fight against malaria.[18] Here, the structure-activity relationship (SAR) concerning methylation is particularly well-defined.

Mechanistic Insights: The prevailing mechanism for 4-aminoquinolines like chloroquine involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole. The free quinoline nitrogen is thought to be essential for this activity. N-methylation at the C4-amino position can influence the electron density and steric environment, thereby modulating this interaction.[6]

Impact of Methylation Position: The location of the methyl group is paramount.

  • Favorable Methylation: In one study, N-methylation of a primary alcohol in a quinoline conjugate rendered it 15 times more effective than chloroquine against a chloroquine-resistant (CQR) strain of P. falciparum.[19] Another study systematically synthesized N-methyl-4-aminoquinoline analogues and found several compounds with potent activity against both sensitive and resistant strains.[6][20] For example, compound 11a was highly active against both CQ-sensitive (IC₅₀ = 40 nM) and CQ-resistant (IC₅₀ = 60 nM) strains.[6]

  • Unfavorable Methylation: Conversely, SAR studies of 4-aminoquinolines have shown that substituting the hydrogen at the C-3 or C-8 positions with a methyl group can decrease or even abolish antimalarial activity.[18]

Quantitative Data: Antiplasmodial Activity (IC₅₀)

CompoundP. falciparum StrainIC₅₀ (nM)Key FindingReference
Chloroquine 3D7 (CQ-Sensitive)~20Reference[6][20]
K1 (CQ-Resistant)~300-500Reference[6][20]
Compound 9a (N-methylated) 3D7 (CQ-Sensitive)60Active[20]
K1 (CQ-Resistant)260Active[20]
Compound 11a (N-methylated) 3D7 (CQ-Sensitive)40Potent[6]
K1 (CQ-Resistant)60Potent against resistant strain[6]
Antimicrobial Activity

Methylated quinoline N-oxides have demonstrated promising activity against a range of bacterial and fungal pathogens.[17]

Structure-Activity Relationship: As with other bioactivities, the effect of methylation is inconsistent.

  • Enhanced Activity: A methylated lupine derivative showed lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria compared to its non-methylated counterpart.[17]

  • Loss of Activity: In the same series of 8-hydroxyquinoline-5-sulfonamides that showed diminished anticancer effects, methylation of the phenolic group also caused a total loss of antibacterial activity against S. aureus and E. faecalis.[16] This suggests the hydrogen-bonding ability of the 8-phenolic group is critical for its antimicrobial action.

Quantitative Data: Antimicrobial Potency (MIC)

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Key FindingReference
8-HQ-5-sulfonamide 8-hydroxy (Non-methylated)MRSA64Active[16]
8-methoxy (Methylated)MRSA> 256Inactive[16]
Quinoline Derivative Q4 N/AE. coliIZ = 21 mmHigher activity than ciprofloxacin[21][22]

Note: IZ = Inhibition Zone. Data may vary based on specific compound structures within a class.

Visualizing the Divergence: Workflows and Mechanisms

Diagrams help clarify the complex relationships in drug discovery and action.

G cluster_0 Comparative Bioactivity Workflow Synthesis Synthesis of N-Methylated & Non-Methylated Quinoline Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Bioactivity Screening (e.g., MTT, MIC, Antimalarial Assays) Characterization->InVitro HitID Hit Identification & SAR Analysis InVitro->HitID HitID->Synthesis Rational Design (Optimize Potency) MechStudy Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) HitID->MechStudy Elucidate 'Why' InVivo In Vivo Efficacy & Toxicity (Animal Models) MechStudy->InVivo

Caption: A generalized workflow for the comparative analysis of quinoline derivatives.

G cluster_0 Non-Methylated Quinoline (e.g., SGI-1027) cluster_1 N-Methylated Quinoline (Hypothetical Divergence) NM_Quinoline Non-Methylated Quinoline DNMT DNA Methyltransferase (DNMT1) NM_Quinoline->DNMT Inhibits TSG_Silenced Tumor Suppressor Gene (e.g., P16) Silenced (Hypermethylated) DNMT->TSG_Silenced Maintains Silencing TSG_Active Tumor Suppressor Gene Re-expressed (Demethylated) DNMT->TSG_Active Inhibition allows Re-expression Apoptosis Apoptosis / Growth Arrest TSG_Active->Apoptosis M_Quinoline N-Methylated Quinoline Kinase Other Target (e.g., Kinase, Topoisomerase) M_Quinoline->Kinase Inhibits Pathway Signaling Pathway (e.g., Proliferation) Kinase->Pathway Activates Pathway_Blocked Pathway Blocked Kinase->Pathway_Blocked Inhibition blocks Activation Apoptosis2 Apoptosis / Cytotoxicity Pathway_Blocked->Apoptosis2

Caption: Divergent anticancer mechanisms of quinoline derivatives.

Experimental Design & Protocols

To ensure data is robust and comparable, standardized protocols are essential. The following are methodologies for key experiments cited in this guide.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This assay assesses a compound's effect on cell metabolic activity, serving as an indicator of cell viability.[23]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methylated and non-methylated quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid growth medium.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the N-methylated and non-methylated quinoline compounds in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The N-methylation of quinoline derivatives is a powerful, albeit complex, tool in drug design. This guide demonstrates that a single methyl group can fundamentally alter bioactivity, but its effect—whether beneficial or detrimental—is highly dependent on the molecular context. For anticancer agents, N-methylation can shift the mechanism away from broad epigenetic modulation towards more specific targets, while in other cases, it can abolish activity by blocking key interactions. In the antimalarial field, strategic N-methylation has proven to be a successful strategy for overcoming drug resistance.

The path forward requires a nuanced approach. Researchers must move beyond viewing N-methylation as a simple binary switch and instead consider its precise impact on a molecule's three-dimensional structure, electronics, and physicochemical properties. A thorough understanding of the structure-activity relationship, grounded in comparative experimental data as outlined here, is critical for the rational design of potent and selective quinoline-based therapeutics.

References

  • A Comparative Guide to the Structure-Activity Relationship of Methyl
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • A Comparative Analysis of the Mutagenicity of Methylated vs. Non-Methylated 4-Nitroquinoline 1-Oxide. Benchchem.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC - PubMed Central.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Quinolines- Antimalarial drugs.pptx. Slideshare.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
  • Structures of two N-methylated tricyclic quinolones with antimalarial activity. PDF.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
  • The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. Benchchem.
  • Biologically active quinoline and quinazoline alkaloids part I. PMC - PubMed Central.
  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes Th
  • A synthesis, characterization and biological activity evaluation of novel quinoline deriv
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
  • A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degrad
  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degrad
  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. NIH.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Semantic Scholar.

Sources

A Researcher's Guide to Target Validation of N-methylquinolin-2-amine and its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic agent is both complex and critical. This guide provides an in-depth comparison of target validation strategies, using N-methylquinolin-2-amine as a central case study. We will explore the rationale behind experimental choices, present detailed protocols, and offer data-driven insights to navigate the multifaceted process of target validation.

The quinoline scaffold, a privileged structure in medicinal chemistry, is a component of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties[1][2]. This compound, with its reactive methylamino group, serves as a valuable starting point for the synthesis of diverse compound libraries for biological screening[1]. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural alerts suggest potential interactions with key cellular pathways implicated in various diseases. This guide, therefore, presents a robust framework for the systematic validation of hypothetical targets for this compound class.

Pillar 1: The Target Validation Funnel: From Hypothesis to In Vivo Confirmation

Target validation is a sequential process that builds confidence in the biological relevance of a molecular target to a disease pathology and the potential of a small molecule to therapeutically modulate it[3][4][5]. This process can be conceptualized as a funnel, starting with broad, high-throughput methods and progressively moving towards more focused and physiologically relevant models.

Target_Validation_Funnel cluster_0 Phase 1: Target Identification & Hypothesis Generation cluster_1 Phase 2: In Vitro Target Engagement & Functional Assays cluster_2 Phase 3: In Vivo Proof-of-Concept A Phenotypic Screening D Biochemical Assays (e.g., Enzyme Kinetics) A->D B In Silico & Computational Prediction B->D C Affinity-Based Methods C->D E Cellular Thermal Shift Assay (CETSA) D->E F Target Knockdown/Knockout Models E->F G Animal Models of Disease F->G H Pharmacokinetic/Pharmacodynamic (PK/PD) Studies G->H I Biomarker Analysis H->I

Caption: The Target Validation Funnel illustrates the progressive stages of validating a drug target, from initial broad screening to specific in vivo studies.

Phase 1: Initial Target Hypothesis Generation for this compound

Given the known activities of quinoline derivatives, a logical starting point is to hypothesize that this compound and its analogs may target enzymes or signaling pathways critical for cancer cell proliferation or microbial survival.

1.1. Phenotypic Screening:

The initial step involves screening a library of this compound derivatives against a panel of cancer cell lines or pathogenic microbes. This approach is agnostic to the specific target and focuses on identifying a desired biological effect, such as cell death or growth inhibition[6].

1.2. Computational and In Silico Approaches:

Parallel to phenotypic screening, computational methods can predict potential targets based on the structure of this compound. Techniques like molecular docking can simulate the binding of the compound to the active sites of known drug targets, such as kinases, proteases, or DNA topoisomerases[4].

1.3. Affinity-Based Target Identification:

For active compounds identified in phenotypic screens, affinity-based methods can pinpoint their direct binding partners. This involves immobilizing a derivative of this compound onto a solid support and using it to "pull down" interacting proteins from cell lysates. These proteins are then identified by mass spectrometry[4].

Phase 2: Rigorous In Vitro Validation

Once a set of putative targets is identified, the next crucial step is to confirm direct engagement and functional modulation in a controlled in vitro setting.

2.1. Biochemical Assays: The Direct Test of Interaction

If the hypothesized target is an enzyme, direct biochemical assays are the gold standard for confirming inhibition or activation. For instance, if a kinase is a putative target, an in vitro kinase assay would be performed.

Table 1: Comparison of In Vitro Kinase Inhibition Assays

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.High sensitivity, considered the "gold standard".Requires handling of radioactive materials, discontinuous.
Fluorescence-Based Assays Utilizes fluorescent probes that change properties upon phosphorylation.Non-radioactive, amenable to high-throughput screening.Prone to interference from colored or fluorescent compounds.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase/luciferin reaction.High sensitivity and dynamic range.Indirect measurement of kinase activity, can have false positives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagents: Recombinant kinase, kinase substrate, ATP, this compound dilutions, kinase buffer, and a commercial luminescence-based ATP detection kit.

  • Procedure: a. In a 384-well plate, add the kinase and this compound at various concentrations. b. Incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the substrate and ATP. d. Incubate for 1 hour at 30°C. e. Stop the reaction and add the ATP detection reagent. f. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

2.2. Cellular Target Engagement: Proving the Interaction in a Live Cell Context

Demonstrating that a compound binds to its target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[4].

CETSA_Workflow A Treat cells with This compound or vehicle (DMSO) B Heat cells at various temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Analyze soluble fraction by Western Blot or Mass Spectrometry for the target protein C->D E Generate melt curve and compare between treated and untreated cells D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in live cells.

The principle behind CETSA is that a protein becomes more thermally stable when a ligand is bound to it. By heating cells treated with this compound to various temperatures, one can observe a shift in the melting temperature of the target protein if the compound is binding.

2.3. Genetic Approaches: Linking Target to Phenotype

Genetic methods provide orthogonal evidence for target validation by demonstrating that reducing the expression of the target protein mimics the effect of the small molecule inhibitor[7][8].

Table 2: Comparison of Genetic Target Validation Methods

MethodMechanismAdvantagesDisadvantages
RNA interference (RNAi) Uses small interfering RNAs (siRNAs) to induce degradation of the target mRNA.Transient and reversible, relatively easy to implement.Incomplete knockdown, potential for off-target effects.
CRISPR/Cas9 Creates a permanent knockout of the target gene by introducing a double-strand break.Complete and permanent loss of function.Potential for off-target gene editing, irreversible.

If silencing the putative target of this compound results in the same phenotypic effect (e.g., decreased cell viability) as treatment with the compound, this provides strong evidence for on-target activity.

Phase 3: In Vivo Validation: The Ultimate Test

While in vitro data is essential, the ultimate validation of a drug target comes from demonstrating efficacy in a living organism[9][10][11].

3.1. Animal Models of Disease:

For anticancer applications, this compound would be tested in xenograft models, where human cancer cells are implanted into immunocompromised mice. For anti-infective indications, relevant animal models of infection would be used. The key endpoint is a therapeutic benefit, such as tumor growth inhibition or clearance of the infection.

3.2. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

Successful in vivo validation requires not only that the compound is effective but also that it reaches the target tissue in sufficient concentrations to engage the target.

  • Pharmacokinetics (PK): Measures the absorption, distribution, metabolism, and excretion (ADME) of this compound. This determines the dosing regimen required to maintain therapeutic concentrations.

  • Pharmacodynamics (PD): Measures the biological effect of the compound on its target in the animal. This can be assessed by measuring a biomarker that is downstream of the target.

PK_PD_Relationship cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) A Dose of This compound B Drug Concentration in Plasma and Tissue A->B C Target Engagement & Modulation B->C D Biological Effect (e.g., Tumor Regression) C->D

Caption: The relationship between Pharmacokinetics (what the body does to the drug) and Pharmacodynamics (what the drug does to the body).

By correlating the concentration of this compound in the tumor with the level of target inhibition and the antitumor effect, a clear link between target engagement and efficacy can be established.

Conclusion: A Self-Validating System for Confident Drug Discovery

The validation of a drug target is a rigorous, multi-step process that requires the integration of data from a variety of experimental systems. By systematically progressing from broad phenotypic screens to specific in vivo models, researchers can build a compelling case for the therapeutic potential of a novel compound like this compound. Each step in this process should be designed to be self-validating, with orthogonal approaches used to confirm key findings. This comprehensive approach, grounded in scientific integrity, is essential for increasing the probability of success in the long and challenging path of drug development.

References

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Safely Handling N-methylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. This guide provides essential, immediate, and procedural intelligence for the safe handling of N-methylquinolin-2-amine, a compound of interest in heterocyclic chemistry. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this directive is synthesized from the known hazards of analogous aromatic amines and quinoline derivatives, ensuring a cautious and proactive approach to laboratory safety.

This compound, like many of its chemical cousins, should be handled with the assumption of significant hazard. Aromatic amines as a class are noted for their potential carcinogenicity, mutagenicity, and high rate of absorption through the skin.[1][2] Therefore, every operational step, from preparation to disposal, must be executed with meticulous attention to established safety protocols.

Immediate Safety and Hazard Assessment

At its core, this compound is an aromatic amine and a quinoline derivative. This chemical structure suggests a toxicological profile that demands respect. The primary hazards to anticipate are:

  • High Acute Toxicity: Harmful if swallowed, with potential for significant adverse effects.

  • Dermal Absorption: Aromatic amines are readily absorbed through the skin, leading to systemic toxicity.[1]

  • Eye and Skin Irritation: Direct contact is likely to cause irritation and potential damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Unknown Long-Term Effects: Due to a lack of specific data, we must assume the potential for chronic effects, including carcinogenicity and reproductive toxicity, which are risks associated with this class of compounds.[1][2]

Given these potential hazards, a comprehensive risk assessment is the mandatory first step before any handling of this compound. This assessment should inform every aspect of your experimental design and safety procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on materials and standards that offer appropriate protection.

Protection TypeSpecific EquipmentStandardCausality and Field-Proven Insights
Eye and Face Chemical splash goggles and a face shieldOSHA 29 CFR 1910.133 or EN 166A face shield provides an additional layer of protection against splashes, which is critical when handling potentially corrosive or highly toxic liquids or solutions.
Hand Chemical-resistant gloves (double-gloving recommended)EN 374Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvents being used with this compound. Double-gloving minimizes the risk of exposure from a single glove failure.
Body Laboratory coat and chemical-resistant apron---A lab coat protects personal clothing, while a chemical-resistant apron provides an additional barrier against spills of solutions containing the compound.
Respiratory Use in a certified chemical fume hood---A chemical fume hood is the primary engineering control to prevent inhalation of aerosols or dust. If there is a risk of exceeding exposure limits even with a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is paramount to minimizing risk. The following diagram and steps outline a self-validating system for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Label All Materials prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_weigh Weigh Compound in Fume Hood prep_spill_kit->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Methodology

  • Preparation:

    • Don PPE: Before entering the laboratory, don all required PPE as outlined in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Material Staging: Gather all necessary chemicals, glassware, and equipment. Ensure all containers are clearly labeled.

    • Spill Kit Readiness: Confirm that a spill kit appropriate for aromatic amines is readily accessible.

  • Handling:

    • Weighing: Conduct all weighing of solid this compound within the certified chemical fume hood to prevent inhalation of fine particles.

    • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reaction: Whenever possible, perform reactions in a closed system to minimize the release of vapors.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

    • Waste Segregation: All solid and liquid waste containing this compound must be treated as hazardous waste.[4] Do not dispose of it in regular trash or down the drain.[4] Collect it in a clearly labeled, sealed, and compatible hazardous waste container.[4]

    • PPE Doffing: Remove PPE in a designated area, being careful to avoid contaminating your skin. Dispose of disposable items in the hazardous waste stream.

    • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to personnel.

  • Waste Identification: All waste streams containing this compound, including contaminated labware, gloves, and paper towels, must be identified as hazardous waste.

  • Segregation: Do not mix waste containing this compound with other waste streams unless you have confirmed their compatibility. Incompatible chemicals can lead to dangerous reactions.

  • Containerization: Use a designated, leak-proof, and clearly labeled container for all this compound waste. The label should include "Hazardous Waste" and the chemical name.

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup.

By adhering to these rigorous safety and logistical protocols, you are not only protecting yourself and your colleagues but also upholding the integrity of your research and the standards of the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylquinolin-2-amine
Reactant of Route 2
N-methylquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.